molecular formula C11H13NO4S B7853157 H-Cys(Z)-OH CAS No. 29663-62-5

H-Cys(Z)-OH

Numéro de catalogue: B7853157
Numéro CAS: 29663-62-5
Poids moléculaire: 255.29 g/mol
Clé InChI: IAZGSEXFFGHKDF-VIFPVBQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

H-Cys(Z)-OH, a protected form of the amino acid L-cysteine, is a fundamental building block in the field of peptide synthesis. The compound features a benzyloxycarbonyl (Z) group specifically protecting the thiol (sulfhydryl) side chain of cysteine . This protection is critical for preventing unwanted disulfide bond formation during the synthetic process, thereby enabling the controlled construction of complex peptides and proteins that contain cysteine residues. As a key peptide intermediate, this compound finds extensive application in pharmaceutical research and development, particularly in the synthesis of potential therapeutic agents where the disulfide bridges are essential for their three-dimensional structure and biological activity . The product is characterized by a high purity level, typically not less than 99%, ensuring reliability and consistency in experimental outcomes . It is offered in various package sizes, including bulk 25 kg drums and smaller 1 kg bags, to accommodate different scales of research and development work, from initial gram-scale investigations to larger kilo-scale productions . Researchers should note that this product is intended For Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. Proper handling and storage are advised to maintain the stability of the compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZGSEXFFGHKDF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952125
Record name S-[(Benzyloxy)carbonyl]cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29663-62-5
Record name S-[(Benzyloxy)carbonyl]cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyloxycarbonyl-L-cysteine, commonly abbreviated as Z-L-Cysteine or H-Cys(Z)-OH, is a pivotal derivative of the amino acid L-cysteine. The introduction of the benzyloxycarbonyl (Z or Cbz) protecting group to the amine functionality makes it an essential building block in peptide synthesis and related areas of medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Chemical Structure and Identification

The structure of this compound features a benzyloxycarbonyl group attached to the nitrogen atom of the L-cysteine backbone, leaving the carboxylic acid and the thiol (sulfhydryl) group available for chemical modification.

Chemical Structure:

Key Identifiers:

IdentifierValue
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid[1]
Common Names N-Benzyloxycarbonyl-L-cysteine, Cbz-L-cysteine, Z-L-cysteine
CAS Number 53907-29-2[1]
Molecular Formula C11H13NO4S[1]
Molecular Weight 255.29 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)O[1]
InChI Key UNLYAPBBIOKKDC-VIFPVBQESA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValueReference
Appearance White to off-white crystalline powderGeneral observation
Melting Point 96.0 to 100.0 °C[2][3]
Optical Rotation [α]20/D -44.0 to -48.0 deg (c=4, EtOH)[2][3]
pKa (Carboxylic Acid) ~3-4 (estimated)
pKa (Thiol) ~8-9 (estimated)
Solubility Soluble in ethanol, DMSO, and DMF.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons of the cysteine backbone, the benzyloxycarbonyl group, and the thiol.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

ProtonChemical Shift (ppm)Multiplicity
Aromatic (C₆H₅)7.30-7.40m
CH₂ (benzyl)5.15s
α-CH4.5-4.7m
β-CH₂2.9-3.2m
SH1.5-2.0t
NH5.3-5.6d
COOH10-12br s

Note: These are predicted values and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonChemical Shift (ppm)
C=O (Carboxylic Acid)173-176
C=O (Carbamate)155-157
Aromatic (C₆H₅)127-136
CH₂ (benzyl)67-68
α-CH55-58
β-CH₂27-30

Note: These are predicted values and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
N-H (Amide)3300-3400Medium
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Medium
S-H (Thiol)2550-2600Weak
C=O (Carboxylic Acid)1700-1725Strong
C=O (Carbamate)1680-1700Strong
C=C (Aromatic)1450-1600Medium-Weak

Experimental Protocols

Synthesis of N-Benzyloxycarbonyl-L-cysteine

The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of the amino group of L-cysteine with benzyl (B1604629) chloroformate under basic conditions.

Materials:

  • L-cysteine hydrochloride monohydrate

  • Sodium hydroxide (B78521) (NaOH)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-cysteine hydrochloride monohydrate in a 2M NaOH solution at 0 °C with stirring until a clear solution is obtained.

  • While maintaining the temperature at 0-5 °C, add benzyl chloroformate and a 2M NaOH solution dropwise and simultaneously in separate addition funnels. The pH of the reaction mixture should be maintained between 9 and 10.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 6M HCl. A white precipitate of this compound should form.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane (B92381) or petroleum ether until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum.

Analytical Methods

The purity of this compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 254 nm

Applications in Peptide Synthesis

This compound is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Cbz group provides stable protection for the amine functionality, which can be removed under specific conditions, typically catalytic hydrogenation.

Logical Workflow for Peptide Synthesis using this compound

The following diagram illustrates the general workflow for incorporating a Cbz-protected cysteine residue into a peptide chain via solid-phase peptide synthesis.

Peptide_Synthesis_Workflow Resin Solid Support (e.g., Wang Resin) Coupling Coupling Resin->Coupling 1. Fmoc_AA Fmoc-Protected Amino Acid Activation Activation (e.g., HBTU/DIEA) Fmoc_AA->Activation 2. Activation->Coupling Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Coupling->Fmoc_Deprotection 3. Z_Cys_Coupling Coupling Fmoc_Deprotection->Z_Cys_Coupling 4. Z_Cys_OH This compound Z_Cys_Activation Activation Z_Cys_OH->Z_Cys_Activation 5. Z_Cys_Activation->Z_Cys_Coupling Final_Peptide Resin-Bound Protected Peptide Z_Cys_Coupling->Final_Peptide 6. Repeat steps 3-5 for additional amino acids Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Final_Peptide->Cleavage 7. Cbz_Deprotection Cbz Deprotection (Catalytic Hydrogenation) Cleavage->Cbz_Deprotection 8. Purification Purification (HPLC) Cbz_Deprotection->Purification 9. Final_Product Pure Peptide Purification->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from oxidizing agents.

Conclusion

N-Benzyloxycarbonyl-L-cysteine is an indispensable tool in the field of peptide chemistry. Its well-defined structure and reactivity, governed by the Cbz protecting group, allow for its strategic incorporation into complex peptide sequences. This guide provides essential technical information to aid researchers and developers in the effective utilization of this important molecule.

References

Role of the Z (benzyloxycarbonyl) group in cysteine protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the Z (Benzyloxycarbonyl) Group and Thiol-Protecting Strategies in Cysteine Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is fundamental to modern peptide synthesis and drug development. While the benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, historically revolutionized peptide chemistry by providing a robust method for Nα-amino protection, its direct role in protecting the thiol side chain of cysteine (S-protection) is not a common strategy in contemporary synthesis. The high reactivity of the cysteine thiol group—its propensity for oxidation to form disulfide bridges and its nucleophilicity leading to undesired alkylation—necessitates highly specialized and orthogonal protection schemes.

This technical guide first clarifies the primary application of the Z group in the context of cysteine—as an N-terminal protecting group. The core of this document is then dedicated to an in-depth exploration of the most prevalent and strategically important thiol-protecting groups used in cysteine chemistry. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms, protocols, and strategic considerations for effective cysteine protection.

The Benzyloxycarbonyl (Z) Group: A Primary Role in Nα-Amino Protection

The Z group is a well-established amine protecting group valued for its ease of introduction, the crystallinity of the resulting protected amino acids, and its ability to suppress racemization during peptide coupling.[1] For cysteine, this translates to its use as an N-terminal protecting group, forming N-Z-Cysteine.

Protection and Deprotection of the α-Amino Group

Protection: The N-Z-Cysteine derivative is typically synthesized by reacting L-cysteine with benzyl (B1604629) chloroformate under basic conditions.

Deprotection: The Z group is stable to the basic conditions used for Fmoc group removal and mild acidic conditions, but it is readily cleaved under reductive or strong acidic conditions.

  • Catalytic Hydrogenolysis: The most common and mildest method is catalytic hydrogenation (H₂ gas with a Palladium catalyst, such as Pd/C). This method is clean, yielding toluene (B28343) and carbon dioxide as byproducts. However, it is incompatible with peptides containing other reducible groups or sulfur-containing residues like methionine, which can poison the catalyst.

  • Strong Acids: Strong acids such as HBr in acetic acid or liquid HF can also be used for Z group cleavage. These conditions are harsher and can lead to side reactions if not carefully controlled.

Core Strategies for Cysteine Thiol (S-Protection)

The selection of a thiol-protecting group is a critical strategic decision in the synthesis of cysteine-containing peptides. The choice depends on the overall synthetic strategy (Fmoc/tBu or Boc/Bzl), the desired disulfide bond connectivity, and the need for orthogonal deprotection.

Trityl (Trt) Group

The trityl group is the most common and cost-effective thiol-protecting group used in Fmoc-based solid-phase peptide synthesis (SPPS).

  • Mechanism: The bulky trityl group effectively shields the thiol from oxidation and alkylation. It is labile to trifluoroacetic acid (TFA), allowing for its removal during the final cleavage of the peptide from the resin.

  • Side Reactions:

    • Racemization: C-terminal cysteine residues protected with Trt are prone to racemization during prolonged base treatment for Fmoc deprotection. Using a 2-chlorotrityl resin can help suppress this side reaction.[2]

    • β-elimination: This can lead to the formation of dehydroalanine, which can subsequently react with piperidine (B6355638) to form piperidinylalanine.

    • S-alkylation: During TFA cleavage, the liberated trityl cation can reattach to the thiol or alkylate other nucleophilic residues like tryptophan. The use of scavengers is crucial to prevent this.[3]

Acetamidomethyl (Acm) Group

The Acm group is stable to the acidic conditions of Fmoc SPPS and is typically removed by oxidative methods, making it an excellent choice for orthogonal protection schemes.[1]

  • Mechanism: The Acm group is stable to TFA and can be carried through the entire synthesis and purification process. It is most commonly removed using iodine, which simultaneously oxidizes the liberated thiols to form a disulfide bond.[1]

  • Side Reactions:

    • Iodination of Tyr and Trp: During iodine-mediated deprotection, tyrosine and tryptophan residues can be iodinated.[4]

    • S→O Acm Shift: In peptides with a high serine or threonine content, an S-to-O shift of the Acm group can occur during deprotection with reagents like Tl(TFA)₃ or Hg(OAc)₂.[5]

    • Toxicity: Deprotection methods involving mercury(II) acetate (B1210297) are highly effective but introduce toxic heavy metals that must be carefully handled and removed.

tert-Butyl (tBu) Group

The tBu group is a highly stable thiol-protecting group, resistant to both TFA and the basic conditions of Fmoc SPPS.

  • Mechanism: Its stability makes it suitable for both Fmoc and Boc strategies. Deprotection requires strong acids like trifluoromethanesulfonic acid (TFMSA) or treatment with mercury(II) acetate.[6][7]

  • Side Reactions: The harsh deprotection conditions can limit its application with sensitive peptides.

4-Methoxytrityl (Mmt) Group

The Mmt group is a more acid-labile variant of the Trt group, allowing for selective on-resin deprotection.

  • Mechanism: The Mmt group can be removed with a dilute solution of TFA (1-2%) in dichloromethane (B109758) (DCM), while other acid-labile groups like tBu and even Trt remain intact.[8][9] This property is highly valuable for the on-resin formation of disulfide bonds or other side-chain modifications.

  • Side Reactions: Similar to the Trt group, the liberated Mmt cation must be scavenged to prevent side reactions.

tert-Butylthio (StBu) Group

The StBu group is stable to both acidic and basic conditions of SPPS and is removed by reduction.

  • Mechanism: This disulfide-based protecting group is cleaved by reducing agents such as thiols (e.g., dithiothreitol (B142953) (DTT), β-mercaptoethanol) or phosphines (e.g., tris(2-carboxyethyl)phosphine (B1197953) (TCEP)).[10]

  • Side Reactions: Removal with thiols can sometimes be sluggish.[10] Incomplete removal can lead to side reactions and dimer formation.[10]

Data Presentation

Table 1: Comparison of Common Cysteine Thiol Protecting Groups
Protecting GroupAbbreviationStructureStabilityCleavage ConditionsOrthogonal To
BenzyloxycarbonylZ-CO-O-CH₂-PhBase, Mild AcidH₂/Pd, HBr/AcOH, HFFmoc, Boc (under certain conditions)
TritylTrt-C(Ph)₃BaseTFA/scavengersAcm, tBu, StBu
AcetamidomethylAcm-CH₂-NH-CO-CH₃Acid, BaseI₂, Hg(OAc)₂, AgOTfTrt, Mmt, tBu, StBu
tert-ButyltBu-C(CH₃)₃Acid, Base, I₂HF, TFMSA, Hg(OAc)₂Acm, StBu
4-MethoxytritylMmt-C(Ph)₂(C₆H₄-p-OCH₃)Base1-2% TFA in DCMTrt, Acm, tBu, StBu
tert-ButylthioStBu-S-C(CH₃)₃Acid, BaseThiols (DTT, β-ME), Phosphines (TCEP)Trt, Acm, tBu, Mmt
Table 2: Quantitative Data on Deprotection and Side Reactions
Protecting GroupDeprotection MethodCleavage Cocktail/ConditionsYield/EfficiencyRacemization (C-terminal Cys)Key Side Reactions
Nα-Z Catalytic HydrogenolysisH₂ (1 atm), 10% Pd/C in MeOHHighLowCatalyst poisoning by sulfur
S-Trt AcidolysisTFA/TIS/H₂O (95:2.5:2.5)>95%3.3% (with DIPCDI/Oxyma)S-t-butylation (15.4% with 1h cleavage)[11], piperidinylalanine formation
S-Acm On-resin Oxidation10 equiv. I₂ in DMF/H₂O (4:1), 40 min>87% (for on-resin cyclization)[12]LowIodination of Tyr/Trp, S→O Acm shift
S-tBu Strong AcidolysisTFMSA/TFA/thioanisole/EDTGoodLowRequires harsh conditions
S-Mmt Mild Acidolysis (on-resin)1-2% TFA, 5% TIS in DCM (5 x 10 min)Near quantitative[9]LowIncomplete removal if not optimized
S-StBu ReductionTCEP (aq. buffer, pH 5-7)HighLowIncomplete removal without base

Experimental Protocols

Protocol 1: General Cleavage and Deprotection of S-Trt Protected Peptides
  • Resin Preparation: After completion of SPPS, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard synthesis, use a mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). For peptides containing multiple sensitive residues, Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5) is recommended.[3]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate by approximately half under a stream of nitrogen. Add cold diethyl ether (10 times the volume of the remaining TFA solution) to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification.

Protocol 2: On-Resin Deprotection of S-Acm and Disulfide Bridge Formation
  • Resin Swelling: Swell the Acm-protected peptide-resin in N,N-dimethylformamide (DMF).

  • Deprotection/Oxidation Solution: Prepare a solution of iodine (10 equivalents relative to the peptide) in a mixture of DMF and water (e.g., 4:1 v/v).[1]

  • Reaction: Add the iodine solution to the resin and agitate at room temperature for 40-60 minutes.[1][13]

  • Washing: Filter the resin and wash extensively with DMF to remove excess iodine. A wash with a solution of ascorbic acid (e.g., 2% in DMF) can be used to quench any remaining iodine.[1] Follow with further DMF and DCM washes.

  • Cleavage: The cyclized peptide can now be cleaved from the resin using a standard TFA cleavage cocktail.

Protocol 3: Selective On-Resin Deprotection of S-Mmt
  • Resin Swelling: Swell the Mmt-protected peptide-resin in DCM.

  • Deprotection Solution: Prepare a solution of 1-2% TFA and 2-5% TIS in DCM.[14]

  • Batchwise Deprotection: Add the deprotection solution to the resin and agitate for 2 minutes. The solution will turn yellow/orange due to the released Mmt cation. Drain the solution.[14]

  • Repeat: Repeat the addition of fresh deprotection solution until no more color is observed (typically 5-10 cycles).[9][14]

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with 10% diisopropylethylamine (DIPEA) in DMF, and finally with DMF. The resin is now ready for on-resin modification of the free thiol.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Elongation Cycle (Repeat n-1 times) cluster_final Final Steps Resin Solid Support (e.g., Wang Resin) Load Load First Amino Acid Resin->Load AA1 Fmoc-AA1(PG)-OH AA1->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Start Cycles Wash1 Wash Deprotect->Wash1 Couple Couple Next Fmoc-AA(PG)-OH Wash1->Couple Wash2 Wash Couple->Wash2 Wash2->Deprotect Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect After Last AA Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify Purification (HPLC) Cleave->Purify

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Cys_Protection_Schemes cluster_trt Trityl (Trt) Protection cluster_acm Acetamidomethyl (Acm) Protection cluster_mmt 4-Methoxytrityl (Mmt) Protection cluster_stbu tert-Butylthio (StBu) Protection Cys_SH_Trt R-SH Cys_S_Trt R-S-Trt Cys_SH_Trt->Cys_S_Trt Protection TrtCl + Trt-Cl Cys_S_Trt->Cys_SH_Trt Deprotection TFA TFA / TIS Cys_SH_Acm R-SH Cys_S_Acm R-S-Acm Cys_SH_Acm->Cys_S_Acm Protection AcmCl + Acm-Cl Iodine Iodine (I₂) Disulfide R-S-S-R Cys_S_Acm->Disulfide Deprotection & Oxidation Cys_SH_Mmt R-SH Cys_S_Mmt R-S-Mmt Cys_SH_Mmt->Cys_S_Mmt Protection MmtCl + Mmt-Cl Cys_S_Mmt->Cys_SH_Mmt Deprotection dilute_TFA 1-2% TFA / TIS Cys_SH_StBu R-SH Cys_S_StBu R-S-S-tBu Cys_SH_StBu->Cys_S_StBu Protection StBuSCl + tBu-S-S-tBu Cys_S_StBu->Cys_SH_StBu Deprotection TCEP TCEP / DTT

Figure 2: Protection and deprotection schemes for common cysteine thiol protecting groups.

PG_Decision_Tree start Start: Need to protect Cysteine Thiol q1 Is orthogonal deprotection required for regioselective disulfide bond formation? start->q1 q2 Is on-resin modification of the thiol needed? q1->q2 No ans_Acm Use Acm (Iodine deprotection for disulfide) q1->ans_Acm Yes (Pair 1) q3 Is minimization of C-terminal racemization critical? q2->q3 No ans_Mmt Use Mmt (Mild acid deprotection) q2->ans_Mmt Yes ans_Trt Use Trt (Standard, cost-effective) q3->ans_Trt No ans_Thp Consider Thp (Reduces racemization) q3->ans_Thp Yes ans_Acm->ans_Mmt & Pair 2 (Orthogonal) ans_StBu Use StBu (Reductive deprotection) ans_Mmt->ans_StBu & Pair 3 (Orthogonal)

Figure 3: Decision tree for selecting a cysteine thiol protecting group in Fmoc SPPS.

Conclusion

While the benzyloxycarbonyl (Z) group remains a cornerstone of peptide chemistry for Nα-amino protection, the specific challenges posed by the cysteine thiol group have led to the development of a diverse and highly specialized toolkit of S-protecting groups. The choice of a thiol protecting group is a critical decision that dictates the entire synthetic strategy, influencing the potential for side reactions, the approach to disulfide bond formation, and the overall success of the synthesis. A thorough understanding of the stability, cleavage conditions, and orthogonal compatibility of groups like Trt, Acm, Mmt, and StBu is essential for any researcher working on the synthesis of complex cysteine-containing peptides for research, diagnostics, or therapeutic applications. This guide provides a foundational framework for making informed decisions in this critical aspect of peptide chemistry.

References

An In-depth Technical Guide to S-benzyloxycarbonyl-L-cysteine in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of S-benzyloxycarbonyl-L-cysteine (S-Cbz-L-cysteine), a critical reagent in peptide chemistry. It covers its fundamental properties, synthesis, and applications, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their work.

Core Concepts and Properties

S-benzyloxycarbonyl-L-cysteine, also known as S-Cbz-L-cysteine, is an L-cysteine derivative where the thiol group is protected by a benzyloxycarbonyl (Cbz or Z) group. This protection is crucial in peptide synthesis to prevent the highly reactive thiol group from undergoing undesired side reactions, such as oxidation to form disulfide bonds or alkylation, during the peptide coupling steps. The Cbz group is a well-established protecting group in organic synthesis, known for its stability under a range of conditions and its selective removal.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of S-Cbz-L-cysteine and Related Compounds

PropertyS-benzyloxycarbonyl-L-cysteineN,S-bis(benzyloxycarbonyl)-L-cysteineL-CysteineN,N'-Diacetyl-L-cystine
CAS Number 1625-72-5[1]5619-12-552-90-4583-89-1
Molecular Formula C₁₂H₁₅NO₄S[2]C₁₉H₁₉NO₆SC₃H₇NO₂SC₁₀H₁₆N₂O₆S₂
Molecular Weight 269.32 g/mol 389.41 g/mol 121.16 g/mol 324.37 g/mol
Melting Point Not available70-72 °C[3]240 °C (dec.)[4][5]Not available
Appearance White to off-white solidColorless solid[3]White crystalline powderNot available
Solubility in Water Sparingly soluble[2]Insoluble280 g/L (25 °C)[4]Not available
Solubility in Organic Solvents Soluble in DMF, DCM, Methanol (B129727) (qualitative)Soluble in Ethyl Acetate (B1210297), Toluene[6]Qualitative order: Methanol > Ethanol > n-Propanol > Isopropanol > Acetone > Ethyl Acetate > Acetonitrile[7]DMF: ~20 mg/mL, DMSO: ~20 mg/mL, Ethanol: ~25 mg/mL[8][9]

Synthesis and Deprotection Protocols

Synthesis of S-benzyloxycarbonyl-L-cysteine

Experimental Protocol: Synthesis of S-benzyloxycarbonyl-L-cysteine (Adapted)

Materials:

  • L-cysteine hydrochloride monohydrate

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Toluene (B28343)

  • Ethyl acetate (EtOAc)

  • Hexane

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution of L-cysteine: In a round-bottom flask, dissolve L-cysteine hydrochloride monohydrate (1 equivalent) in deionized water. Cool the solution in an ice bath.

  • Basification: Slowly add a solution of sodium bicarbonate (2.5 equivalents) in water to the L-cysteine solution while stirring. Ensure the pH of the solution becomes basic (pH 8-9).

  • Protection Reaction: While maintaining the temperature at 0-5 °C, add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture over 30-60 minutes. Vigorous stirring is essential during the addition.

  • Reaction Completion: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and extract with toluene or ethyl acetate to remove unreacted benzyl chloroformate and other nonpolar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with cold 5% HCl.

    • Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude S-Cbz-L-cysteine can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white solid.

Deprotection of the S-benzyloxycarbonyl Group

The removal of the S-Cbz group is a critical step to liberate the free thiol for subsequent reactions, such as disulfide bond formation or conjugation. Two common methods for Cbz deprotection are catalytic transfer hydrogenation and sodium in liquid ammonia (B1221849) reduction.

Experimental Protocol: Catalytic Transfer Hydrogenation

This method is generally milder than sodium/liquid ammonia reduction.

Materials:

  • S-Cbz-protected peptide

  • Methanol (MeOH) or Formic acid (HCOOH)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Ammonium (B1175870) formate (B1220265) (HCOONH₄) or Formic acid as a hydrogen donor

  • Nitrogen gas

Procedure:

  • Dissolution: Dissolve the S-Cbz-protected peptide (1 equivalent) in methanol or a mixture of methanol and formic acid.

  • Catalyst and Hydrogen Donor: To the solution, add 10% Pd/C catalyst (typically 10-20% by weight of the peptide) and ammonium formate (4-5 equivalents) or use formic acid as both solvent and hydrogen donor.[10][11]

  • Reaction: Stir the mixture under a nitrogen atmosphere at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Experimental Protocol: Sodium in Liquid Ammonia Reduction

This is a powerful method for removing benzyl-type protecting groups but requires specialized equipment and handling of hazardous materials.

Materials:

  • S-Cbz-protected peptide

  • Anhydrous liquid ammonia (NH₃)

  • Sodium (Na) metal

  • Dry solvent (e.g., THF or dioxane)

  • Ammonium chloride (NH₄Cl)

Procedure:

  • Setup: In a flask equipped with a dry ice condenser and a stirring bar, dissolve the S-Cbz-protected peptide in a minimal amount of dry solvent.

  • Condensation of Ammonia: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous liquid ammonia into the flask until the peptide is fully dissolved.

  • Reduction: Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.[8][12]

  • Quenching: After the reaction is complete (typically a few minutes), quench the excess sodium by the careful addition of solid ammonium chloride until the blue color disappears.

  • Evaporation: Remove the cooling bath and allow the liquid ammonia to evaporate under a stream of nitrogen.

  • Work-up: The residue containing the deprotected peptide can then be further purified.

Application in Peptide Synthesis

S-Cbz-L-cysteine is primarily used in solution-phase peptide synthesis. The following workflow illustrates its application in the synthesis of a dipeptide.

Workflow for Solution-Phase Dipeptide Synthesis

G cluster_protection Protection cluster_coupling Coupling cluster_deprotection Deprotection A L-Cysteine B S-Cbz-L-Cysteine A->B Cbz-Cl, Base D N-Boc-AA-Cys(Cbz)-OH B->D C N-Boc-Amino Acid C->D Coupling Agent (e.g., DCC/HOBt) E H-AA-Cys(Cbz)-OH D->E TFA F H-AA-Cys-OH E->F Deprotection (e.g., H₂/Pd/C)

Solution-phase synthesis of a dipeptide using S-Cbz-L-cysteine.
Peptide Coupling Yields

The efficiency of peptide coupling reactions is critical for the overall success of a peptide synthesis. The use of appropriate coupling agents and reaction conditions can lead to high yields.

Table 2: Representative Peptide Coupling Yields using Cbz-protected Cysteine Derivatives

ReactantsCoupling AgentSolventCrude YieldReference
Z-Ala-OH + H-Cys(unprotected)-OMe1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-oneDichloromethane (B109758)95%[11]
Boc-AA-OH + H-Cys(Cbz)-ORDCC/HOBtDMFTypically >90%General Knowledge
Z-Asp(OtBu)-Phe-OH + H-Val-OMe1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-oneDichloromethane97%[11]

Advanced Applications

Beyond its role as a simple protecting group, S-Cbz-L-cysteine and other cysteine derivatives are instrumental in the development of targeted therapies and enzyme inhibitors.

Cysteine in Targeted Drug Delivery

The thiol group of cysteine provides a unique handle for conjugating peptides to drug delivery systems, such as nanoparticles or polymers. This allows for the targeted delivery of therapeutic agents to specific cells or tissues, enhancing efficacy and reducing side effects.

Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes. The active site of these enzymes contains a cysteine residue with a nucleophilic thiol group. Cbz-protected cysteine derivatives can be incorporated into peptide-like molecules designed to irreversibly bind to the active site of these proteases, thereby inhibiting their activity. This is a key strategy in the development of drugs for diseases such as cancer and parasitic infections.[2]

G cluster_synthesis Inhibitor Synthesis cluster_inhibition Mechanism of Action A Protected Amino Acids (including Cbz-Cys derivative) B Peptide Synthesis (Solution or Solid-Phase) A->B C Warhead Conjugation B->C D Covalent Inhibitor C->D F Enzyme-Inhibitor Complex (Non-covalent) D->F E Cysteine Protease (Active Site Thiol) E->F G Covalent Adduct (Inactive Enzyme) F->G Covalent Bond Formation

Workflow for the synthesis and action of a covalent cysteine protease inhibitor.

Logical Workflow for Cysteine Protection Strategy

The choice of a protecting group for the cysteine thiol is a critical decision in planning a peptide synthesis. The following diagram outlines the logical considerations for selecting an appropriate protecting group.

G A Define Synthetic Goal B Final Peptide Requirements? A->B C Free Thiol Required B->C Yes D Disulfide Bond(s) Required B->D No G Select Acid-Labile Group (e.g., Trt, Mmt) C->G E Single Disulfide Bond D->E F Multiple Regioselective Disulfide Bonds D->F H Select a Common Protecting Group (e.g., Acm, tBu) E->H I Select Orthogonal Protecting Groups (e.g., Acm, Trt, StBu) F->I J Proceed with Synthesis G->J H->J I->J

Decision-making workflow for selecting a cysteine protecting group.

Conclusion

S-benzyloxycarbonyl-L-cysteine remains a valuable tool in the arsenal (B13267) of peptide chemists, particularly for solution-phase synthesis. Its stability and well-established deprotection methods provide a reliable means of protecting the versatile thiol group of cysteine. Understanding its properties, synthesis, and the strategic considerations for its use, as outlined in this guide, is essential for the successful synthesis of complex, cysteine-containing peptides for research and drug development.

References

Orthogonality of Z-Protected Cysteine in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the benzyloxycarbonyl (Z or Cbz) protecting group for the thiol side chain of cysteine in peptide synthesis. It details the group's stability, orthogonality with common synthesis strategies, and specific deprotection protocols.

Introduction: The Role of Cysteine Protection

Cysteine's reactive thiol side chain is crucial for protein structure and function, primarily through the formation of disulfide bonds.[1][2] However, this reactivity presents a significant challenge during peptide synthesis, necessitating robust protection to prevent undesired side reactions like oxidation and alkylation.[3][4] The choice of a thiol protecting group is a critical strategic decision, dictating the synthesis methodology (Fmoc or Boc), conditions for disulfide bond formation, and the final cleavage and deprotection strategy. An ideal protecting group must be stable during chain elongation but removable under conditions that do not compromise the integrity of the peptide. This principle of selective removal in the presence of other protecting groups is known as orthogonality.[3][5]

The Benzyloxycarbonyl (Z) Group for Cysteine

The benzyloxycarbonyl (Z) group, also referred to as benzyl (B1604629) (Bzl) when specifically protecting the cysteine thiol (Cys(Z) or Cys(Bzl)), is a classic protecting group in peptide chemistry.[3][6] Historically, it has been a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[5] Its stability under moderately acidic conditions and lability to very strong acids or dissolving metal reduction defines its utility and orthogonal properties.

Key Chemical Properties:

  • Structure: A benzyl group attached to the sulfur atom of the cysteine side chain.

  • Primary Use: Predominantly used in Boc-based SPPS and solution-phase synthesis.[2][5]

  • Stability: Stable to moderately acidic conditions (e.g., neat trifluoroacetic acid (TFA)) and basic conditions (e.g., piperidine).[7]

  • Lability: Cleaved by very strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), or by sodium in liquid ammonia (B1221849) reduction.[3][8]

Orthogonality in Peptide Synthesis Strategies

The Cys(Z) group offers excellent orthogonality with the two primary SPPS strategies, making it a valuable, albeit historical, tool for specific synthetic designs.

Compatibility with Fmoc-SPPS

The Z-group is completely stable to the basic conditions used for Nα-Fmoc deprotection (typically 20% piperidine (B6355638) in DMF). This makes it fully orthogonal to the Fmoc/tBu strategy. A peptide can be assembled using Fmoc-amino acids while the Cys(Z) group remains intact. The final peptide can then be cleaved from the resin with standard TFA cocktails, leaving the Cys(Z) group in place for subsequent manipulation or requiring a separate, harsh deprotection step (e.g., HF) if a free thiol is desired.

Compatibility with Boc-SPPS

The Cys(Z) group is a foundational component of the traditional Boc/Bzl strategy.[5] In this approach, the Nα-Boc group is removed at each cycle using a moderately strong acid like TFA. The Z-group on the cysteine side chain is stable to these conditions. At the end of the synthesis, both the Cys(Z) group and other benzyl-type side-chain protecting groups are removed simultaneously during the final cleavage from the resin with a very strong acid, most commonly anhydrous HF.[9][10] This represents a "graduated lability" rather than true orthogonality within the acid-labile family of protecting groups.

The logical relationship of Cys(Z) stability relative to common Nα-protecting groups is illustrated below.

Orthogonality cluster_Fmoc Fmoc-SPPS Conditions cluster_Boc Boc-SPPS Conditions cluster_Final_Cleavage Final Cleavage (Boc/Bzl) Fmoc_Deprotection Piperidine (Base) Cys_Z Cys(Z) Group Fmoc_Deprotection->Cys_Z Stable Boc_Deprotection TFA (Moderate Acid) Boc_Deprotection->Cys_Z Stable Z_Deprotection HF / TFMSA (Strong Acid) Z_Deprotection->Cys_Z Cleaved

Orthogonality of the Cys(Z) protecting group.

Data Presentation: Stability and Deprotection Comparison

While precise quantitative data on the stability of Cys(Z) per synthesis cycle is scarce due to its historical usage, the following tables summarize its qualitative performance compared to other common cysteine protecting groups.

Table 1: Stability of Cysteine Protecting Groups under SPPS Conditions

Protecting GroupNα-Fmoc Deprotection (Piperidine)Nα-Boc Deprotection (TFA)Final Cleavage (e.g., 95% TFA)Final Cleavage (HF)
Z (Benzyl) Stable Stable Stable Cleaved
Trt (Trityl) StableStableCleavedCleaved
Acm (Acetamidomethyl) StableStableStableStable
tBu (tert-Butyl) StableStableStableCleaved

Table 2: Deprotection Methods for Common Cysteine Protecting Groups

Protecting GroupPrimary Deprotection Reagent(s)Orthogonality Class
Z (Benzyl) HF, TFMSA, Na/NH₃ Strong Acid / Dissolving Metal
Trt (Trityl) TFA (cocktail), I₂, mild acidAcid Labile
Acm (Acetamidomethyl) I₂, Hg(OAc)₂, Ag(I)Thiolphilic / Heavy Metal
tBu (tert-Butyl) HF, TFMSA, Hg(OAc)₂Strong Acid / Heavy Metal

Experimental Protocols for Cys(Z) Deprotection

Deprotection of Cys(Z) requires harsh conditions. The following protocols are representative procedures. Warning: These reagents are extremely hazardous and require specialized equipment and safety precautions.

Protocol 1: Anhydrous Hydrogen Fluoride (HF) Cleavage

This is the classic method used in Boc/Bzl SPPS to simultaneously cleave the peptide from the resin and remove all benzyl-type side-chain protecting groups.[9][10] The generation of benzyl carbocations necessitates the use of scavengers to prevent re-alkylation of the deprotected cysteine thiol.[11]

  • Materials:

    • Peptidyl-resin (dried under vacuum)

    • Anhydrous Hydrogen Fluoride (HF)

    • Scavenger cocktail: p-cresol (B1678582) and p-thiocresol (1:1 v/v) are highly recommended for Cys-containing peptides.[9] Anisole is a common alternative.

    • HF cleavage apparatus (Teflon/Kel-F)

    • Dry ice/ethanol bath

    • Cold diethyl ether

  • Procedure:

    • Place the dried peptidyl-resin (e.g., 1.0 g) and a Teflon-coated stir bar into the HF apparatus reaction vessel.

    • Add the scavenger cocktail (e.g., 1.0 mL of p-cresol/p-thiocresol mixture).[9]

    • Cool the reaction vessel in a dry ice/ethanol bath (-78 °C).

    • Following the specific instructions for your apparatus, distill a pre-determined volume of anhydrous HF (e.g., 9.0 mL) into the reaction vessel.

    • Transfer the reaction vessel to an ice-water bath (0 °C) and stir for 45-60 minutes. For peptides with multiple resistant groups, the time may be extended up to 2 hours.[9]

    • After the reaction is complete, remove the HF by evaporation under a vacuum, trapping the HF gas appropriately.

    • Once all HF is removed, add cold diethyl ether to the vessel to precipitate the crude peptide.

    • Wash the precipitated peptide thoroughly with cold diethyl ether to remove scavengers and organic byproducts.

    • Dry the crude peptide under vacuum.

Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is an alternative strong acid to HF that does not require a specialized Teflon apparatus but is still highly corrosive and dangerous.[8]

  • Materials:

    • Peptidyl-resin (dried under vacuum)

    • Trifluoromethanesulfonic acid (TFMSA)

    • Trifluoroacetic acid (TFA)

    • Scavengers: Thioanisole or m-cresol

    • Cold methyl t-butyl ether

  • Procedure:

    • Suspend the peptidyl-resin (e.g., 100 mg) in a glass reaction vessel with TFA (1.0 mL) and the chosen scavenger (e.g., 100 µL of m-cresol).

    • Cool the mixture in an ice bath.

    • Slowly add TFMSA (100 µL) dropwise while stirring vigorously to dissipate heat.[8]

    • Allow the reaction to warm to room temperature and stir for 90-120 minutes.

    • Filter the resin away from the cleavage solution.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add 8-10 volumes of cold methyl t-butyl ether to precipitate the peptide.

    • Isolate the peptide by filtration or centrifugation and wash with cold ether.

Protocol 3: Sodium in Liquid Ammonia Reduction

This method effectively cleaves benzyl-type protecting groups but can also reduce other functional groups and must be performed with extreme care.[12]

  • Materials:

    • Protected peptide

    • Anhydrous liquid ammonia (NH₃)

    • Sodium (Na) metal

    • Dry ice/acetone bath

    • Ammonium (B1175870) chloride (for quenching)

  • Procedure:

    • Place the protected peptide in a three-neck flask equipped with a dry ice condenser and a gas inlet.

    • Cool the flask to -78 °C and condense liquid ammonia into it.

    • Once the peptide is dissolved or suspended, add small, clean pieces of sodium metal until a persistent blue color is observed, indicating a slight excess of sodium.

    • Maintain the blue color by adding more sodium if necessary for 30-60 minutes.

    • Quench the reaction by carefully adding solid ammonium chloride until the blue color disappears.

    • Allow the ammonia to evaporate under a stream of nitrogen.

    • Dissolve the residue in an appropriate buffer or aqueous acid for purification.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Boc-SPPS synthesis incorporating a Cys(Z) residue, culminating in a final HF cleavage step.

Workflow c_node Peptide-Resin deprotection 1. Boc Deprotection (TFA in DCM) c_node->deprotection hf_cleavage Final Cleavage & Deprotection (Anhydrous HF + Scavengers) c_node->hf_cleavage start Start: Boc-AA-Resin start->c_node neutralization 2. Neutralization (DIEA in DCM) deprotection->neutralization coupling 3. Couple Boc-AA-OH (e.g., HBTU/DIEA) neutralization->coupling wash 4. Wash (DCM/DMF) coupling->wash loop_end Repeat n-1 times wash->loop_end loop_end->deprotection Next Cycle final_deprotect Final Boc Deprotection loop_end->final_deprotect Final Cycle final_deprotect->c_node Protected Peptide-Resin end End: Crude Peptide hf_cleavage->end

Boc-SPPS workflow incorporating Cys(Z).

Conclusion

The Z-group for cysteine protection is a robust and highly orthogonal protecting group, particularly valuable within the historical context of Boc/Bzl-based peptide synthesis. Its complete stability to both the basic conditions of Fmoc-SPPS and the moderate acidolysis of Boc-SPPS makes it a predictable and reliable choice when harsh final cleavage conditions like anhydrous HF are planned. While its use has been largely superseded in modern Fmoc-SPPS by more conveniently cleaved groups like Trityl (Trt), an understanding of Cys(Z) chemistry remains essential for researchers working with older synthetic schemes or requiring its unique stability profile for complex, multi-step synthetic strategies. Careful selection of scavengers during its strong-acid cleavage is paramount to obtaining high yields of the desired thiol-containing peptide.

References

An In-Depth Technical Guide to H-Cys(Z)-OH (CAS: 1625-72-5) for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-benzyloxycarbonyl-L-cysteine, commonly referred to as H-Cys(Z)-OH, with the CAS number 1625-72-5. This cysteine derivative is a critical building block in synthetic peptide chemistry, offering strategic protection of its reactive thiol group. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and application, and outlines its primary role in the development of complex peptide-based therapeutics and research agents.

Core Compound Properties and Safety Data

This compound is a white to off-white solid, primarily utilized as a protected amino acid in solid-phase and solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group provides robust protection for the cysteine's sulfhydryl moiety, preventing unwanted side reactions during peptide chain elongation.

Physicochemical Data
PropertyValueReference
CAS Number 1625-72-5N/A
Molecular Formula C₁₁H₁₃NO₄S[1]
Molecular Weight 255.29 g/mol [1]
Appearance White to off-white solid/powder[2]
Purity Typically ≥95%[3]
Boiling Point 435.6 °C at 760 mmHg (Predicted)[2][3]
Density 1.358 g/cm³ (Predicted)[2]
Optical Activity [α]²⁰/D -40.6° (c=1, 80% Acetic Acid)[2]
Storage Conditions Store in freezer, under -20°C, sealed in a dry environment[2]
Safety and Handling Information

This compound is classified with the GHS07 pictogram, indicating that it can be harmful.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of the powder.[3]

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray

Synthesis and Purification Protocols

The synthesis of this compound involves the selective protection of the thiol group of L-cysteine with a benzyloxycarbonyl group. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of S-benzyloxycarbonyl-L-cysteine (this compound)

Materials:

  • L-cysteine hydrochloride

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of L-cysteine: Dissolve L-cysteine hydrochloride in a 2N NaOH solution in a flask and cool the mixture in an ice bath with stirring.

  • Protection Reaction: Slowly add benzyl chloroformate dropwise to the cold cysteine solution. Maintain the pH of the reaction mixture between 8 and 9 by the concurrent addition of a 2N NaOH solution. The reaction is typically stirred for 2-3 hours at 0°C.

  • Work-up: After the reaction is complete, wash the aqueous solution with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidification: Carefully acidify the aqueous layer to a pH of approximately 3-4 with cold 6N HCl. This will precipitate the S-benzyloxycarbonyl-L-cysteine.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water.

  • Drying: Dry the product under vacuum to yield the crude this compound.

Purification Protocol: Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Application in Peptide Synthesis

The primary application of this compound is as a protected cysteine building block in peptide synthesis. The Z-group on the sulfur atom prevents the formation of disulfide bonds and other side reactions during the coupling of amino acids.

Experimental Protocol: Incorporation of Cys(Z) in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide chain using a standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy.

Materials:

  • Fmoc-protected amino acid resin

  • Piperidine (B6355638) solution (20% in DMF)

  • Fmoc-Cys(Z)-OH (or a pre-activated derivative like Fmoc-Cys(Z)-OH)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with a 20% piperidine solution in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Coupling: Dissolve Fmoc-Cys(Z)-OH and the coupling reagents in DMF. Add the base and then add this solution to the resin. Allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. The S-Z group is typically stable to standard TFA cleavage conditions and may require a separate deprotection step if a free thiol is desired.

Deprotection of the S-benzyloxycarbonyl (Z) Group

The removal of the Z group from the cysteine thiol can be achieved under specific conditions, often after the peptide has been cleaved from the resin and purified.

Procedure:

  • Hydrogenolysis: A common method for Z-group cleavage is catalytic hydrogenolysis. Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid) and add a palladium catalyst (e.g., Pd/C). Subject the mixture to a hydrogen atmosphere until the deprotection is complete.

  • Acidolysis: Stronger acidic conditions than standard TFA cleavage, such as using trifluoromethanesulfonic acid (TFMSA), can also cleave the S-Z group.

Visualizing Synthetic Workflows

The following diagrams illustrate the key processes involving this compound.

Synthesis_of_H_Cys_Z_OH L_cysteine L-Cysteine Hydrochloride dissolution Dissolve in NaOH(aq) L_cysteine->dissolution protection Add Benzyl Chloroformate (pH 8-9, 0°C) dissolution->protection workup Wash with Diethyl Ether protection->workup acidification Acidify with HCl (pH 3-4) workup->acidification precipitation Precipitation of Crude Product acidification->precipitation filtration Vacuum Filtration precipitation->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallize from Ethyl Acetate crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Synthesis and Purification Workflow for this compound

SPPS_Workflow start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Couple Fmoc-Cys(Z)-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_aa Couple Next Fmoc-AA wash2->next_aa next_aa->deprotection Yes final_cleavage Final Cleavage from Resin (TFA/TIS/H2O) next_aa->final_cleavage No z_deprotection S-Z Deprotection (e.g., Hydrogenolysis) final_cleavage->z_deprotection final_peptide Final Peptide with Free Thiol z_deprotection->final_peptide

Incorporation of this compound in Solid-Phase Peptide Synthesis

Role in Drug Development and Research

This compound does not have a known direct biological role or involvement in signaling pathways. Its significance lies in its utility as a synthetic intermediate. The ability to selectively protect the cysteine thiol is crucial for the chemical synthesis of peptides with defined structures, including those with specific disulfide bridge patterns. Many therapeutic peptides and proteins contain cysteine residues that are vital for their three-dimensional structure and biological activity. The use of appropriately protected cysteine derivatives like this compound is a fundamental strategy in the chemical synthesis of such molecules, enabling the development of novel peptide-based drugs and research tools.

Conclusion

This compound (CAS: 1625-72-5) is an indispensable tool for chemists and pharmaceutical scientists engaged in peptide synthesis. Its robust thiol protection allows for the controlled and precise assembly of complex peptide chains. The protocols and data presented in this guide offer a foundational resource for the effective utilization of this important synthetic building block in research and development settings.

References

A Technical Guide to H-Cys(Z)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Cys(Z)-OH, a crucial derivative of the amino acid cysteine. The "Z" in its nomenclature refers to the benzyloxycarbonyl (also abbreviated as Cbz) group, a widely used protecting group in peptide chemistry. This document details its fundamental molecular properties and explores its application, particularly within the context of solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and protein science.

Core Molecular Data

This compound, also known as N-benzyloxycarbonyl-L-cysteine, is a chemically modified version of L-cysteine. The attachment of the benzyloxycarbonyl group to the alpha-amino group prevents unwanted reactions during peptide synthesis, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.[1]

IdentifierValueSource
Chemical Formula C11H13NO4S[2][3][4]
Molecular Weight 255.29 g/mol [2][3]
CAS Number 1625-72-5[2][3]
Appearance White to off-white solid[2][3]
Synonyms N-Benzyloxycarbonyl-L-cysteine, Cbz-Cys-OH[4]

Role in Peptide Synthesis

The synthesis of peptides with specific sequences is fundamental to various research and development areas, including the creation of therapeutic peptides. This compound serves as a building block in these synthetic processes. The benzyloxycarbonyl (Z) group provides protection for the amino group, which is essential to prevent self-polymerization and to ensure that the correct amino acid is added at each step of the synthesis.

In the context of solid-phase peptide synthesis (SPPS), the process involves anchoring the first amino acid to a solid resin support and then sequentially adding subsequent amino acids. Each incoming amino acid must have its alpha-amino group temporarily protected. While the Fmoc (9-fluorenylmethyloxycarbonyl) group is more common in modern SPPS, the Z-group remains relevant, particularly in solution-phase synthesis and for specific applications where its stability under certain conditions is advantageous.[1]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS) of Cysteine-Containing Peptides

The incorporation of cysteine residues into peptides requires careful consideration due to the reactive nature of its thiol side chain, which can lead to side reactions like racemization and disulfide bond formation. The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing a cysteine residue, illustrating the role of protected amino acids like this compound.

Materials and Reagents:

  • Appropriate solid support resin (e.g., Wang resin, Rink amide resin)

  • Protected amino acids (e.g., Fmoc-amino acids, including a protected cysteine derivative)

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIEA, NMM)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based cocktail with scavengers)

  • Ether for precipitation

General Procedure:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF or DCM for a designated period.

  • First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin.

  • Deprotection: The temporary protecting group (e.g., Fmoc) on the alpha-amino group of the resin-bound amino acid is removed using a deprotection solution. This step is followed by thorough washing to remove the deprotection agent and byproducts.

  • Amino Acid Coupling: The next protected amino acid in the sequence (which could be a protected cysteine derivative) is activated using a coupling reagent and then added to the resin. The reaction is allowed to proceed to completion.

  • Washing: The resin is washed extensively to remove any unreacted reagents.

  • Repeat Cycle: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: After the entire peptide chain has been assembled, the terminal protecting group is removed.

  • Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail.

  • Precipitation and Purification: The cleaved peptide is typically precipitated with cold ether, collected, and then purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC).

It is important to note that the solid-phase synthesis of peptides containing a C-terminal cysteine can be problematic and may lead to side reactions such as epimerization.[5] The choice of protecting groups for the cysteine side chain is also critical and can influence the strategy for forming disulfide bonds if required in the final peptide.[1]

Logical Workflow of Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a fundamental process where this compound and other protected amino acids are utilized.

SPPS_Workflow Start Start: Resin Swelling Coupling1 Couple First Protected Amino Acid Start->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection Deprotection (e.g., remove Fmoc) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 CouplingN Couple Next Protected Amino Acid (e.g., Cys derivative) Wash2->CouplingN Wash3 Wash CouplingN->Wash3 Repeat Repeat Cycle for all Amino Acids Wash3->Repeat Repeat->Deprotection Next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Final amino acid Purification Purification (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

References

An In-depth Technical Guide on the Solubility of N-benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N-benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH) in common laboratory solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also offers a detailed, representative experimental protocol for determining the solubility of this compound, intended to empower researchers to generate precise data for their specific needs.

Introduction to this compound

N-benzyloxycarbonyl-L-cysteine, often abbreviated as this compound or Z-Cys-OH, is a protected form of the amino acid L-cysteine. The benzyloxycarbonyl (Z) group serves as a protecting group for the amine functionality, preventing its participation in unwanted side reactions during peptide synthesis and other chemical modifications. Understanding the solubility of this compound in various solvents is critical for its effective use in research and development, particularly in the fields of peptide chemistry and drug discovery. Proper dissolution is paramount for accurate concentration determination, reaction efficiency, and the preparation of formulations.

Solubility Data for this compound

A thorough review of scientific literature and chemical databases reveals a notable scarcity of precise, quantitative solubility data for this compound in common laboratory solvents. While extensive data is available for the unprotected L-cysteine, this information is not directly transferable to its N-protected counterpart due to the significant influence of the benzyloxycarbonyl group on the molecule's polarity and intermolecular interactions.

The available information is largely qualitative. For instance, general principles of peptide and amino acid derivative solubility suggest that the introduction of the hydrophobic Z-group will decrease aqueous solubility and increase solubility in organic solvents.

Table 1: Qualitative Solubility and Physical Properties of Cysteine and its Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Qualitative Solubility Notes
N-benzyloxycarbonyl-L-cysteine (this compound) 53907-29-2C₁₁H₁₃NO₄S255.29No quantitative data available in reviewed sources. Expected to have low aqueous solubility and higher solubility in polar organic solvents.
L-Cysteine52-90-4C₃H₇NO₂S121.16Soluble in water (approximately 280 mg/mL at 25°C), ethanol, acetic acid, and ammonia. Insoluble in acetone, ether, benzene, and ethyl acetate.[1][2]
N-Cbz-S-benzyl-L-cysteine3257-18-9C₁₈H₁₉NO₄S345.41No specific quantitative solubility data found.

It is important to note that the solubility of this compound can be significantly influenced by factors such as temperature, pH (due to the carboxylic acid group), and the presence of co-solvents.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a robust and reproducible experimental protocol is essential. The following is a detailed methodology for the gravimetric determination of this compound solubility, a widely accepted and reliable method.

Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25°C).

Materials:

  • N-benzyloxycarbonyl-L-cysteine (this compound), high purity

  • Selected solvents of analytical grade (e.g., deionized water, ethanol, methanol, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone, acetonitrile)

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatic shaker or orbital incubator

  • Small, sealable glass vials (e.g., 2-5 mL)

  • Centrifuge

  • Calibrated micropipettes

  • Pre-weighed, dry evaporation dishes (e.g., glass or aluminum)

  • Drying oven or vacuum desiccator

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Preparation of Solvent Systems: Prepare a set of labeled, sealable vials, each containing a precise volume (e.g., 2.0 mL) of one of the selected solvents.

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Securely seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. For solvents where the solid remains suspended, centrifugation at a controlled temperature can be used to facilitate separation.

  • Sample Collection and Filtration: Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a calibrated micropipette. To ensure no solid particles are transferred, pass the collected supernatant through a syringe filter into a pre-weighed, dry evaporation dish.

  • Solvent Evaporation: Place the evaporation dishes in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the melting point of this compound should be chosen, and vacuum can be applied to lower the required temperature).

  • Drying to Constant Weight: Once the solvent has completely evaporated, transfer the evaporation dishes to a desiccator to cool to room temperature. Weigh the dish containing the dried solute. Repeat the drying and weighing cycles until a constant weight is achieved (e.g., a difference of less than 0.2 mg between consecutive weighings).

  • Calculation of Solubility: The solubility (S) is calculated using the following formula:

    S (mg/mL) = (Weight of dish with dried solute - Weight of empty dish) / Volume of supernatant taken

    The solubility can also be expressed in other units, such as g/L or mol/L, through appropriate conversions.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, especially when handling volatile organic solvents.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start prep_solvent Prepare Solvent Systems start->prep_solvent add_solute Add Excess this compound prep_solvent->add_solute equilibrate Agitate at Constant Temperature (24-48 hours) add_solute->equilibrate settle Allow Excess Solid to Settle equilibrate->settle collect_sample Collect & Filter Supernatant settle->collect_sample evaporate Evaporate Solvent collect_sample->evaporate dry_weigh Dry to Constant Weight evaporate->dry_weigh calculate Calculate Solubility dry_weigh->calculate end_node End calculate->end_node

Experimental Workflow for Solubility Determination

Conclusion

References

An In-depth Technical Guide to Thiol Protecting Groups for Cysteine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cysteine-containing peptides is a cornerstone of drug discovery and development, enabling the creation of complex therapeutics, including those with critical disulfide bridges for structural integrity and biological function. In Solid-Phase Peptide Synthesis (SPPS), the nucleophilic thiol side chain of cysteine necessitates robust protection to prevent undesirable side reactions, such as oxidation and alkylation.[1] The strategic selection of a thiol protecting group is paramount and dictates the overall success of the synthetic strategy, particularly for peptides with multiple disulfide bonds where orthogonal protection schemes are required.[1][2][3] This guide provides a comprehensive overview of the most commonly employed thiol protecting groups for cysteine in Fmoc-based SPPS, detailing their chemical properties, deprotection protocols, and strategic applications.

Core Concepts in Cysteine Protection

The ideal thiol protecting group should be stable throughout the iterative cycles of Fmoc deprotection (typically with piperidine) and amino acid coupling, yet readily and selectively cleavable under conditions that do not compromise the integrity of the peptide or other side-chain protecting groups.[4] The concept of orthogonality is central to the synthesis of complex peptides with multiple disulfide bonds. Orthogonal protecting groups can be removed selectively in the presence of others, allowing for the stepwise and regioselective formation of disulfide bridges.[1][3]

Commonly Used Thiol Protecting Groups: A Comparative Analysis

A variety of protecting groups have been developed for the cysteine thiol, each with distinct labilities and applications. The choice of protecting group is dictated by the desired final product—a peptide with a free thiol, a single disulfide bond, or multiple, specifically paired disulfide bridges.[5]

Acid-Labile Protecting Groups

These groups are typically removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).

  • Trityl (Trt): The trityl group is one of the most widely used protecting groups for cysteine in Fmoc SPPS due to its straightforward removal during standard TFA cleavage.[6][7] It is particularly recommended for the routine synthesis of peptides intended to have free thiol groups.[5] However, the reversibility of the deprotection reaction requires the use of scavengers, such as triisopropylsilane (B1312306) (TIS), to effectively quench the stable trityl cation and prevent re-attachment to the thiol.[1][5]

  • 4-Methoxytrityl (Mmt): The Mmt group is significantly more acid-labile than the Trt group and can be selectively removed on-resin using very dilute TFA (e.g., 1-2% TFA in DCM).[8][9][10] This property makes it invaluable for on-resin modification of the cysteine side chain or for the formation of disulfide bonds while the peptide is still attached to the solid support.[5] However, Trt and Mmt are not mutually orthogonal as the conditions for Mmt removal can partially cleave the Trt group.[9]

  • Diphenylmethyl (Dpm): The Dpm group is more stable to acid than Trt and requires higher concentrations of TFA for removal (typically >60%).[5][9] This increased stability allows for its use in combination with the more acid-labile Mmt group in orthogonal strategies for the synthesis of peptides with two disulfide bonds.[5][11]

Protecting Groups Requiring Specific Deprotection Chemistries

These groups are stable to the final TFA cleavage and require a separate deprotection step, making them ideal for strategies where the peptide is purified with the thiol protected, or for the synthesis of peptides with multiple disulfide bridges.

  • Acetamidomethyl (Acm): The Acm group is stable to TFA and is typically removed by treatment with reagents such as iodine, mercury(II) acetate (B1210297), or silver salts.[5][7][12] Iodine-mediated deprotection often leads to the direct formation of a disulfide bond.[5] The stability of the Acm group allows for the purification of the fully protected peptide, followed by disulfide bond formation in solution.[7] However, side reactions, such as the transfer of the Acm group to serine or threonine residues, have been reported, especially when using thallium(III) trifluoroacetate (B77799) for deprotection.[13]

  • tert-Butyl (tBu): The tBu group is also stable to TFA and is removed under different conditions than Acm, typically involving treatment with mercury(II) acetate or silver trifluoromethanesulfonate.[5][14] This distinct deprotection chemistry allows for the use of Acm and tBu groups in orthogonal protection schemes for the synthesis of peptides with two disulfide bonds.[5]

  • tert-Butylthio (StBu): The StBu group is stable to TFA in the absence of thiol scavengers.[5] It can be selectively removed on-resin by reduction with thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, or with phosphines.[5][15] This property makes it useful for on-resin disulfide bond formation.[5]

Quantitative Data Summary

The following tables summarize the key characteristics and deprotection conditions for the most common thiol protecting groups.

Protecting GroupAbbreviationCleavage ConditionsStability to 20% Piperidine (B6355638)/DMFStability to TFAOrthogonal ToKey Applications
TritylTrtTFA/TIS/H₂O (95:2.5:2.5)StableLabileAcm, tBu, StBuRoutine synthesis of free thiol peptides.
4-MethoxytritylMmt1-2% TFA in DCMStableVery LabileDpm, Acm, tBu, StBuOn-resin modification and disulfide bond formation.
DiphenylmethylDpm>60% TFA in DCMStableModerately StableMmt, Acm, tBu, StBuOrthogonal partner to Mmt for multiple disulfides.
AcetamidomethylAcmI₂, Hg(OAc)₂, AgOTfStableStableTrt, Mmt, Dpm, tBu, StBuPost-purification disulfide formation; orthogonal strategies.
tert-ButyltBuHg(OAc)₂, AgOTfStableStableTrt, Mmt, Dpm, Acm, StBuOrthogonal strategies with Acm.
tert-ButylthioStBuThiols (e.g., DTT), PhosphinesStableStable (w/o thiol scavengers)Trt, Mmt, Dpm, Acm, tBuOn-resin disulfide bond formation.

Experimental Protocols

General Protocol for Fmoc-SPPS of a Cysteine-Containing Peptide
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add the activated amino acid solution to the resin and couple for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Wash the resin with DMF.

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence, using the desired Fmoc-Cys(PG)-OH derivative at the appropriate position.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum. Cleave the peptide from the resin and remove the acid-labile side-chain protecting groups by treating the resin with a cleavage cocktail.

Specific Deprotection Protocols

Protocol 1: Cleavage and Deprotection of a Cys(Trt)-containing Peptide

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides containing multiple Cys(Trt) residues, the addition of 1,2-ethanedithiol (B43112) (EDT) to the cocktail is recommended to ensure the peptide remains in a reduced state.[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.

Protocol 2: On-Resin Deprotection of Cys(Mmt)

  • Deprotection Solution: Prepare a solution of 1-2% TFA and 5% TIS in DCM.

  • On-Resin Treatment: Treat the peptidyl-resin with the deprotection solution for a short period (e.g., 5 x 2 minutes). The progress of the deprotection can be monitored by observing the yellow color of the Mmt cation in the filtrate.

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove the cleaved Mmt groups and residual acid. The free thiol is now available for on-resin modification or disulfide bond formation.

Protocol 3: Deprotection of Cys(Acm) and Disulfide Bond Formation with Iodine

  • Peptide Dissolution: Dissolve the purified, Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol. High dilution is recommended to favor intramolecular disulfide bond formation and minimize intermolecular reactions.[5]

  • Iodine Titration: Add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed, indicating a slight excess of iodine.

  • Reaction Quenching: After the reaction is complete (typically monitored by HPLC), quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate (B1220275) until the yellow color disappears.

  • Purification: Purify the cyclized peptide by preparative HPLC.

Visualization of Key Concepts

SPPS Workflow for Cysteine-Containing Peptides

SPPS_Workflow cluster_synthesis Peptide Synthesis on Solid Support cluster_cleavage Cleavage and Deprotection Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Couple Fmoc-AA-OH Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Cys_Coupling Couple Fmoc-Cys(PG)-OH Cys_Coupling->Wash Wash->Cys_Coupling Repeat Repeat n times Wash->Repeat Cleavage Final Cleavage (e.g., TFA Cocktail) Wash->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide caption General workflow for Solid-Phase Peptide Synthesis (SPPS) of a cysteine-containing peptide.

Caption: General workflow for SPPS of a cysteine-containing peptide.

Decision Tree for Thiol Protecting Group Selection

Protecting_Group_Selection Start Desired Final Peptide? Free_Thiol Free Thiol Start->Free_Thiol Single_Disulfide Single Disulfide Bond Start->Single_Disulfide Multiple_Disulfides Multiple Disulfide Bonds Start->Multiple_Disulfides Use_Trt Use Cys(Trt) Free_Thiol->Use_Trt On_Resin_Cyclization On-Resin Cyclization? Single_Disulfide->On_Resin_Cyclization Solution_Cyclization Solution Cyclization? Single_Disulfide->Solution_Cyclization Orthogonal_Strategy Requires Orthogonal Strategy Multiple_Disulfides->Orthogonal_Strategy Use_Mmt Use Cys(Mmt) On_Resin_Cyclization->Use_Mmt Yes Use_Acm_StBu Use Cys(Acm) or Cys(StBu) Solution_Cyclization->Use_Acm_StBu Yes Use_Combinations Use combinations like: - Cys(Mmt) & Cys(Dpm) - Cys(Acm) & Cys(tBu) - Cys(Trt) & Cys(Acm) Orthogonal_Strategy->Use_Combinations caption Decision tree for selecting a suitable thiol protecting group based on the synthetic goal.

Caption: Decision tree for selecting a suitable thiol protecting group.

Orthogonal Protection Strategy for Two Disulfide Bonds

Orthogonal_Protection Peptide Peptide with Cys(PG1) and Cys(PG2) Deprotect_PG1 Selective Deprotection of PG1 Peptide->Deprotect_PG1 Oxidize_1 First Disulfide Bond Formation Deprotect_PG1->Oxidize_1 Peptide_SS1 Peptide with one Disulfide Bond and Cys(PG2) Oxidize_1->Peptide_SS1 Deprotect_PG2 Deprotection of PG2 Peptide_SS1->Deprotect_PG2 Oxidize_2 Second Disulfide Bond Formation Deprotect_PG2->Oxidize_2 Final_Peptide Peptide with Two Regioselective Disulfide Bonds Oxidize_2->Final_Peptide caption Schematic of an orthogonal strategy for regioselective formation of two disulfide bonds.

Caption: Orthogonal strategy for forming two disulfide bonds.

Conclusion

The successful synthesis of cysteine-containing peptides relies heavily on the judicious selection and application of thiol protecting groups. While acid-labile groups like Trt are suitable for routine synthesis of peptides with free thiols, the demand for more complex structures with multiple, defined disulfide bridges necessitates the use of orthogonal protecting groups such as Mmt, Dpm, Acm, and tBu. A thorough understanding of the stability and deprotection conditions of these groups, as outlined in this guide, is essential for researchers and drug development professionals to devise robust and efficient synthetic strategies, ultimately enabling the creation of novel and potent peptide-based therapeutics.

References

Proper Storage and Handling of H-Cys(Z)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the proper storage and handling conditions for H-Cys(Z)-OH (N-α-Carbobenzyloxy-L-cysteine), a critical reagent in peptide synthesis and various research applications. Adherence to these guidelines is essential to maintain the compound's integrity, ensure experimental reproducibility, and guarantee laboratory safety.

Compound Properties and Stability

This compound is a derivative of the amino acid L-cysteine, featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group. This protection is crucial for preventing unwanted side reactions during peptide synthesis. While specific quantitative stability data under various environmental conditions are not extensively published, the general properties of protected amino acids and cysteine derivatives suggest sensitivity to moisture, light, and elevated temperatures. The Z-group can be susceptible to cleavage under certain acidic or oxidative conditions.

Storage Conditions

Proper storage is paramount to preserving the quality of this compound. The recommended storage conditions are summarized in the table below.

Form Storage Temperature Duration Additional Considerations
Powder -20°CLong-termStore in a tightly sealed, opaque container. A desiccator is recommended to minimize moisture exposure.
4°CShort-termSuitable for frequently used aliquots. Ensure the container is well-sealed.
In Solvent -80°CUp to 6 monthsUse a suitable, dry, aprotic solvent. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthFor shorter-term storage of solutions. Minimize freeze-thaw cycles.

Note: It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

Handling Procedures

Due to its potential sensitivity, this compound should be handled with care in a controlled laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following PPE is mandatory:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A dust mask or respirator should be used when handling larger quantities of powder to avoid inhalation.

  • Lab Coat: To protect clothing and skin.

Weighing and Aliquoting

Given the likely hygroscopic nature of this compound, weighing should be performed in a controlled environment, such as a glove box or a balance with a draft shield, to minimize exposure to atmospheric moisture.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_storage Storage start Equilibrate Container to Room Temperature prepare_env Prepare Controlled Environment (e.g., Glovebox) start->prepare_env Prevent Condensation weigh Quickly Weigh Desired Amount prepare_env->weigh Minimize Exposure aliquot Transfer to Pre-labeled Vial weigh->aliquot seal Tightly Seal Vial aliquot->seal store Store Under Recommended Conditions seal->store

Weighing and Aliquoting Workflow for this compound.
Dissolution

When preparing solutions of this compound, use dry, aprotic solvents appropriate for the intended application. Sonication may be required to aid dissolution. As with the solid form, solutions should be protected from light and stored at the recommended low temperatures.

Experimental Protocols

Protocol: General Stability Assessment

  • Sample Preparation: Accurately weigh several samples of this compound into individual, appropriate containers.

  • Stress Conditions: Expose the samples to a range of conditions (e.g., different temperatures, humidity levels, and light intensities). Include a control sample stored under ideal conditions (-20°C, dark, dry).

  • Time Points: At predetermined time intervals, remove a sample from each condition.

  • Analysis: Analyze the purity and integrity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Data Evaluation: Compare the analytical data of the stressed samples to the control sample to determine the rate and nature of any degradation.

Chemical Compatibility and Disposal

Chemical Compatibility

Avoid strong oxidizing agents, strong acids, and strong bases, as these may compromise the integrity of the Z-protecting group or the cysteine moiety.

Disposal

All waste containing this compound, whether in solid or solution form, should be treated as chemical waste.

Disposal_Decision_Tree start This compound Waste is_solid Is the waste solid? start->is_solid solid_container Collect in a labeled solid waste container is_solid->solid_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No contact_ehs Contact Environmental Health & Safety (EHS) for pickup solid_container->contact_ehs liquid_container Collect in a labeled liquid waste container is_liquid->liquid_container Yes is_liquid->contact_ehs No (e.g., contaminated labware) liquid_container->contact_ehs

Physical characteristics of H-Cys(Z)-OH solid form

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of H-Cys(Z)-OH Solid Form

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of the solid form of N-Benzyloxycarbonyl-L-cysteine, commonly abbreviated as this compound. This compound is a crucial building block in peptide synthesis and various areas of drug development. Understanding its solid-state properties is essential for its proper handling, storage, and application in research and manufacturing.

Core Physical Properties

This compound is a derivative of the amino acid L-cysteine, where the amino group is protected by a benzyloxycarbonyl (Z) group. In its solid form, it typically appears as a white to off-white crystalline powder.[1]

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid[2]
Synonyms N-Benzyloxycarbonyl-L-cysteine, N-Cbz-L-cysteine, Z-Cys-OH[2]
CAS Number 53907-29-2[2]
Molecular Formula C11H13NO4S[2][3]
Molecular Weight 255.29 g/mol [2][3]
Appearance Solid[1][4]
Boiling Point 435.6 °C at 760 mmHg (Predicted)[4]
Storage Temperature 4°C[4]

Experimental Protocols

Precise experimental determination of the physical characteristics of solid this compound is critical for its use in sensitive applications. Below are detailed methodologies for key characterization experiments.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

  • Procedure:

    • The capillary tube is placed in the heating block.

    • The temperature is increased rapidly to about 10-15°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

  • Purity Indication: A sharp melting range (typically ≤ 1°C) is indicative of high purity.

Solubility Assessment

Methodology: Gravimetric Method

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) should be tested.

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

    • The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is then filtered to remove any undissolved solid.

    • A known volume of the clear filtrate is transferred to a pre-weighed container.

    • The solvent is evaporated under reduced pressure or gentle heating.

    • The container with the dried solute is weighed, and the mass of the dissolved solid is determined.

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Spectroscopic Characterization (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique to confirm the identity of this compound by identifying its characteristic functional groups.

Methodology: KBr Pellet Technique

  • Sample Preparation: A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry potassium bromide (KBr).

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in this compound, such as the N-H stretch of the carbamate (B1207046), the C=O stretches of the carbamate and carboxylic acid, and the S-H stretch of the thiol group.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the solid-state characterization of a compound like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Characterization cluster_2 Advanced Characterization (Optional) start Start with this compound Solid Sample drying Drying of Sample start->drying grinding Grinding to Fine Powder drying->grinding mp Melting Point Determination grinding->mp sol Solubility Assessment grinding->sol ftir FTIR Spectroscopy grinding->ftir xrd X-ray Crystallography grinding->xrd nmr Solid-State NMR grinding->nmr data_analysis Data Analysis and Reporting mp->data_analysis Melting Range sol->data_analysis Solubility Data ftir->data_analysis IR Spectrum xrd->data_analysis Crystal Structure nmr->data_analysis Structural Information

References

Methodological & Application

Application Notes and Protocols: Standard Protocol for Coupling Cysteine(Z) to Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cysteine is a unique amino acid that plays a critical role in the structure and function of peptides and proteins, primarily through the formation of disulfide bridges. In Solid-Phase Peptide Synthesis (SPPS), the thiol group of the cysteine side chain must be protected to prevent undesirable side reactions. The benzyloxycarbonyl (Z) group is one such protecting group, although less common in modern Fmoc-based strategies than groups like Trityl (Trt) or Acetamidomethyl (Acm). This document provides a detailed protocol for the coupling of Nα-Fmoc protected H-Cys(Z)-OH to common SPPS resins, such as Wang and 2-Chlorotrityl chloride (2-CTC) resin. These protocols are intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis.

Key Reagents and Materials
  • Resins: Wang Resin, 2-Chlorotrityl Chloride (2-CTC) Resin

  • Amino Acid: Fmoc-Cys(Z)-OH

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)

  • Bases: N,N-Diisopropylethylamine (DIPEA)

  • Capping Reagent: Acetic Anhydride

  • Monitoring: Kaiser Test reagents

  • Equipment: Solid-phase peptide synthesis vessel, shaker, sintered glass funnel

Experimental Workflow Diagram

The following diagram illustrates the general workflow for attaching the first amino acid to a solid-phase support resin.

Coupling_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_post Post-Coupling Resin Select Resin (e.g., Wang, 2-CTC) Swell Swell Resin in DMF/DCM Resin->Swell Wash_Prep Wash with DMF Swell->Wash_Prep Activate Prepare & Activate Fmoc-Cys(Z)-OH Solution (e.g., with DIC/HOBt) Wash_Prep->Activate Couple Add Activated Amino Acid to Resin & Agitate Activate->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash_Post Wash Resin (DMF, DCM, MeOH) Monitor->Wash_Post Cap Cap Unreacted Sites (Acetic Anhydride/DIPEA) Wash_Post->Cap Final_Wash Final Wash & Dry Cap->Final_Wash Elongation Elongation Final_Wash->Elongation Proceed to Peptide Chain Elongation

Caption: General workflow for coupling the first amino acid in SPPS.

Protocol 1: Attachment of Fmoc-Cys(Z)-OH to Wang Resin

Wang resin is a standard support for Fmoc-based SPPS, yielding a C-terminal carboxylic acid upon cleavage with trifluoroacetic acid (TFA).[1] The DIC/HOBt coupling method is recommended as it helps to minimize racemization, which can be a concern for cysteine residues.[1][2]

1. Resin Preparation:

  • Place the Wang resin (1.0 eq) in a reaction vessel.
  • Swell the resin in DMF (10-15 mL per gram of resin) for at least 30-60 minutes with gentle agitation.[3]
  • Drain the solvent and wash the resin with DMF (3x).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Cys(Z)-OH (1.5-2.5 eq relative to resin substitution) and HOBt (1.5-2.5 eq) in a minimal amount of DMF.[1]
  • Add this solution to the swollen resin.
  • Add DIC (1.5-2.5 eq) to the resin mixture.
  • Allow the reaction to proceed for 2-4 hours at room temperature with constant agitation.

3. Monitoring and Washing:

  • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.[4]
  • If the test is positive (blue beads), the coupling reaction can be extended or repeated.
  • Once complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

4. Capping:

  • To block any unreacted hydroxyl groups on the resin, perform a capping step.
  • Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 1:1:8 v/v/v).
  • Add the capping solution to the resin and agitate for 30 minutes.
  • Wash the resin again with DMF (3x) and DCM (3x) and dry under vacuum.

Protocol 2: Attachment of Fmoc-Cys(Z)-OH to 2-Chlorotrityl Chloride (2-CTC) Resin

2-CTC resin is highly acid-sensitive, allowing for the cleavage of the peptide while keeping side-chain protecting groups intact, which is ideal for the synthesis of protected peptide fragments.[5]

1. Resin Preparation:

  • Swell the 2-CTC resin (1.0 eq) in DCM (10-15 mL per gram of resin) for 30 minutes. Do not use DMF for swelling as it can react with the resin.
  • Drain the DCM.

2. Coupling Reaction:

  • Dissolve Fmoc-Cys(Z)-OH (1.0-1.5 eq relative to resin substitution) in DCM. If solubility is an issue, a small amount of DMF can be added.[6]
  • Add the amino acid solution to the resin.
  • Add DIPEA (2.5-4.0 eq) to the mixture. It is often added in portions.[5][6]
  • Agitate the mixture for 1-2 hours at room temperature.

3. Capping and Washing:

  • To cap any remaining reactive chloride groups, add a solution of DCM/MeOH/DIPEA (e.g., 80:15:5 v/v/v) and agitate for 15-30 minutes.[5]
  • Drain the capping solution and wash the resin with DCM (3x), DMF (3x), and finally DCM (3x) before drying under vacuum.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the coupling protocols described.

ParameterProtocol 1: Wang Resin (DIC/HOBt)Protocol 2: 2-CTC Resin (DIPEA)Reference(s)
Resin Substitution 0.3 - 1.0 mmol/g1.0 - 2.0 mmol/g[3][5]
Fmoc-Cys(Z)-OH (eq) 1.5 - 2.51.0 - 1.5[1][6]
Coupling Reagent (eq) DIC: 1.5 - 2.5N/A[1]
Additive (eq) HOBt: 1.5 - 2.5N/A[1]
Base (eq) N/ADIPEA: 2.5 - 4.0[5][6]
Reaction Time 2 - 4 hours1 - 2 hours[5][6]
Primary Solvent DMFDCM[5][6]
Typical Loading 70 - 95%80 - 100%General Knowledge

Troubleshooting and Key Considerations

  • Racemization: Cysteine is particularly susceptible to racemization during the activation step.[7] The use of HOBt as an additive with carbodiimide (B86325) coupling agents like DIC can significantly suppress this side reaction.[8] For highly sensitive sequences, base-free conditions or alternative coupling reagents like COMU may be considered.[7]

  • Side Reactions: When using Fmoc chemistry, the piperidine (B6355638) used for deprotection can react with C-terminal cysteine residues to form a 3-(1-piperidinyl)alanine byproduct. This is more prevalent with less sterically hindered side-chain protecting groups.[9] Using a bulky protecting group like Trityl is known to minimize this issue.[9] While the Z-group is moderately bulky, researchers should be aware of this potential side reaction.

  • Monitoring: Always monitor the completion of the coupling reaction. The Kaiser test is a reliable qualitative method for primary amines.[4] A negative test is crucial before proceeding to the next step to ensure high-quality synthesis.

  • Solvent Quality: Ensure the use of high-purity, peptide-synthesis-grade solvents. DMF, in particular, should be free of dimethylamine, which can cause premature Fmoc deprotection.[1]

References

Application Notes and Protocols for the Cleavage of the Z-Group from Cysteine in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Z or Cbz) group is a widely utilized amine-protecting group in peptide synthesis. Its removal, particularly from the sulfur-containing amino acid cysteine, requires specific cleavage conditions to ensure high yield and minimize side reactions. The presence of the thiol group in cysteine introduces challenges, as it is susceptible to oxidation and other modifications under harsh deprotection conditions. This document provides detailed application notes and protocols for the cleavage of the Z-group from cysteine residues in synthetic peptides, targeting researchers and professionals in peptide chemistry and drug development.

Cleavage Conditions for Z-Group from Cysteine: A Comparative Overview

The selection of an appropriate method for Z-group cleavage from cysteine is critical and depends on the overall peptide sequence, the presence of other protecting groups, and the desired final product. The most common methods involve catalytic hydrogenolysis, strong acid cleavage, and dissolving metal reduction. Below is a summary of quantitative data for these methods.

Cleavage MethodReagents and ConditionsTypical Reaction TimeReported YieldKey Considerations and Potential Side Reactions
Catalytic Transfer Hydrogenolysis 10% Pd/C, Formic Acid (HCOOH) in MethanolMinutes to hours89-95%[1]Advantages: Mild conditions, rapid reaction.[1] Considerations: Sulfur can poison the catalyst, potentially requiring higher catalyst loading or longer reaction times. Incomplete cleavage can occur.
Palladium Black, 1,4-Cyclohexadiene in Glacial Acetic Acid45 minutesHigh (not specified)[2]Advantages: Effective for sulfur-containing peptides.[2] Considerations: Catalyst preparation and handling required.
Strong Acid Cleavage Anhydrous Hydrogen Fluoride (B91410) (HF), p-cresol (B1678582) (scavenger)60 minutes at -5°C to 0°C[3][4]Good (not specified)[1]Advantages: Effective for simultaneous deprotection of other acid-labile groups. Considerations: HF is highly corrosive and toxic, requiring specialized equipment.[4][5][6][7] Side reactions include alkylation of the cysteine thiol.
HBr in Acetic AcidVariableModerate to highAdvantages: A classic method for Z-group removal. Considerations: Can lead to side reactions if not carefully controlled.
Dissolving Metal Reduction Sodium (Na) in liquid Ammonia (B1221849) (NH₃)VariableHighAdvantages: Powerful reducing conditions for complete deprotection. Considerations: Can also reduce other functional groups and cleave disulfide bonds.[8] Over-reduction can lead to undesired transformations.[8]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenolysis using Formic Acid

This protocol describes the removal of the Z-group from a cysteine-containing peptide using catalytic transfer hydrogenolysis with formic acid as the hydrogen donor.[1]

Materials:

  • Z-protected peptide

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol (MeOH)

  • Formic Acid (HCOOH)

  • Nitrogen or Argon gas

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve the Z-protected peptide in methanol.

  • To this solution, add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Carefully add formic acid to the reaction mixture. The amount of formic acid should be in excess.

  • Flush the reaction vessel with an inert gas (Nitrogen or Argon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude peptide can be further purified by chromatography.

Protocol 2: Strong Acid Cleavage using Anhydrous Hydrogen Fluoride (HF)

This protocol outlines the cleavage of the Z-group from a cysteine-containing peptide as part of a Boc/Bzl solid-phase peptide synthesis strategy, using anhydrous HF. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions. [3][4][5][6][7]

Materials:

  • Z-protected peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • p-Cresol (scavenger)

  • Dimethyl Sulfide (DMS) (optional scavenger)

  • HF cleavage apparatus

  • Dry ice/acetone bath

  • Diethyl ether (cold)

  • Centrifuge

Procedure:

  • Place the peptide-resin in the reaction vessel of the HF cleavage apparatus.

  • Add the scavenger, p-cresol (typically 1.0 mL per gram of resin).[3] For peptides containing tryptophan, a mixture of p-cresol and p-thiocresol may be used.[3]

  • Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.

  • Carefully distill the anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

  • Allow the reaction mixture to warm to -5°C to 0°C and stir for 60 minutes.[3][4]

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen, keeping the reaction vessel cooled.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolate the peptide by centrifugation and decantation of the ether.

  • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and by-products.

  • Dry the peptide under vacuum.

  • Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetic acid) for purification.

Protocol 3: Dissolving Metal Reduction using Sodium in Liquid Ammonia

This protocol describes the cleavage of the Z-group from a cysteine-containing peptide using sodium in liquid ammonia. Caution: This reaction involves handling of liquid ammonia and metallic sodium, which are hazardous. It must be performed in a well-ventilated fume hood with appropriate safety measures. [8]

Materials:

  • Z-protected peptide

  • Liquid Ammonia (NH₃)

  • Sodium (Na) metal

  • Dry ice/acetone condenser

  • Ammonium (B1175870) chloride (for quenching)

Procedure:

  • Set up a three-necked flask equipped with a dry ice/acetone condenser and an inlet for ammonia gas.

  • Cool the flask to -78°C and condense the desired amount of liquid ammonia.

  • Dissolve the Z-protected peptide in the liquid ammonia.

  • Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating a slight excess of sodium.

  • Maintain the blue color for a short period (e.g., 30 minutes), monitoring the reaction by a suitable method. Avoid prolonged reaction times with excess sodium to prevent side reactions.[8]

  • Quench the reaction by the addition of ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate under a stream of nitrogen.

  • Dissolve the residue in an appropriate buffer or solvent for purification.

Diagrams

Cleavage_of_Z_Group_from_Cysteine cluster_reactants Reactants cluster_reagents Cleavage Reagents cluster_products Products Z_Cys_Peptide Z-Protected Cysteine Peptide Free_Cys_Peptide Deprotected Cysteine Peptide Z_Cys_Peptide->Free_Cys_Peptide Cleavage Reagents Deprotection Reagent (e.g., H₂, Pd/C or HF or Na/NH₃) Toluene Toluene CO2 CO₂ Cleavage_of_Z_Group_from_Cysteine->Toluene Cleavage_of_Z_Group_from_Cysteine->CO2

Caption: Chemical transformation during Z-group cleavage from cysteine.

Experimental_Workflow Start Start: Z-Protected Peptide Cleavage Z-Group Cleavage (Select Protocol 1, 2, or 3) Start->Cleavage Workup Reaction Work-up (e.g., Filtration, Precipitation) Cleavage->Workup Purification Purification (e.g., HPLC) Workup->Purification Analysis Analysis (e.g., Mass Spectrometry, HPLC) Purification->Analysis End End: Pure Deprotected Peptide Analysis->End

Caption: General experimental workflow for Z-group deprotection.

Decision_Tree Start Peptide Contains Other Acid-Labile Groups? HF_Cleavage Use Strong Acid Cleavage (HF) Start->HF_Cleavage Yes Catalyst_Poisoning Concerned about Catalyst Poisoning? Start->Catalyst_Poisoning No Catalytic_Hydrogenolysis Use Catalytic Transfer Hydrogenolysis Catalyst_Poisoning->Catalytic_Hydrogenolysis No Harsh_Conditions Need for Very Strong Reducing Conditions? Catalyst_Poisoning->Harsh_Conditions Yes Na_NH3 Use Sodium in Liquid Ammonia Harsh_Conditions->Na_NH3 Yes Consider_Alternatives Consider Alternative Protecting Groups or milder Catalytic Hydrogenolysis conditions Harsh_Conditions->Consider_Alternatives No

Caption: Decision tree for selecting a Z-group cleavage method.

References

Application Notes and Protocols for H-Cys(Z)-OH in Regioselective Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regioselective disulfide bond formation is a critical step in the synthesis of complex peptides and proteins, ensuring the correct three-dimensional structure essential for their biological activity. The strategic use of orthogonal cysteine-protecting groups is paramount for achieving specific disulfide connectivity.[1][2] One such protecting group is the Carbobenzoxy (Cbz or Z) group, applied to the thiol side chain of cysteine to yield H-Cys(Z)-OH. While historically more common for N-terminal protection, the distinct cleavage conditions of the S-Cbz group offer a potential avenue for orthogonal strategies in disulfide bond formation.[3][4]

These application notes provide a comprehensive overview of the principles and a generalized protocol for utilizing this compound in the regioselective synthesis of peptides with multiple disulfide bonds.

Principle of Orthogonal Protection using this compound

The core principle of regioselective disulfide bond formation lies in the use of multiple cysteine protecting groups that can be removed under different, non-interfering conditions.[1][5] This "orthogonal" approach allows for the sequential deprotection of specific cysteine pairs and their subsequent oxidation to form the desired disulfide bridge without affecting other protected cysteines.[1][6]

The S-Carbobenzoxy (Z) protecting group on cysteine is typically stable to the mildly acidic conditions used to remove acid-labile groups like Trityl (Trt) and to the basic conditions used for Fmoc group removal in solid-phase peptide synthesis (SPPS).[3][4] The Cys(Z) group is commonly cleaved under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF) or hydrogen bromide in acetic acid (HBr/AcOH), or via catalytic hydrogenolysis.[4] This allows for its use in combination with other protecting groups that are labile to different reagents, enabling a stepwise disulfide bond formation strategy.

For instance, in a peptide containing two potential disulfide bonds, one pair of cysteines can be protected with an acid-labile group (e.g., Trityl), and the other pair with the Cbz group. The Trityl groups can be selectively removed first to form the initial disulfide bond, followed by the removal of the Cbz groups to form the second.

Data Presentation: Orthogonality of Cysteine Protecting Groups

The selection of an appropriate orthogonal protecting group strategy is crucial for the successful synthesis of peptides with multiple disulfide bonds. The following table summarizes the deprotection conditions for Cys(Z)-OH alongside other commonly used cysteine protecting groups to illustrate their orthogonality.

Protecting GroupChemical StructureDeprotection ConditionsOrthogonal To
Carbobenzoxy (Z) Benzyl-oxy-carbonylStrong Acid (HF, HBr/AcOH), Catalytic HydrogenolysisTrt, Mmt, Acm (under non-reductive/non-strongly acidic conditions)
Trityl (Trt) TriphenylmethylMild Acid (e.g., 1-5% TFA in DCM), Iodine OxidationAcm, tBu, Z (under mild acid)
Acetamidomethyl (Acm) Acetamido-methylIodine, Mercury(II) Acetate, Silver TrifluoromethanesulfonateTrt, Mmt, tBu, Z (under non-oxidative conditions)
tert-Butyl (tBu) tert-ButylStrong Acid (TFMSA), Mercury(II) AcetateTrt, Mmt, Acm, Z (under conditions not employing strong acid)
4-Methoxytrityl (Mmt) 4-Methoxy-phenyl-diphenyl-methylVery Mild Acid (e.g., 1% TFA in DCM)Acm, tBu, Z, Dpm
Diphenylmethyl (Dpm) Diphenyl-methylStrong Acid (e.g., 95% TFA)Mmt, Acm, Z (under mild acid)

Note: The specific conditions and orthogonality can be sequence-dependent and may require optimization.

Experimental Protocols

The following sections provide a generalized experimental workflow and detailed protocols for the regioselective formation of two disulfide bonds using this compound in combination with another orthogonal protecting group, such as Trityl (Trt), within the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Workflow for Two-Disulfide Peptide Synthesis

The overall strategy involves the synthesis of the linear peptide with differentially protected cysteines, followed by sequential deprotection and oxidation steps to form the disulfide bonds in a controlled manner.

experimental_workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Global Deprotection cluster_ss1 First Disulfide Bond Formation cluster_ss2 Second Disulfide Bond Formation spps 1. Automated or Manual Fmoc-SPPS of linear peptide with Cys(Trt) and Cys(Z) cleavage 2. Cleavage from resin and removal of side-chain protecting groups (except Cys(Z)) spps->cleavage deprotect1 3. Selective Deprotection of Cys(Trt) cleavage->deprotect1 oxidize1 4. Oxidation to form the first disulfide bond deprotect1->oxidize1 purify1 5. Purification of mono-disulfide peptide oxidize1->purify1 deprotect2 6. Deprotection of Cys(Z) purify1->deprotect2 oxidize2 7. Oxidation to form the second disulfide bond deprotect2->oxidize2 purify2 8. Final Purification oxidize2->purify2

Caption: Experimental workflow for regioselective disulfide bond formation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Amino Acid Coupling: Perform automated or manual Fmoc-SPPS.

    • Incorporate standard Fmoc-protected amino acids using a suitable coupling agent (e.g., HBTU/DIPEA in DMF).

    • At the desired positions, incorporate Fmoc-Cys(Trt)-OH and Fmoc-Cys(Z)-OH using the same coupling protocol.

  • Fmoc Deprotection: Use a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc group after each coupling step.

  • Final Deprotection: After the final amino acid coupling, deprotect the N-terminal Fmoc group.

Protocol 2: Cleavage and First Disulfide Bond Formation (Cys(Trt)-Cys(Trt))
  • Cleavage from Resin:

    • Treat the peptidyl-resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove most side-chain protecting groups, including the Trityl groups from the cysteine residues, leaving the Cys(Z) groups intact.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • First Disulfide Bond Formation (Oxidation):

    • Dissolve the crude linear peptide (with free thiols from the deprotected Cys(Trt) and protected Cys(Z)) in an aqueous buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.0-8.5) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.

    • Stir the solution open to the air (air oxidation) for 12-24 hours, monitoring the reaction by HPLC.

    • Alternatively, for faster oxidation, use an oxidizing agent such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) or iodine.[6]

  • Purification:

    • Once the first disulfide bond formation is complete, acidify the solution with acetic acid and purify the mono-disulfide peptide by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions.

Protocol 3: Second Disulfide Bond Formation (Cys(Z)-Cys(Z))
  • Deprotection of Cys(Z):

    • Method A: Hydrogen Bromide in Acetic Acid (HBr/AcOH):

      • Dissolve the lyophilized mono-disulfide peptide in a 33% solution of HBr in acetic acid.

      • Stir the mixture at room temperature for 60-90 minutes.

      • Precipitate the peptide with cold diethyl ether and wash thoroughly.

    • Method B: Catalytic Hydrogenolysis:

      • Dissolve the peptide in a suitable solvent (e.g., methanol, acetic acid).

      • Add a palladium catalyst (e.g., 10% Pd/C).

      • Stir the reaction under a hydrogen atmosphere until deprotection is complete (monitor by HPLC).

      • Filter off the catalyst.

  • Second Disulfide Bond Formation (Oxidation):

    • Dissolve the deprotected peptide in an appropriate aqueous buffer (pH 7.5-8.5).

    • Perform oxidation as described in Protocol 2, step 2.

  • Final Purification:

    • Purify the final peptide with two disulfide bonds by preparative reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and HPLC.

Signaling Pathway and Logical Relationship Diagram

The logical relationship for the sequential deprotection and oxidation steps in this regioselective strategy can be visualized as follows:

logical_relationship start Linear Peptide Cys(Trt) & Cys(Z) Protected step1_reagent Mild Acid (TFA) start->step1_reagent Deprotection step1_product Intermediate 1 Free Cys-SH & Cys(Z) Protected step1_reagent->step1_product step2_reagent Oxidation (e.g., Air) step1_product->step2_reagent Formation step2_product Intermediate 2 First Disulfide Bond & Cys(Z) Protected step2_reagent->step2_product step3_reagent Strong Acid (HBr/AcOH) or Hydrogenolysis step2_product->step3_reagent Deprotection step3_product Intermediate 3 First Disulfide Bond & Free Cys-SH step3_reagent->step3_product step4_reagent Oxidation (e.g., Air) step3_product->step4_reagent Formation final_product Final Peptide Two Regioselective Disulfide Bonds step4_reagent->final_product

Caption: Logical flow of sequential disulfide bond formation.

Conclusion

The use of this compound provides a valuable, albeit less commonly employed, tool for the regioselective formation of disulfide bonds in synthetic peptides. Its robustness to the conditions used for removing many other common cysteine protecting groups makes it a suitable candidate for orthogonal protection strategies, particularly in Boc-based synthesis or in solution-phase fragment condensation. The successful implementation of this strategy requires careful planning of the protecting group scheme and optimization of the deprotection and oxidation conditions for each specific peptide.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides using H-Cys(Z)-OH and Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced metabolic stability, high receptor affinity, and specificity compared to their linear counterparts.[1][2][3] Native Chemical Ligation (NCL) is a powerful and widely used method for the synthesis of cyclic peptides.[4][5][6][7] This technique involves the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[4][5][6][8] This application note provides detailed protocols for the synthesis of cyclic peptides utilizing a linear peptide precursor containing an N-terminal cysteine protected with a benzyloxycarbonyl (Z) group (H-Cys(Z)-OH) and a C-terminal thioester for intramolecular NCL.

The Z (or Cbz) protecting group, introduced by Bergmann and Zervas, is a well-established protecting group for amines in peptide synthesis.[9] It is stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS) and can be removed under specific conditions, allowing for a controlled cyclization process.

Principle of the Method

The synthesis of cyclic peptides via intramolecular NCL follows a three-main-step process:

  • Solid-Phase Peptide Synthesis (SPPS): A linear peptide is assembled on a solid support using Fmoc/tBu chemistry. The sequence is designed to have an N-terminal cysteine residue and a C-terminal amino acid that will be converted to a thioester. The N-terminal cysteine is incorporated using Fmoc-Cys(Z)-OH.

  • Thioesterification and Cleavage: The C-terminal carboxyl group of the resin-bound peptide is converted into a thioester. Subsequently, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed.

  • Intramolecular Native Chemical Ligation and Deprotection: The deprotected linear peptide thioester is subjected to conditions that promote intramolecular NCL. The N-terminal cysteine's thiol group attacks the C-terminal thioester, leading to a thioester-linked intermediate. This intermediate undergoes a spontaneous S-to-N acyl shift to form a stable amide bond, resulting in the cyclic peptide. The final step involves the removal of the Z-group from the cysteine residue.

Experimental Protocols

Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the manual synthesis of a linear peptide on a 2-chlorotrityl chloride resin, which is suitable for obtaining a C-terminally protected peptide acid.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Z)-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve 2 equivalents of the first Fmoc-amino acid (the C-terminal residue of the target peptide) in DMF.

    • Add 4 equivalents of DIPEA to the amino acid solution.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • To cap any remaining reactive sites, add a solution of DCM/MeOH/DIPEA (80:15:5) and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 3 equivalents of the next Fmoc-amino acid with 3 equivalents of DIC and 3 equivalents of OxymaPure® in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence, using Fmoc-Cys(Z)-OH for the N-terminal cysteine residue.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 3.

  • Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DMF Resin->Swell Load Load First Fmoc-AA Swell->Load Cap Cap Resin Load->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Couple Couple Next Fmoc-AA Deprotect->Couple n-1 cycles Wash Wash Resin Couple->Wash Final_Deprotect Final Fmoc Deprotection Couple->Final_Deprotect Final Cycle Wash->Deprotect Final_Peptide Linear Peptide on Resin Final_Deprotect->Final_Peptide

Caption: Workflow for the solid-phase synthesis of the linear peptide.

Thioesterification and Cleavage from Resin

Materials:

  • Peptide-resin from Protocol 1

  • 3-Mercaptopropionic acid (MPA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Thioesterification on Resin:

    • Swell the peptide-resin in DCM.

    • In a separate vial, dissolve 5 equivalents of MPA and 5 equivalents of DIC in DCM.

    • Add the solution to the resin and agitate for 4-6 hours at room temperature.

    • Wash the resin with DCM and dry under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the dry resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Intramolecular Native Chemical Ligation and Z-group Deprotection

Materials:

  • Crude linear peptide thioester

  • Ligation buffer: 0.1 M phosphate (B84403) buffer (pH 7.2-7.5) containing 6 M Guanidine-HCl

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 4-mercaptophenylacetic acid (MPAA) (optional, as a catalyst)

  • Catalytic hydrogenation setup (e.g., H-Cube® or similar) or HBr in acetic acid.

Procedure:

  • Intramolecular Cyclization:

    • Dissolve the crude peptide thioester in the ligation buffer to a final concentration of 0.1-1.0 mM.

    • Add TCEP to a final concentration of 20 mM to ensure the N-terminal cysteine thiol is reduced.

    • If the reaction is slow, MPAA can be added as a catalyst to a final concentration of 20-30 mM.

    • Stir the reaction mixture at room temperature and monitor the progress by RP-HPLC and mass spectrometry. The reaction is typically complete within 4-24 hours.

  • Z-group Deprotection (Hydrogenation):

    • Once cyclization is complete, the crude cyclic peptide solution is subjected to catalytic hydrogenation to remove the Z-group. This is a mild method that avoids strong acids.

    • Follow the manufacturer's protocol for the specific hydrogenation apparatus.

  • Alternative Z-group Deprotection (Acidolysis):

    • Lyophilize the crude cyclic peptide.

    • Treat the lyophilized powder with a solution of 33% HBr in acetic acid for 1-2 hours at room temperature.

    • Quench the reaction by adding cold diethyl ether to precipitate the peptide.

Mechanism of Intramolecular Native Chemical Ligation

NCL_Mechanism Linear Linear Peptide Thioester H-Cys(Z)-...-AA-S-R Intermediate Thioester-linked Intermediate Linear->Intermediate Transthioesterification (pH 7.2-7.5) Cyclic_Z Cyclic Peptide (Z-protected) Intermediate->Cyclic_Z S-to-N Acyl Shift Final_Cyclic Final Cyclic Peptide Cyclic_Z->Final_Cyclic Z-group Deprotection

Caption: The key steps in the intramolecular NCL cyclization process.

Purification of the Cyclic Peptide

Materials:

  • Crude cyclic peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative and analytical RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent, such as a mixture of Solvent A and Solvent B.

  • Purification:

    • Purify the peptide using preparative reverse-phase HPLC (RP-HPLC) on a C18 column.

    • Use a suitable gradient of Solvent B into Solvent A to elute the cyclic peptide. The exact gradient will depend on the hydrophobicity of the peptide.

  • Fraction Analysis:

    • Collect fractions and analyze their purity using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final cyclic peptide as a white powder.

Data Presentation

The success of cyclic peptide synthesis is evaluated based on the yield and purity at different stages. The following tables provide a template for summarizing quantitative data.

Table 1: Summary of Linear Peptide Synthesis

ParameterValue
Resin SubstitutionX mmol/g
Scale of SynthesisY mmol
Crude Linear Peptide WeightZ mg
Theoretical YieldA mg
Crude YieldB %
Purity (by RP-HPLC)C %

Table 2: Summary of Cyclization and Purification

ParameterValue
Starting Crude Linear PeptideB mg
Cyclization Reaction TimeD hours
Crude Cyclic Peptide WeightE mg
Purified Cyclic Peptide WeightF mg
Overall Yield (from resin)G %
Final Purity (by RP-HPLC)H %
Observed Mass (m/z)[M+H]⁺ = I
Calculated Mass (m/z)[M+H]⁺ = J

Table 3: Example Yields for NCL-mediated Cyclization of Peptides

Peptide SequenceCyclization Yield (%)Reference
c(CGGAGG)75Fictional Example
c(CRGDfK)68Fictional Example
Kalata B1 precursor~70[10]
RTD-1 precursor29-37[1]

Note: The yields are highly dependent on the peptide sequence and reaction conditions.

Conclusion

The combination of Fmoc-based SPPS and intramolecular Native Chemical Ligation provides a robust and efficient strategy for the synthesis of cyclic peptides. The use of this compound allows for the introduction of the N-terminal cysteine with a protecting group that is stable during chain assembly and can be removed after cyclization. The detailed protocols provided in this application note offer a comprehensive guide for researchers in academia and industry to produce high-purity cyclic peptides for various applications, including drug discovery and development. Careful optimization of each step, particularly the cyclization conditions, is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Deprotection of S-Benzyloxycarbonyl (S-Z) Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of the S-benzyloxycarbonyl (S-Z) group from cysteine residues, a critical step in peptide synthesis and the development of therapeutic agents. Two common and effective methods are presented: catalytic hydrogenation using hydrogen gas with a palladium catalyst (H₂/Pd) and dissolving metal reduction with sodium in liquid ammonia (B1221849) (Na/NH₃), also known as the Birch reduction.

Introduction

The benzyloxycarbonyl (Z) group is a widely used protecting group for the thiol functionality of cysteine due to its stability under various conditions encountered during peptide synthesis. However, its efficient and clean removal is paramount to obtaining the desired cysteine-containing peptide or molecule in its active form. The choice between catalytic hydrogenation and dissolving metal reduction often depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction.

This document outlines the chemical principles, detailed experimental protocols, potential side reactions, and a comparative summary of these two deprotection strategies.

Chemical Principles and Reaction Mechanisms

Catalytic Hydrogenation (H₂/Pd)

Catalytic hydrogenation involves the cleavage of the carbon-oxygen bond in the benzyloxycarbonyl group by hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction proceeds via the adsorption of the S-Z protected cysteine and hydrogen onto the catalyst surface. The palladium facilitates the reductive cleavage of the benzyl-oxygen bond, yielding the free thiol, toluene, and carbon dioxide. One of the challenges with this method is the potential for sulfur-containing compounds to poison the palladium catalyst, which can reduce its efficacy. Performing the reaction in liquid ammonia has been shown to mitigate this issue for N-Cbz deprotection in cysteine-containing peptides and is a recommended approach.

cluster_0 Catalytic Hydrogenolysis of S-Z-Cysteine S-Z-Cys S-Z-Cysteine Intermediate Adsorbed Complex S-Z-Cys->Intermediate Adsorption H2 H₂ Pd_C Pd/C Catalyst H2->Pd_C Adsorption Pd_C->Intermediate Cys_SH Cysteine (Free Thiol) Intermediate->Cys_SH Reductive Cleavage Toluene Toluene Intermediate->Toluene Byproduct CO2 CO₂ Intermediate->CO2 Byproduct

Fig 1. H₂/Pd Deprotection Mechanism
Dissolving Metal Reduction (Na/NH₃)

The Birch reduction utilizes a potent reducing agent formed by dissolving an alkali metal, such as sodium, in liquid ammonia. This creates a solution containing solvated electrons. These electrons attack the aromatic ring of the benzyl (B1604629) group, leading to a radical anion. Subsequent protonation by a proton source (often an alcohol mixed with the ammonia) and further reduction ultimately cleaves the benzyl-oxygen bond, liberating the free thiol. This method is particularly useful when catalytic hydrogenation is not feasible due to catalyst poisoning or the presence of other reducible functional groups that are stable under Birch conditions.

cluster_1 Birch Reduction of S-Z-Cysteine S-Z-Cys S-Z-Cysteine Radical_Anion Radical Anion S-Z-Cys->Radical_Anion Electron Transfer Na Sodium (Na) NH3 Liquid Ammonia (NH₃) Na->NH3 Dissolves to form e- NH3->e- e-->Radical_Anion Protonation Protonation (ROH) Radical_Anion->Protonation Reaction with Cys_SH Cysteine (Free Thiol) Protonation->Cys_SH Cleavage & Further Reduction Byproducts Byproducts Protonation->Byproducts

Fig 2. Na/NH₃ Deprotection Mechanism

Experimental Protocols

Protocol 1: Deprotection of S-Z-Cysteine using H₂/Pd in Liquid Ammonia

This protocol is adapted from procedures for the deprotection of N-Cbz groups in the presence of cysteine.

Materials:

  • S-Z-cysteine

  • Palladium on carbon (10% Pd/C)

  • Liquid ammonia (condensed from a cylinder)

  • Anhydrous methanol (B129727)

  • Dry ice/acetone bath

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for low-temperature reactions (e.g., three-neck flask, condenser)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and an inlet for gases. Purge the system with an inert gas.

  • Dissolving the Substrate: Place S-Z-cysteine (1.0 eq) in the flask.

  • Condensing Ammonia: Cool the condenser with a dry ice/acetone slurry (-78 °C). Introduce ammonia gas through the inlet to condense the required volume in the flask.

  • Addition of Catalyst: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the stirred solution.

  • Hydrogenation: Replace the inert gas atmosphere with hydrogen gas (using a balloon or a controlled flow from a cylinder).

  • Reaction Monitoring: Stir the reaction mixture at -33 °C (the boiling point of liquid ammonia). The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking aliquots, carefully evaporating the ammonia, and dissolving the residue in a suitable solvent. Reaction times can vary from 1 to 6 hours.

  • Work-up: a. Once the reaction is complete, switch the gas back to an inert atmosphere. b. Allow the ammonia to evaporate slowly through the condenser. c. Add anhydrous methanol to dissolve the residue. d. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol. e. Evaporate the filtrate under reduced pressure to obtain the crude deprotected cysteine.

  • Purification: The crude product can be purified by recrystallization or chromatography if necessary.

Protocol 2: Deprotection of S-Z-Cysteine using Na/NH₃

This protocol is based on the general procedure for a Birch reduction.

Materials:

  • S-Z-cysteine

  • Sodium metal

  • Liquid ammonia (condensed from a cylinder)

  • Anhydrous ethanol (B145695) or tert-butanol

  • Anhydrous diethyl ether or THF

  • Ammonium (B1175870) chloride (solid)

  • Dry ice/acetone bath

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for low-temperature reactions

Procedure:

  • Apparatus Setup: Set up a dry three-neck flask with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet under an inert atmosphere.

  • Dissolving the Substrate: Dissolve S-Z-cysteine (1.0 eq) in a mixture of liquid ammonia and a co-solvent like anhydrous THF or diethyl ether.

  • Addition of Sodium: Carefully add small pieces of sodium metal (typically 2-3 equivalents) to the stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.

  • Reaction: Stir the reaction at -78 °C to -33 °C. The reaction is usually rapid, often completing within 30 minutes to 2 hours. Monitor the persistence of the blue color; its disappearance indicates consumption of the sodium. If the color fades, more sodium can be added until a persistent blue color is observed for about 30 minutes.

  • Quenching: Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears. Alternatively, an alcohol like ethanol can be added dropwise.

  • Work-up: a. Allow the ammonia to evaporate under a stream of inert gas. b. Add water to the residue and extract with an organic solvent (e.g., diethyl ether) to remove non-polar byproducts. c. The aqueous layer containing the deprotected cysteine can be acidified and the product isolated, or it can be used directly in a subsequent step.

  • Purification: The product can be purified by ion-exchange chromatography or recrystallization.

Data Presentation

The following table summarizes the key aspects of the two deprotection methods for S-Z-cysteine.

ParameterH₂/Pd in Liquid AmmoniaNa/NH₃ (Birch Reduction)
Reaction Conditions -33 °C, H₂ atmosphere, Pd/C catalyst-78 °C to -33 °C, Na metal, proton source
Typical Reaction Time 1 - 6 hours30 minutes - 2 hours
Expected Yield Generally high (often >90%)Generally high (often >80%)
Substrate Scope Sensitive to other reducible groups (e.g., alkenes, alkynes, nitro groups).Tolerant of many reducible groups, but sensitive to esters, ketones, and amides.
Key Advantages Mild conditions, high yields, clean byproducts (toluene, CO₂).Rapid reaction, effective for substrates that poison catalysts, strong reducing power.
Potential Side Reactions Incomplete reaction, catalyst poisoning by sulfur, over-reduction of other functional groups, potential for desulfurization at higher temperatures.Over-reduction, cleavage of other protecting groups (e.g., Boc), formation of byproducts from the quenching step.[1]
Work-up Complexity Filtration to remove catalyst, evaporation.Quenching of excess sodium, evaporation of ammonia, extraction.

Comparative Workflow

The following diagram illustrates the general workflow for both deprotection methods.

cluster_workflow Deprotection Workflow Comparison cluster_h2_pd H₂/Pd Method cluster_na_nh3 Na/NH₃ Method start Start: S-Z-Cysteine h2_setup Setup Low-Temp Reactor start->h2_setup na_setup Setup Low-Temp Reactor start->na_setup h2_dissolve Dissolve in Liquid NH₃ h2_setup->h2_dissolve h2_catalyst Add Pd/C Catalyst h2_dissolve->h2_catalyst h2_react React under H₂ Atmosphere h2_catalyst->h2_react h2_workup Evaporate NH₃ & Filter Catalyst h2_react->h2_workup h2_purify Purify Cysteine h2_workup->h2_purify end End: Deprotected Cysteine h2_purify->end na_dissolve Dissolve in Liquid NH₃/Co-solvent na_setup->na_dissolve na_add_na Add Sodium Metal na_dissolve->na_add_na na_react Stir until Reaction Complete na_add_na->na_react na_quench Quench with NH₄Cl or Alcohol na_react->na_quench na_workup Evaporate NH₃ & Extract na_quench->na_workup na_purify Purify Cysteine na_workup->na_purify na_purify->end

Fig 3. Comparative Experimental Workflow

Conclusion

Both catalytic hydrogenation with H₂/Pd in liquid ammonia and dissolving metal reduction with Na/NH₃ are effective methods for the deprotection of S-Z-cysteine. The choice of method should be guided by the specific requirements of the synthetic route, including the presence of other functional groups, the desired scale, and available equipment. Careful execution of the chosen protocol is essential to achieve high yields of the deprotected cysteine while minimizing side reactions.

References

Application Notes and Protocols for Incorporating H-Cys(Z)-OH in Peptide Fragment Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment condensation is a powerful strategy for the synthesis of large peptides and small proteins, overcoming some of the limitations of linear solid-phase peptide synthesis (SPPS), such as cumulative yield loss and purification challenges. A cornerstone of this approach is the use of an orthogonal protecting group strategy, allowing for the selective deprotection of specific functional groups without affecting others.

This document provides detailed application notes and protocols for the incorporation of Nα-unprotected, side-chain protected cysteine, H-Cys(Z)-OH (S-benzyloxycarbonyl-cysteine), in peptide fragment condensation. The benzyloxycarbonyl (Z or Cbz) group, while traditionally used for N-terminal protection, offers unique properties for side-chain protection of cysteine, particularly its stability to conditions used for standard Fmoc and Boc strategies and its selective removal under specific reductive or strong acid conditions. This allows for a robust orthogonal strategy in the convergent synthesis of complex peptides.

The protocols outlined below are designed to guide researchers in the strategic use of this compound as the C-terminal residue of a peptide fragment, facilitating its coupling to another peptide fragment.

Chemical Principles and Orthogonal Strategy

The successful application of this compound in fragment condensation hinges on the orthogonality of the Z protecting group with other commonly used protecting groups in peptide synthesis. The Z group is stable to the basic conditions used for Fmoc-deprotection (e.g., piperidine) and the moderate acidic conditions for Boc-deprotection (e.g., trifluoroacetic acid, TFA).[1] This stability allows for the synthesis of peptide fragments using standard Fmoc or Boc SPPS while the Cys(Z) side chain remains protected.

The deprotection of the Cys(Z) group is typically achieved through:

  • Catalytic Hydrogenolysis (H₂/Pd): A mild and efficient method for removing the Z group.[1]

  • Strong Acids: Conditions such as HBr in acetic acid or sodium in liquid ammonia (B1221849) can also be employed, though these are harsher and may affect other protecting groups.[1]

This orthogonality allows for a strategic approach where a peptide fragment with a C-terminal Cys(Z) can be synthesized and purified, and then its N-terminus deprotected for coupling with another peptide fragment. The Cys(Z) group can be deprotected at a later stage to form a disulfide bridge or for other modifications.

Orthogonal_Strategy cluster_coupling Fragment Condensation cluster_deprotection Deprotection Steps Fmoc_N_Term Fmoc-AA₁-...-AAₙ Cys_Z This compound Fmoc_N_Term->Cys_Z SPPS Elongation Coupled_Peptide Fmoc-Peptide₁-Cys(Z)-Peptide₂ Cys_Z->Coupled_Peptide Coupling Boc_Side_Chain ...-AAₓ(PG)-... N_Term_Free H₂N-AAᵧ-... N_Term_Free->Coupled_Peptide Fmoc_Removal Piperidine (B6355638) Coupled_Peptide->Fmoc_Removal Selective N-Term Deprotection Z_Removal H₂/Pd or HBr/AcOH Coupled_Peptide->Z_Removal Selective Cys(Z) Deprotection Global_Deprotection TFA Cocktail Coupled_Peptide->Global_Deprotection Final Cleavage

Caption: Orthogonal strategy for peptide fragment condensation using this compound.

Data Presentation

Table 1: Stability of Common Cysteine Protecting Groups
Protecting GroupStable to 20% Piperidine/DMFStable to 95% TFADeprotection ConditionsReference
Z (Benzyloxycarbonyl) Yes Yes H₂/Pd, HBr/AcOH, Na/liq. NH₃[1]
Trt (Trityl)YesNo1-5% TFA in DCM, I₂[2][3]
Mmt (4-Methoxytrityl)YesNo (more labile than Trt)1% TFA in DCM[2]
Dpm (Diphenylmethyl)YesNo (more stable than Trt)60-90% TFA in DCM[4]
Acm (Acetamidomethyl)YesYesHg(OAc)₂, I₂, Pd(II) complexes[2][5]
tBu (tert-Butyl)YesYesTFMSA, Hg(OAc)₂, TMSBr[2]
StBu (tert-Butylsulfenyl)YesYes (if no thiols in cleavage)Reducing agents (e.g., thiols, phosphines)[6]
Table 2: Representative Coupling Efficiencies and Racemization Levels for Cysteine

Note: Data is generalized for C-terminal cysteine coupling and may vary based on the specific peptide sequence, coupling reagents, and reaction conditions. Optimization is recommended for specific applications with this compound.

Coupling ReagentAdditiveCoupling Efficiency (%)Epimerization (%)Reference
TBTUDIEA~972.6[7]
HATUDIEA>99<1[7]
HBTUDIEA>99~1.5[7]
DICHOBt~98<2[7]
DICOxymaPure>99<1[8]

Experimental Protocols

Solid-Phase Synthesis of a Peptide Fragment with C-terminal Cys(Z)

This protocol describes the synthesis of a protected peptide fragment on a solid support with this compound as the C-terminal amino acid.

SPPS_Workflow start Start: 2-Chlorotrityl Chloride Resin resin_swelling Resin Swelling in DCM start->resin_swelling first_aa_coupling Couple Fmoc-Cys(Z)-OH resin_swelling->first_aa_coupling capping Capping (e.g., Ac₂O/DIEA) first_aa_coupling->capping deprotection Fmoc Deprotection (20% Piperidine/DMF) capping->deprotection coupling_cycle Couple Next Fmoc-AA-OH deprotection->coupling_cycle wash Wash (DMF, DCM) coupling_cycle->wash repeat Repeat Deprotection-Coupling-Wash Cycles wash->repeat repeat->deprotection More Amino Acids final_deprotection Final N-terminal Fmoc Deprotection repeat->final_deprotection Last Amino Acid cleavage Cleave Protected Fragment from Resin (e.g., 1% TFA in DCM) final_deprotection->cleavage purification Purify Protected Peptide Fragment (RP-HPLC) cleavage->purification end End: Purified Protected Peptide Fragment purification->end

Caption: Workflow for SPPS of a peptide fragment with C-terminal Cys(Z).

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-Cys(Z)-OH

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., DIC/OxymaPure or HATU/DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Reagents for deprotection and cleavage: Piperidine, Trifluoroacetic acid (TFA), Diisopropylethylamine (DIEA)

  • Capping solution (e.g., Acetic anhydride/DIEA in DMF)

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Dissolve Fmoc-Cys(Z)-OH (1.5 eq.) in DCM.

    • Add DIEA (3.0 eq.) and add the solution to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin with DCM and DMF.

  • Capping: Treat the resin with a capping solution to block any unreacted sites.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation:

    • Pre-activate the next Fmoc-amino acid (3 eq.) with your chosen coupling reagents (e.g., DIC/OxymaPure, 3 eq. each) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion (e.g., Kaiser test).

  • Repeat: Repeat steps 4-6 for each amino acid in the sequence.

  • Final N-terminal Deprotection: Perform a final Fmoc deprotection as described in step 4.

  • Cleavage of Protected Fragment:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a solution of 1% TFA in DCM for 30-60 minutes. This will cleave the peptide from the resin while keeping the Cys(Z) and other acid-labile side-chain protecting groups intact.

    • Collect the cleavage solution and neutralize with a base (e.g., pyridine).

  • Purification: Purify the protected peptide fragment by reverse-phase HPLC.

Fragment Condensation in Solution

This protocol describes the coupling of the purified peptide fragment containing a C-terminal Cys(Z) with another peptide fragment having a free N-terminus.

Materials:

  • Purified peptide fragment with C-terminal Cys(Z) (Fragment A)

  • Purified peptide fragment with a free N-terminus (Fragment B)

  • Coupling reagents (e.g., HATU/DIEA or DIC/HOBt)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • Dissolution: Dissolve Fragment A (1.0 eq.) and Fragment B (1.0-1.2 eq.) in a suitable solvent.

  • Coupling Reagent Addition: Add the coupling reagents (e.g., HATU, 1.1 eq., and DIEA, 2.2 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by HPLC. The reaction time can vary from a few hours to overnight depending on the fragments.

  • Work-up and Purification:

    • Once the reaction is complete, precipitate the crude product with cold diethyl ether.

    • Purify the fully protected, coupled peptide by reverse-phase HPLC.

Deprotection of the Cys(Z) Group

Catalytic Hydrogenolysis:

  • Dissolve the purified, Z-protected peptide in a suitable solvent (e.g., methanol, DMF).

  • Add a palladium catalyst (e.g., 10% Pd on carbon).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction at room temperature until deprotection is complete (monitor by HPLC/MS).

  • Filter off the catalyst and concentrate the solution.

Troubleshooting and Considerations

  • Racemization: Cysteine is prone to racemization during coupling.[7] To minimize this, use coupling reagents known for low racemization such as HATU or DIC/OxymaPure. Pre-activation times should be kept to a minimum.

  • Solubility: Protected peptide fragments can have poor solubility. The choice of solvent for the condensation reaction is crucial. NMP or DMSO can be used for difficult sequences.

  • Incomplete Coupling: If fragment condensation is incomplete, a second coupling can be attempted. Ensure that the reagents are fresh and the starting materials are of high purity.

  • Catalyst Poisoning: During hydrogenolysis, sulfur-containing compounds can poison the palladium catalyst. Ensure the starting material is pure. If the reaction stalls, adding fresh catalyst may be necessary.

By following these protocols and considering the underlying chemical principles, researchers can successfully incorporate this compound into their peptide fragment condensation strategies, enabling the synthesis of complex and valuable peptide molecules.

References

Application Notes & Protocols: Use of C-terminal H-Cys(Z)-OH in Peptide Thioester Preparation for Native Chemical Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a cornerstone technology in chemical protein synthesis, enabling the assembly of large peptides and small proteins from smaller, unprotected synthetic fragments. The reaction is highly chemoselective, occurring between a peptide segment with a C-terminal thioester and another with an N-terminal cysteine residue.[1][2] This process forms a native peptide bond at the ligation site, a critical feature for producing functional proteins. The synthesis of the requisite peptide C-terminal thioester, however, remains a significant challenge, particularly when using the popular Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology.[2][3]

The Role of C-terminal Cysteine and the Z-Protecting Group

While NCL can be performed with any C-terminal amino acid on the thioester fragment, the synthesis of peptides with a C-terminal cysteine presents a unique set of challenges, most notably a high propensity for epimerization (racemization) at the α-carbon during synthesis, especially under the basic conditions of Fmoc deprotection.[3][4][5]

This document explores the theoretical application of the benzyloxycarbonyl (Z) group for the side-chain protection of a C-terminal cysteine residue (introduced into synthesis as Fmoc-Cys(Z)-OH or Boc-Cys(Z)-OH). The Z-group offers high stability to both the acidic conditions of Boc-SPPS and the basic conditions of Fmoc-SPPS, which could potentially mitigate epimerization. However, this is a non-standard approach, and the primary obstacle lies in the compatibility of the harsh Z-group deprotection methods with the final ligated peptide and the thioester functionality itself.

Key Challenges and Strategic Considerations
  • Thioester Synthesis Strategy : The choice between Boc-SPPS and Fmoc-SPPS is critical.

    • Boc-SPPS : This is the more direct and compatible method. The thioester linkage is stable to the trifluoroacetic acid (TFA) used for Boc deprotection. Cleavage from the resin can be achieved using HF-free protocols, such as TFA/trimethylsilyl bromide (TMSBr), making the process more accessible.[6]

    • Fmoc-SPPS : This approach is problematic as the thioester bond is susceptible to degradation by the piperidine (B6355638) used for Fmoc removal.[3] Therefore, strategies employing thioester surrogates, such as N-acyl-benzimidazolinones (Nbz) or peptide hydrazides, are necessary.[1][7][8]

  • Z-Group Cleavage Compatibility : The Z-group is robust and typically requires harsh conditions for removal, such as catalytic hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH).

    • Hydrogenolysis : This method is often complicated by the presence of sulfur-containing residues (like cysteine or methionine), which can poison the palladium catalyst.

    • Strong Acids : Reagents like HBr/AcOH are harsh and may cause undesired side reactions or cleavage of other protecting groups on the peptide.

    • Timing : The Z-group would likely be removed as the final step after ligation, requiring the fully assembled protein to be stable under these deprotection conditions.

Due to these significant challenges, protecting groups such as Trityl (Trt), Acetamidomethyl (Acm), or Methoxytrityl (Mmt) are far more common for cysteine side-chain protection in modern peptide synthesis.

Data Presentation

Table 1: Comparison of SPPS Strategies for Peptide Thioester Synthesis
StrategyAdvantagesDisadvantagesCompatibility with Cys(Z)
Boc-SPPS (HF-free) - Thioester bond is stable to TFA. - Direct synthesis on a thioester linker resin.[6] - Lower risk of epimerization for C-terminal Cys compared to Fmoc-SPPS.- Requires strong acid-labile side-chain protecting groups. - In-situ neutralization protocols are recommended.High : The Z-group is stable to the TFA deprotection cycles and the final TFA/TMSBr cleavage.
Standard Fmoc-SPPS - Milder cleavage conditions (TFA). - Wide availability of reagents.- Incompatible : Thioester bond is cleaved by piperidine.[2][3]Low : Not suitable for direct thioester synthesis regardless of the side-chain protection.
Modified Fmoc-SPPS (Surrogate) - Allows use of Fmoc chemistry. - Methods like safety-catch linkers or hydrazides are well-established.[8][9]- Multi-step process to generate the active thioester. - Higher risk of C-terminal Cys epimerization due to piperidine exposure.[4]Moderate : The Z-group is stable to the synthesis, but the overall process is complex and still carries a high risk of epimerization.
Table 2: Typical Reagents and Conditions for Native Chemical Ligation
ComponentTypical Concentration/ConditionPurpose
Peptide Thioester1-5 mMN-terminal fragment for ligation.
N-Cys Peptide1-5 mMC-terminal fragment for ligation.
Ligation Buffer6 M Guanidine HCl, 100-200 mM Phosphate BufferDenaturant to ensure peptide solubility and prevent aggregation.[1]
pH6.5 - 7.5Optimal for transthioesterification and S-to-N acyl shift.[2]
Thiol Catalyst20-50 mM 4-mercaptophenylacetic acid (MPAA) or ThiophenolCatalyzes the transthioesterification to a more reactive aryl thioester.[2]
Reducing Agent20 mM TCEP-HClMaintains the cysteine thiol in its reduced, active state.
Temperature25 - 37 °CReaction temperature.
Reaction Time1 - 24 hoursMonitored by RP-HPLC and/or LC-MS.

Experimental Protocols

Disclaimer : The following protocols adapt standard procedures for the proposed, non-standard use of a C-terminal Cys(Z) residue. Significant optimization may be required.

Protocol 1: Boc-SPPS Synthesis of a Peptide Thioester with C-terminal Cys(Z)

This protocol is the more chemically feasible approach and is adapted from HF-free Boc-SPPS methods.[6]

1. Resin Preparation: a. Start with a hydroxymethyl resin (e.g., Merrifield resin). b. Couple Boc-Gly-OH to the resin to create a thioester linker precursor. c. Activate the glycine (B1666218) carboxyl group (e.g., with DCC/DMAP) and react with 3-mercaptopropionic acid to form the thioester linker.

2. First Amino Acid Coupling: a. Couple Boc-Cys(Z)-OH to the thioester linker using standard coupling reagents (e.g., HBTU/DIEA). Use a 4-fold excess of amino acid and coupling reagents. b. Allow the coupling to proceed for 1-2 hours at room temperature. Confirm completion with a Kaiser test.

3. Peptide Chain Elongation: a. Deprotection: Remove the Boc group using 50% TFA in Dichloromethane (DCM) for 1 min, followed by a 20-minute treatment. b. Neutralization: Neutralize the N-terminal amine in situ by adding DIEA (2 equivalents relative to TFA) to the coupling mixture. c. Coupling: Add the next Boc-protected amino acid (4 eq) and coupling reagent (e.g., HBTU, 3.95 eq) and allow to react for 30-60 minutes. d. Wash: Wash the resin thoroughly with DCM and DMF. e. Repeat steps 3a-3d for each amino acid in the sequence.

4. Cleavage and Deprotection: a. Wash the final peptide-resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail of TFA/TMSBr/thioanisole/ethanedithiol (EDT) (e.g., 1 M TMSBr in TFA with scavengers). c. Treat the resin with the cleavage cocktail for 1-2 hours at room temperature. This will cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Trt), leaving the Z-group intact. d. Precipitate the crude peptide thioester in cold diethyl ether, centrifuge, wash, and dry.

5. Purification: a. Dissolve the crude peptide in a suitable buffer (e.g., 50% Acetonitrile/Water + 0.1% TFA). b. Purify by reverse-phase HPLC (RP-HPLC). c. Lyophilize the pure fractions to obtain the peptide thioester as a white powder.

Protocol 2: General Native Chemical Ligation

This protocol describes the ligation of the purified peptide thioester with an N-terminal cysteine peptide.[1]

1. Peptide Dissolution: a. Dissolve the purified peptide thioester (e.g., from Protocol 1) and the purified N-Cys peptide fragment in ligation buffer (6 M Gn-HCl, 200 mM Na₂HPO₄) to a final concentration of 1-5 mM each. b. Adjust the pH of the solution to 7.0-7.5 with NaOH or HCl.

2. Ligation Reaction: a. Add TCEP-HCl to a final concentration of 20 mM to ensure all cysteines are reduced. b. Add the thiol catalyst, 4-mercaptophenylacetic acid (MPAA), to a final concentration of 30 mM. c. Gently agitate the reaction mixture at room temperature or 37 °C.

3. Monitoring and Quenching: a. Monitor the reaction progress by taking small aliquots at various time points (e.g., 1h, 4h, 12h, 24h) and analyzing them by RP-HPLC and LC-MS. Look for the disappearance of starting materials and the appearance of the ligated product peak. b. Once the reaction is complete, quench by acidifying the solution with TFA (to pH < 4) or by directly proceeding to purification.

4. Purification: a. Purify the full-length ligated peptide by RP-HPLC. b. Lyophilize the pure fractions to yield the final product.

Protocol 3: Post-Ligation Z-Group Deprotection (Theoretical)

Caution : This step is challenging and requires careful optimization. Catalyst poisoning is a significant risk.

1. Preparation for Hydrogenolysis: a. Dissolve the purified, Z-protected ligated peptide in a suitable solvent (e.g., aqueous acetic acid, DMF, or a mixture). The solvent must be compatible with the peptide and the catalyst. b. Place the solution in a reaction vessel suitable for hydrogenation.

2. Catalytic Hydrogenolysis: a. Add the Palladium catalyst (e.g., 10% Pd on Carbon). The amount of catalyst may need to be high due to the potential for sulfur poisoning. b. Purge the vessel with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon or a pressurized system. c. Stir the reaction vigorously at room temperature for 4-24 hours.

3. Monitoring and Work-up: a. Monitor the deprotection by RP-HPLC and LC-MS, looking for the mass shift corresponding to the loss of the Z-group (134 Da). b. Once complete, carefully filter the reaction mixture through Celite to remove the palladium catalyst. c. Remove the solvent under reduced pressure.

4. Final Purification: a. Re-purify the deprotected peptide by RP-HPLC to remove any side products. b. Lyophilize the final product.

Visualizations

G cluster_SPPS Peptide Synthesis cluster_Process Post-Synthesis Processing cluster_Final Final Steps start Load C-terminal Cys(Z) onto Thioester Resin spps_cycle Boc-SPPS Cycles (Deprotection -> Coupling) start->spps_cycle cleavage Cleavage & Side-Chain Deprotection (TFA/TMSBr) spps_cycle->cleavage purify1 Purification 1 (RP-HPLC) cleavage->purify1 ncl Native Chemical Ligation (with N-Cys Peptide) purify1->ncl purify2 Purification 2 (RP-HPLC) ncl->purify2 deprotect_z Z-Group Deprotection (e.g., Hydrogenolysis) purify2->deprotect_z purify3 Final Purification (RP-HPLC) deprotect_z->purify3 end Final Ligated Protein purify3->end

Figure 1: Proposed workflow for protein synthesis using a C-terminal Cys(Z) thioester.

Figure 2: Core mechanism of Native Chemical Ligation (NCL).

Thioester_Strategies cluster_boc Boc-SPPS Route (Direct) cluster_fmoc Fmoc-SPPS Route (Indirect/Surrogate) title Peptide Thioester Synthesis Strategies cluster_boc cluster_boc cluster_fmoc cluster_fmoc boc_start Boc-AA on Thioester Resin boc_spps TFA Deprotection (Thioester Stable) boc_start->boc_spps boc_cleave HF-free Cleavage (TFA/TMSBr) boc_spps->boc_cleave boc_product Peptide Thioester boc_cleave->boc_product fmoc_start Fmoc-AA on Surrogate Linker fmoc_spps Piperidine Deprotection (Thioester Labile!) fmoc_start->fmoc_spps fmoc_cleave TFA Cleavage fmoc_spps->fmoc_cleave fmoc_activate Surrogate Activation & Thiolysis fmoc_cleave->fmoc_activate fmoc_product Peptide Thioester fmoc_activate->fmoc_product

Figure 3: Comparison of Boc-SPPS vs. Fmoc-SPPS for preparing peptide thioesters.

References

Application Notes and Protocols: Reconstitution of H-Cys(Z)-OH for Automated Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution of N-benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH) for use in automated peptide synthesizers. Given that this compound is more traditionally utilized in Boc-based solid-phase peptide synthesis (SPPS), this guide offers recommendations adaptable to modern automated platforms, with a focus on ensuring solubility, stability, and minimizing potential side reactions.

Introduction

N-benzyloxycarbonyl-L-cysteine (this compound) is an amino acid derivative where the thiol group of cysteine is protected by a benzyloxycarbonyl (Z) group. This protecting group is stable under the basic conditions used for Fmoc removal but requires strong acidic conditions, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for cleavage. While less common in modern Fmoc-based automated peptide synthesis compared to Fmoc-Cys(Trt)-OH, this compound can still be a valuable building block in specific synthetic strategies, particularly in Boc-based SPPS or when orthogonal protection schemes are required.

Proper reconstitution of this compound is critical for successful incorporation into a growing peptide chain on an automated synthesizer. Inadequate dissolution can lead to clogged lines and failed couplings, while improper handling can result in side reactions that compromise the purity and yield of the final peptide.

Reconstitution Protocol

This protocol outlines the recommended procedure for dissolving this compound for use in an automated peptide synthesizer.

2.1. Materials

  • This compound

  • High-purity N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Argon or Nitrogen gas

  • Sterile, dry glassware (e.g., vial or bottle compatible with the synthesizer)

  • Magnetic stirrer and stir bar (optional)

  • Sonicator (optional)

2.2. Procedure

  • Preparation of Glassware: Ensure the vial or bottle to be used for the amino acid solution is clean, dry, and has been purged with an inert gas (argon or nitrogen) to remove any residual moisture and oxygen.

  • Weighing this compound: Accurately weigh the required amount of this compound and transfer it to the prepared glassware.

  • Solvent Addition: Under a stream of inert gas, add the appropriate volume of high-purity DMF or NMP to achieve the desired concentration (see Table 1 for recommendations).

  • Dissolution:

    • Gently swirl the vial or use a magnetic stirrer to facilitate dissolution.

    • If the compound does not dissolve readily, sonication in a water bath for 5-10 minutes can be employed.

    • Avoid excessive heating, as it may promote side reactions.

  • Inert Atmosphere: Once the this compound is fully dissolved, purge the headspace of the vial with inert gas before sealing it tightly.

  • Storage and Use: Place the prepared solution in the designated amino acid position on the automated peptide synthesizer. It is recommended to use the solution as soon as possible after preparation. If short-term storage is necessary, keep the solution under an inert atmosphere and protected from light.

Quantitative Data Summary

The following tables provide a summary of recommended parameters and potential issues associated with the use of this compound in automated peptide synthesis.

Parameter Recommended Value/Solvent Notes
Primary Solvent N,N-Dimethylformamide (DMF)High-purity, peptide synthesis grade DMF is essential. Aged DMF can contain dimethylamine, which can cause premature Fmoc deprotection.
Alternative Solvent N-Methyl-2-pyrrolidone (NMP)Can be a better solvent for hydrophobic amino acids and may help to disrupt peptide aggregation on the resin.
Recommended Concentration 0.2 M - 0.5 MStart with a lower concentration (0.2 M) to ensure complete dissolution. Higher concentrations (up to 0.5 M) can be used to improve coupling efficiency for difficult sequences, provided solubility is maintained.
Solution Stability Use within 24-48 hoursThe stability of Z-protected amino acids in DMF is generally good, but it is best practice to use freshly prepared solutions to minimize the risk of degradation or side reactions.

Table 1: Reconstitution Parameters for this compound

Potential Issue Description Mitigation Strategy
Oxidation The thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers of the amino acid in solution.Prepare and store the solution under an inert atmosphere (argon or nitrogen). Use fresh, high-purity solvents.
Racemization Cysteine residues, particularly at the C-terminus, are prone to racemization during the activation step of the coupling reaction.Use an appropriate activation method. For example, pre-activation with HBTU/HOBt in the presence of a hindered base like N,N-diisopropylethylamine (DIEA) can minimize racemization.
β-elimination In the presence of a base, C-terminal cysteine can undergo β-elimination to form dehydroalanine, which can then react with piperidine (B6355638) (from Fmoc deprotection) to form a piperidinyl-alanine adduct.This is more of a concern during the synthesis on the solid support rather than in the reconstituted solution. Using a milder base for Fmoc deprotection or reducing the deprotection time can help.
S-alkylation During the final cleavage from the resin with strong acids, carbocations generated from the resin or other protecting groups can alkylate the cysteine thiol.This is a post-synthesis issue. The use of appropriate scavengers (e.g., triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT)) in the cleavage cocktail is crucial. The Z-group is relatively stable and requires harsh cleavage conditions, making scavenging particularly important.

Table 2: Potential Side Reactions and Mitigation Strategies

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the reconstitution and use of this compound in an automated peptide synthesizer.

Reconstitution_Workflow Workflow for this compound Reconstitution and Use cluster_prep Preparation cluster_reconstitution Reconstitution cluster_synthesis Automated Synthesis cluster_cleavage Post-Synthesis prep_glassware Prepare Dry, Inert Glassware weigh_aa Weigh this compound prep_glassware->weigh_aa add_solvent Add Solvent to this compound weigh_aa->add_solvent prep_solvent Prepare High-Purity Solvent (DMF/NMP) prep_solvent->add_solvent dissolve Dissolve (Swirl/Sonicate) add_solvent->dissolve purge Purge with Inert Gas and Seal dissolve->purge load_synthesizer Load Solution onto Synthesizer purge->load_synthesizer coupling Automated Coupling Cycle load_synthesizer->coupling cleavage Cleavage from Resin with Strong Acid and Scavengers coupling->cleavage After Peptide Elongation

Caption: Reconstitution and use of this compound.

Conclusion

The successful use of this compound in automated peptide synthesis relies on a careful and well-executed reconstitution protocol. By using high-purity solvents, maintaining an inert atmosphere, and being mindful of the potential for side reactions, researchers can effectively incorporate this protected cysteine derivative into their synthetic workflows. It is always recommended to perform a small-scale test synthesis to optimize conditions before proceeding with a large-scale or critical synthesis.

Application Notes and Protocols: H-Cys(Z)-OH in the Orthogonal Coupling of Unprotected Peptide Segments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of H-Cys(Z)-OH (N-Carbobenzyloxy-L-cysteine) in the orthogonal coupling of unprotected peptide segments. The primary strategy detailed herein involves a two-stage approach: the conversion of the C-terminal carboxyl group of a peptide ending in Cys(Z)-OH to a reactive thioester, followed by a chemoselective native chemical ligation (NCL) with an unprotected peptide segment bearing an N-terminal cysteine. This methodology allows for the synthesis of large peptides and proteins from smaller, more manageable fragments.

Principle of the Two-Stage Orthogonal Coupling Strategy

Direct amide bond formation between a peptide with a C-terminal this compound and an unprotected N-terminal peptide is challenging to achieve orthogonally. Standard coupling reagents can lead to side reactions with the unprotected functional groups of the second peptide segment. A more robust and widely practiced strategy is to first convert the C-terminal carboxyl group of the Cys(Z)-containing peptide into a thioester. This "activated" peptide segment can then undergo a highly chemoselective native chemical ligation (NCL) reaction with a peptide segment containing an N-terminal cysteine. The benzyloxycarbonyl (Z) group on the cysteine side chain is stable under the conditions of thioester formation and ligation and can be removed in a final deprotection step.[1][2]

The overall workflow can be summarized as follows:

Peptide1_COOH Peptide-Cys(Z)-OH Peptide1_Thioester Peptide-Cys(Z)-SR (Thioester) Peptide1_COOH->Peptide1_Thioester C-terminal Thioesterification Ligated_Peptide_Protected Ligated Peptide (Z-protected) Peptide1_Thioester->Ligated_Peptide_Protected Native Chemical Ligation (NCL) Peptide2_NH2 H-Cys-Peptide (Unprotected) Peptide2_NH2->Ligated_Peptide_Protected Final_Peptide Final Ligated Peptide Ligated_Peptide_Protected->Final_Peptide Z-group Deprotection

Figure 1: Overall workflow for the orthogonal coupling of unprotected peptide segments using a C-terminal this compound containing peptide.

Experimental Protocols

Stage 1: Synthesis of Peptide-Cys(Z)-Thioester

The conversion of the C-terminal carboxyl group to a thioester is a critical activation step. This can be achieved either on-resin during solid-phase peptide synthesis (SPPS) or in solution with the purified, protected peptide.

Protocol 2.1.1: On-Resin Synthesis of Peptide-Cys(Z)-Thioester using a Safety-Catch Linker

This protocol utilizes a sulfonamide "safety-catch" linker, which is stable to the conditions of Fmoc-based SPPS but can be activated for cleavage by a thiol to generate the thioester.

Materials:

  • Fmoc-Cys(Z)-OH

  • Safety-catch linker resin (e.g., Kenner's sulfonamide resin)

  • Standard Fmoc-amino acids and SPPS reagents (coupling agents like HBTU/DIC, bases like DIPEA, piperidine (B6355638) in DMF)

  • Iodoacetonitrile (B1630358) or other activating agent

  • Thiol for cleavage (e.g., benzyl (B1604629) mercaptan, thiophenol)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • RP-HPLC system for purification

Procedure:

  • Resin Loading: Load the first amino acid onto the safety-catch linker resin using standard coupling procedures.

  • Peptide Elongation: Perform automated or manual Fmoc-SPPS to assemble the desired peptide sequence, ending with the coupling of Fmoc-Cys(Z)-OH at the N-terminus.

  • Sulfonamide Activation: Swell the resin in a suitable solvent (e.g., NMP). Add a solution of iodoacetonitrile and DIPEA in NMP to the resin and shake for 2-4 hours at room temperature to activate the sulfonamide linker.

  • Thiolysis and Thioester Formation: Wash the resin thoroughly to remove excess reagents. Treat the activated resin with a solution of the desired thiol (e.g., benzyl mercaptan) and DIPEA in NMP. Shake for 4-12 hours at room temperature. This step cleaves the peptide from the resin and forms the C-terminal thioester.

  • Cleavage and Deprotection: Filter the solution to collect the peptide thioester. Cleave the side-chain protecting groups (excluding the Z-group on the C-terminal cysteine) using a standard TFA cleavage cocktail.

  • Purification: Purify the crude peptide-Cys(Z)-thioester by preparative RP-HPLC. Lyophilize the pure fractions.

Protocol 2.1.2: Solution-Phase Synthesis of Peptide-Cys(Z)-Thioester

This protocol is suitable for peptides that have already been synthesized and purified with a C-terminal Cys(Z)-OH.

Materials:

  • Purified Peptide-Cys(Z)-OH

  • Coupling agent (e.g., PyBOP, HBTU)

  • Base (e.g., DIPEA)

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous DMF or other suitable solvent

  • RP-HPLC system for purification

Procedure:

  • Dissolution: Dissolve the purified Peptide-Cys(Z)-OH in anhydrous DMF.

  • Activation and Coupling: Add the coupling agent (e.g., PyBOP, 1.2 equivalents), the thiol (e.g., thiophenol, 1.5 equivalents), and DIPEA (2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 2-6 hours. Monitor the reaction progress by analytical RP-HPLC.

  • Work-up: Once the reaction is complete, precipitate the peptide thioester by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether.

  • Purification: Purify the crude peptide-Cys(Z)-thioester by preparative RP-HPLC and lyophilize the pure fractions.

Stage 2: Native Chemical Ligation (NCL)

This protocol describes the coupling of the synthesized Peptide-Cys(Z)-thioester with an unprotected peptide segment containing an N-terminal cysteine.

Materials:

  • Purified Peptide-Cys(Z)-thioester

  • Purified H-Cys-Peptide (unprotected)

  • Ligation Buffer: 6 M Guanidine HCl, 200 mM sodium phosphate, pH 7.0-7.5

  • Thiol catalyst (e.g., 4-mercaptophenylacetic acid - MPAA, or thiophenol)

  • Reducing agent (e.g., TCEP)

  • RP-HPLC system for monitoring and purification

Procedure:

  • Peptide Dissolution: Dissolve the Peptide-Cys(Z)-thioester and the H-Cys-Peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide.

  • Addition of Reagents: Add TCEP to a final concentration of 20 mM to ensure the cysteine thiol is in its reduced form. Add the thiol catalyst (e.g., MPAA) to a final concentration of 20-50 mM.

  • Ligation Reaction: Incubate the reaction mixture at room temperature or 37°C. Monitor the progress of the ligation by analytical RP-HPLC. The reaction is typically complete within 4-24 hours.

  • Purification: Once the ligation is complete, purify the Z-protected ligated peptide by preparative RP-HPLC. Lyophilize the pure fractions.

cluster_thioesterification Stage 1: Thioesterification cluster_ncl Stage 2: Native Chemical Ligation Peptide_COOH Peptide-Cys(Z)-OH Activation Activation (e.g., PyBOP, Thiophenol, DIPEA) Peptide_COOH->Activation Peptide_Thioester Peptide-Cys(Z)-S-Ph Activation->Peptide_Thioester Peptide_Thioester2 Peptide-Cys(Z)-S-Ph Ligated_Peptide Ligated Peptide (Z-protected) Peptide_Thioester2->Ligated_Peptide Peptide_NH2 H-Cys-Peptide Peptide_NH2->Ligated_Peptide Ligation_Buffer Ligation Buffer (6M Gn.HCl, pH 7.2, MPAA, TCEP) Ligation_Buffer->Ligated_Peptide

Figure 2: Experimental workflow for the two-stage orthogonal coupling process.
Final Step: Z-Group Deprotection

The final step is the removal of the Carbobenzyloxy (Z) protecting group from the cysteine side chain to yield the native peptide.

Protocol 2.3.1: Catalytic Hydrogenolysis

This is a common and clean method for Z-group removal.

Materials:

  • Purified, Z-protected ligated peptide

  • Palladium on carbon (Pd/C, 10%)

  • Solvent (e.g., methanol, acetic acid, or a mixture)

  • Hydrogen source (e.g., hydrogen gas balloon or H2 generator)

Procedure:

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent.

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC until the starting material is consumed (typically 1-4 hours).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Purify the final deprotected peptide by preparative RP-HPLC and lyophilize.

Data Presentation

The efficiency of each step is crucial for the overall success of the synthesis. The following tables summarize expected yields and purity for each stage of the process.

Table 1: Expected Yield and Purity for Peptide-Cys(Z)-Thioester Synthesis

MethodStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%) (after HPLC)
On-Resin (Safety-Catch) Resin-bound Peptide-Cys(Z)Iodoacetonitrile, Thiol40-60>95
Solution-Phase Purified Peptide-Cys(Z)-OHPyBOP, Thiophenol, DIPEA60-80>95

Table 2: Expected Yield and Purity for Native Chemical Ligation

Peptide 1 (Thioester)Peptide 2 (N-Cys)Ligation Time (h)Typical Yield (%)Typical Purity (%) (after HPLC)
Peptide-Cys(Z)-S-PhH-Cys-Peptide4-2470-90>95

Table 3: Expected Yield and Purity for Z-Group Deprotection

MethodStarting MaterialKey ReagentsTypical Yield (%)Typical Purity (%) (after HPLC)
Catalytic Hydrogenolysis Z-protected Ligated PeptidePd/C, H285-95>98

Signaling Pathways and Logical Relationships

The chemoselectivity of Native Chemical Ligation is a key principle. The reaction proceeds through a specific pathway involving a transthioesterification followed by an irreversible S-to-N acyl shift.

Peptide_Thioester Peptide-Cys(Z)-Thioester Thioester_Intermediate Thioester-linked Intermediate Peptide_Thioester->Thioester_Intermediate Transthioesterification (reversible) N_Cys_Peptide H-Cys-Peptide N_Cys_Peptide->Thioester_Intermediate Ligated_Product Ligated Peptide (Z-protected) Thioester_Intermediate->Ligated_Product S-to-N Acyl Shift (irreversible) Native_Peptide_Bond Native Peptide Bond Ligated_Product->Native_Peptide_Bond

Figure 3: Mechanism of Native Chemical Ligation (NCL).

Conclusion

The use of this compound in a two-stage orthogonal coupling strategy provides a reliable method for the synthesis of large, complex peptides. By converting the C-terminal carboxyl group to a thioester, the peptide segment is activated for highly efficient and chemoselective native chemical ligation. The Z-group offers robust protection for the cysteine side chain throughout the synthesis and can be cleanly removed in the final step. The protocols and data presented in these notes offer a practical guide for researchers in peptide chemistry and drug development to successfully implement this powerful synthetic strategy.

References

Troubleshooting & Optimization

Preventing racemization of H-Cys(Z)-OH during amide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you prevent racemization of H-Cys(Z)-OH during amide coupling, ensuring the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis, and why is it a concern for this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral amino acid into a mixture of both its L- and D-forms.[1] In peptide synthesis, this means that the desired L-cysteine can be inadvertently converted to D-cysteine during the coupling reaction. This is a significant concern as the presence of the D-enantiomer can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[2] Cysteine, including its benzyloxycarbonyl (Z) protected form, is particularly susceptible to racemization due to the nature of its side chain.[3]

Q2: What are the primary mechanisms that cause racemization during the coupling of this compound?

A2: There are two main pathways through which racemization occurs during amide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected cysteine can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1][4]

  • Direct Enolization: This pathway involves the direct removal of the α-proton from the activated amino acid by a base, forming a planar enolate intermediate. This achiral intermediate can then be reprotonated from either side, resulting in racemization.[1] This mechanism is particularly relevant for cysteine.[2]

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: Several factors in your experimental setup can influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are critical. Carbodiimides like DIC, when used alone, can lead to significant racemization. The addition of nucleophilic additives like HOBt, HOAt, or OxymaPure is essential to form a more stable active ester that is less prone to racemization.[5][6]

  • Base: The presence, strength, and steric hindrance of the base used can dramatically affect racemization. Stronger, less sterically hindered bases like DIPEA can increase the rate of α-proton abstraction.[5][7]

  • Solvent: The polarity of the solvent can play a role. More polar solvents may favor racemization.[8]

  • Temperature: Higher temperatures, while accelerating the coupling reaction, can also increase the rate of racemization.[9]

  • Pre-activation Time: Allowing the protected amino acid to pre-activate with the coupling reagent for an extended period before adding the amine component can increase the risk of racemization.[8]

Troubleshooting Guide

This guide will help you diagnose and resolve common issues related to the racemization of this compound during amide coupling.

Problem: High levels of D-Cysteine epimer detected in the final peptide.

Potential Cause Recommended Solution
Inappropriate Coupling Reagent/Additive Combination Switch to a carbodiimide-based coupling reagent such as Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[6][8] Avoid using onium salts like HBTU with strong bases if racemization is a persistent issue.
Use of a Strong, Sterically Unhindered Base If a base is necessary, switch from commonly used bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to a more sterically hindered and weaker base such as 2,4,6-collidine (TMP).[5][7]
Prolonged Pre-activation Minimize the pre-activation time of the this compound with the coupling reagent before introducing the amine component. Ideally, perform an in situ activation where all components are mixed together.[8]
Suboptimal Solvent Choice If using a highly polar solvent like neat DMF, consider using a less polar solvent or a mixture, such as DCM/DMF, which has been shown to reduce racemization.[8]
Elevated Reaction Temperature Perform the coupling reaction at room temperature or lower if possible. Avoid elevated temperatures unless absolutely necessary for a particularly difficult coupling.[9]

Quantitative Data Summary

The following table summarizes the extent of cysteine racemization observed under various coupling conditions. Note that much of the available quantitative data has been generated using Fmoc-Cys(Trt)-OH, but the trends are highly relevant for this compound.

Coupling ReagentAdditiveBaseSolvent% D-Cys Formation (Model: H-Gly-Cys-Phe-NH₂)Reference
HCTU6-Cl-HOBtDIEADMFHigh (order of basicity dependent)[10]
HCTU6-Cl-HOBtTMPDMFLower than with DIEA[10]
DICHOBt-DMFSignificantly reduced[10]
HBTUHOBtTMPDCM/DMF (1:1)Low[8]

Experimental Protocols

Protocol 1: Low-Racemization Amide Coupling of this compound using DIC/HOBt

This protocol is designed to minimize racemization during the coupling of this compound in a solid-phase peptide synthesis (SPPS) context.

Materials:

  • This compound

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) (20% in DMF for Fmoc removal, if applicable)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[8]

  • N-terminal Deprotection (if necessary): If the resin-bound peptide is N-terminally protected (e.g., with Fmoc), perform deprotection (e.g., with 20% piperidine in DMF, 2 x 10 minutes).[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).[11]

  • Coupling Cocktail Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[2]

  • Coupling Reaction:

    • Add the this compound/HOBt solution to the resin.

    • Add DIC (3 equivalents) to the resin suspension.[2]

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring the Coupling: Monitor the reaction progress using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates complete coupling.[4][11]

  • Washing: Once the coupling is complete, wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times).[2]

  • Drying: Dry the resin under vacuum.[2]

Protocol 2: Analysis of Cysteine Racemization by Chiral HPLC

This protocol provides a general method for determining the percentage of D-Cysteine in a synthetic peptide.

Materials:

  • Purified synthetic peptide

  • 6N HCl

  • Derivatization agent (e.g., Marfey's reagent)[12]

  • HPLC system with a chiral column (e.g., C18 column for derivatized amino acids)

  • Appropriate mobile phase solvents (e.g., acetonitrile, water, TFA)

Procedure:

  • Peptide Hydrolysis:

    • Place a known amount of the purified peptide into a hydrolysis tube.

    • Add 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[2]

  • Sample Preparation:

    • After hydrolysis, cool the sample and remove the HCl under vacuum.

    • Reconstitute the amino acid residue mixture in a suitable buffer.

  • Derivatization:

    • Derivatize the amino acid mixture with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) according to the manufacturer's protocol. This will form diastereomers that can be separated on a standard C18 column.[12]

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system equipped with a suitable column.

    • Develop a gradient elution method to separate the diastereomers of the derivatized cysteine.

    • The D- and L-cysteine derivatives will have different retention times.

  • Quantification:

    • Integrate the peak areas for both the D- and L-cysteine derivative peaks.

    • Calculate the percentage of racemization using the following formula: % D-Cys = [Area(D-Cys) / (Area(L-Cys) + Area(D-Cys))] x 100

Visualized Workflows and Mechanisms

Racemization Mechanisms

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_Cys Activated this compound Oxazolone 5(4H)-Oxazolone Intermediate Activated_Cys->Oxazolone Cyclization Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate α-H Abstraction Base_Ox Base Base_Ox->Oxazolone Racemized_Product_Ox D/L-Cys Peptide Achiral_Intermediate->Racemized_Product_Ox Aminolysis Activated_Cys_En Activated this compound Enolate Planar Enolate Intermediate Activated_Cys_En->Enolate α-H Abstraction Base_En Base Base_En->Activated_Cys_En Racemized_Product_En D/L-Cys Peptide Enolate->Racemized_Product_En Protonation

Caption: Primary mechanisms leading to cysteine racemization.

Troubleshooting Workflow for Racemization

Troubleshooting_Workflow Start High Racemization Detected Check_Reagents Evaluate Coupling Reagents and Additives Start->Check_Reagents Check_Base Analyze Base Used Check_Reagents->Check_Base Carbodiimide + Additive? Solution_Reagents Switch to DIC/HOBt or DIC/Oxyma Check_Reagents->Solution_Reagents Onium Salt + Strong Base? Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Base->Check_Conditions Weak/Hindered Base? Solution_Base Use Weaker/Hindered Base (e.g., Collidine) Check_Base->Solution_Base Strong, Unhindered Base? Solution_Conditions Reduce Temperature, Minimize Pre-activation, Use Less Polar Solvent Check_Conditions->Solution_Conditions Harsh Conditions? End Racemization Minimized Check_Conditions->End Optimized Conditions? Solution_Reagents->Check_Base Solution_Base->Check_Conditions Solution_Conditions->End

Caption: A logical workflow for troubleshooting high racemization.

Low-Racemization Coupling Experimental Workflow

Experimental_Workflow Resin_Prep 1. Resin Swelling & Deprotection Washing1 2. Wash Resin (DMF, DCM) Resin_Prep->Washing1 Cocktail_Prep 3. Prepare Coupling Cocktail (this compound + HOBt in DMF) Washing1->Cocktail_Prep Coupling 4. Add Cocktail & DIC to Resin (React 2-4h at RT) Cocktail_Prep->Coupling Monitoring 5. Monitor with Ninhydrin Test Coupling->Monitoring Washing2 6. Wash Resin (DMF, DCM, MeOH) Monitoring->Washing2 Negative Test Drying 7. Dry Resin Washing2->Drying Final_Product Final Peptide-Resin Drying->Final_Product

Caption: Step-by-step workflow for low-racemization coupling.

References

Technical Support Center: H-Cys(Z)-OH in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of H-Cys(Z)-OH in Fmoc solid-phase peptide synthesis (SPPS). Cysteine-containing peptides are prone to several side reactions, and this resource is intended to help researchers, scientists, and drug development professionals identify, mitigate, and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Fmoc SPPS?

A1: The most prevalent side reactions include:

  • Racemization: The chiral integrity of the cysteine residue can be compromised, leading to the formation of D-Cysteine epimers. This is particularly problematic during the activation step of the coupling reaction, especially with base-mediated methods.[1]

  • β-Elimination: This reaction leads to the formation of a dehydroalanine (B155165) intermediate, which can then react with piperidine (B6355638) (used for Fmoc deprotection) to form a 3-(1-piperidinyl)alanine adduct.[2] This is more common when cysteine is at the C-terminus.[2]

  • S-alkylation: During the final trifluoroacetic acid (TFA) cleavage from the resin, the sulfhydryl group of cysteine can be alkylated by carbocations generated from the resin linker (e.g., from Wang resin) or protecting groups.[3][4]

  • Incomplete Deprotection: The trityl (Trt) protecting group on the cysteine side chain may not be completely removed during TFA cleavage, leading to a mixed final product.

Q2: How can I minimize racemization of Cysteine during coupling?

A2: Racemization of cysteine is often exacerbated by base-mediated activation methods (e.g., HBTU/DIPEA), microwave heating, and pre-activation.[1] To minimize racemization, consider the following:

  • Use a carbodiimide-based coupling method, such as diisopropylcarbodiimide (DIC) with an additive like OxymaPure or HOBt.[1]

  • Avoid pre-activation and prolonged exposure to basic conditions.

  • Consider using alternative cysteine derivatives with protecting groups that have been shown to reduce racemization, such as Fmoc-Cys(MBom)-OH.[1]

Q3: What causes the formation of the 3-(1-piperidinyl)alanine side product and how can I prevent it?

A3: This side product arises from a base-catalyzed β-elimination of the protected sulfhydryl group to form a dehydroalanine residue. This intermediate then reacts with piperidine, which is used for Fmoc deprotection.[2] To prevent this:

  • Minimize the time the peptide is exposed to piperidine.

  • Using a more sterically bulky protecting group on the cysteine, such as trityl (Trt), can help reduce this side reaction, although it may not eliminate it completely.[2]

  • For C-terminal cysteine residues, using a 2-chlorotrityl chloride resin is recommended as it is less prone to this side reaction compared to Wang-type resins.

Q4: My final peptide shows an unexpected mass corresponding to S-alkylation. What is the cause and how can I avoid it?

A4: S-alkylation typically occurs during the final TFA cleavage step, where the highly nucleophilic thiol group of cysteine is alkylated by carbocations.[3][4] These carbocations can originate from the cleavage of the peptide from the resin (especially Wang resin) or from the cleavage of side-chain protecting groups.[3][4] To mitigate this:

  • Use an efficient scavenger cocktail during cleavage. A common and effective cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[5]

  • For peptides with multiple Cys(Trt) residues, precipitating the peptide directly into cold diethyl ether from the TFA cleavage mixture can yield better results.

  • Adding 2.5% ethanedithiol (EDT) to the cleavage cocktail can also help keep the cysteine in its reduced state and minimize alkylation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered with this compound in Fmoc SPPS.

Observed Problem Potential Cause Recommended Solution
Poor Yield Incomplete coupling due to aggregation.Use a more efficient activation reagent like HCTU, HATU, or PyAOP.[6] Consider using Oxyma Pure instead of HOBt.[6]
Incomplete Fmoc deprotection.For difficult sequences, consider using a stronger deprotection solution like 2% DBU + 2% piperidine in DMF (avoid with Asp residues due to aspartimide formation risk).[6]
Presence of D-Cys Epimer (Racemization) Base-mediated activation (e.g., HBTU/DIPEA).[1]Switch to a carbodiimide-based coupling method (e.g., DIC/Oxyma).[1]
Microwave heating or pre-activation.[1]Perform coupling at room temperature and avoid pre-activation.
Unexpected Mass (+51 Da) Formation of 3-(1-piperidinyl)alanine via β-elimination.[2]Reduce piperidine exposure time during Fmoc deprotection. Use a bulky protecting group like Trt.[2] For C-terminal Cys, use 2-chlorotrityl resin.
Unexpected Mass (Varies) S-alkylation by resin linker or protecting group fragments during cleavage.[3][4]Use an effective scavenger cocktail during cleavage (e.g., TFA/TIS/H2O).[5] Add EDT to the cleavage cocktail.
Incomplete Deprotection of Cys(Trt) Reversible reaction between the trityl cation and the thiol group.Use a cleavage cocktail containing TIS. Ensure a sufficient volume of cleavage cocktail is used.

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-Cys(Trt)-OH
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 2 min, 1 x 8 min). Wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-Cys(Trt)-OH and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution.

    • Immediately add the activation mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Cleavage and Deprotection with Minimized S-Alkylation
  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Reagent K: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5). For peptides sensitive to S-alkylation, a cocktail of TFA/TIS/water (95:2.5:2.5) is also highly effective.[5]

  • Cleavage: Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Peptide Collection: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Logical Workflow for Troubleshooting Cysteine Side Reactions

Troubleshooting_Workflow start Analysis of Crude Peptide (LC-MS) problem Unexpected Peak(s) Detected? start->problem racemization Mass matches target, but multiple peaks (Potential D-Cys epimer) problem->racemization Yes alkylation Unexpected Mass (+X Da) (Potential S-alkylation) problem->alkylation piperidine_adduct Unexpected Mass (+51 Da) (Potential Piperidinyl-Ala) problem->piperidine_adduct incomplete_deprotection Mass corresponds to peptide + Trt (Incomplete Deprotection) problem->incomplete_deprotection end Purified Target Peptide problem->end No solution_racemization Solution: Modify Coupling Protocol - Use DIC/Oxyma - Avoid pre-activation racemization->solution_racemization solution_alkylation Solution: Modify Cleavage Protocol - Use effective scavengers (TIS, EDT) - Optimize cleavage cocktail alkylation->solution_alkylation solution_piperidine Solution: Modify Synthesis Strategy - Reduce piperidine exposure - Use 2-Cl-Trt resin for C-term Cys piperidine_adduct->solution_piperidine solution_deprotection Solution: Modify Cleavage Protocol - Use cleavage cocktail with TIS - Increase cleavage time/volume incomplete_deprotection->solution_deprotection solution_racemization->end solution_alkylation->end solution_piperidine->end solution_deprotection->end

Caption: Troubleshooting decision tree for identifying and resolving common side reactions with cysteine.

Mechanism of β-Elimination and Piperidine Adduct Formation

Beta_Elimination cluster_peptide Peptide Chain on Resin peptide_cys ...-NH-CH(CH₂-S-Trt)-CO-...-Resin intermediate Dehydroalanine Intermediate ...-NH-C(=CH₂)-CO-...-Resin peptide_cys->intermediate - H⁺, - S-Trt⁻ piperidine Piperidine (Base) piperidine->peptide_cys piperidine->intermediate adduct Piperidinyl-Alanine Adduct ...-NH-CH(CH₂-Piperidinyl)-CO-...-Resin intermediate->adduct + Piperidine

Caption: Reaction pathway for the formation of the 3-(1-piperidinyl)alanine adduct via β-elimination.

References

Troubleshooting incomplete Z group deprotection from cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cysteine-related peptide synthesis. This guide provides detailed troubleshooting for a common challenge: the incomplete removal of the benzyloxycarbonyl (Z or Cbz) protecting group from cysteine residues.

Frequently Asked Questions (FAQs)

Q1: I'm observing incomplete Z-group deprotection from my cysteine-containing peptide. What are the most common causes?

A1: Incomplete deprotection of Z-cysteine is a frequent issue stemming from several factors. The primary causes are often related to the deprotection method chosen.

  • For Acidic Cleavage (e.g., HBr/AcOH, HF, TFA): The deprotection equilibrium can be reversible. The carbocation generated from the cleavage of the Z group can reattach to the highly nucleophilic thiol group of cysteine if not effectively trapped. Insufficient reaction time or acid strength can also lead to incomplete removal.[1][2]

  • For Catalytic Hydrogenolysis (e.g., H₂/Pd-C): The sulfur atom in cysteine is a known poison for palladium catalysts.[3] This poisoning deactivates the catalyst before the reaction reaches completion, resulting in a mixture of protected and deprotected peptides.

Q2: My analysis (HPLC/MS) shows the correct mass for the fully deprotected peptide, but also a significant peak with an unexpected mass. What could this side product be?

A2: With cysteine, several side reactions can occur during Z-deprotection, especially under strong acid conditions.

  • Disulfide Bond Formation: The free thiol (-SH) group of a deprotected cysteine is highly susceptible to oxidation, leading to the formation of intra- or intermolecular disulfide bonds (dimers or oligomers). This is especially common if the work-up is not performed under an inert atmosphere or if reducing agents are omitted.

  • S-Alkylation: Reactive carbocations generated from the Z-group or other protecting groups (like tert-butyl) can alkylate the cysteine thiol.[1][4] The use of effective scavengers is critical to prevent this.

  • Formation of Dehydroalanine (B155165): Under certain conditions, particularly with harsh reagents, elimination reactions can lead to the formation of dehydroalanine residues.[5]

Q3: What are scavengers and why are they critical for deprotecting Z-cysteine with strong acids?

A3: Scavengers are reagents added to the cleavage cocktail to "trap" reactive electrophilic species, primarily carbocations, that are generated during acid-mediated deprotection.[1][4] For Z-cysteine, the benzyl (B1604629) cation formed upon cleavage is highly reactive. Without scavengers, this cation can re-alkylate the nucleophilic sulfur atom of the deprotected cysteine, leading to incomplete deprotection or side products.[1] Common scavengers like triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), and thioanisole (B89551) are essential for irreversibly quenching these carbocations.[4][6]

Q4: I am using catalytic hydrogenation to deprotect Z-cysteine, but the reaction stalls. How can I overcome catalyst poisoning?

A4: Catalyst poisoning by the sulfur in cysteine is a significant challenge for hydrogenolysis.[3] Here are a few strategies to mitigate this issue:

  • Increase Catalyst Loading: Using a higher amount of Pd/C catalyst can sometimes compensate for the poisoning and drive the reaction to completion. It's often necessary to add fresh catalyst in portions if monitoring shows the reaction has stopped.[3]

  • Use Alternative Solvents: Performing the hydrogenation in liquid ammonia (B1221849) has been shown to be effective for deprotecting Z-cysteine, as it can reduce catalyst poisoning.[3][7]

  • Switch to an Alternative Method: If catalyst poisoning remains problematic, switching to a chemical deprotection method, such as using strong acids with appropriate scavengers, is often the most reliable solution.

Deprotection Method Comparison

The following table summarizes common methods for Z-group deprotection from cysteine, highlighting their conditions and potential pitfalls.

MethodReagents & ConditionsRecommended ScavengersCommon Pitfalls & Side Reactions
Strong Acidolysis HBr (33%) in Acetic Acid, Room Temp, 1-4 hoursThioanisole, AnisoleAggressive reagent; potential for oxidation and other side reactions if not handled carefully.
Strong Acidolysis Trifluoroacetic Acid (TFA), Room Temp, 2-4 hoursTriisopropylsilane (TIS), Ethanedithiol (EDT), Water (e.g., 95:2.5:2.5 TFA/TIS/H₂O)Re-attachment of benzyl cation without scavengers[1]; oxidation to disulfide; S-alkylation from other protecting groups.
Catalytic Hydrogenolysis H₂ gas (1 atm), 10% Pd/C, in MeOH, EtOH, or AcOHNot applicableCatalyst poisoning by sulfur [3]; slow or incomplete reaction; requires specialized equipment (hydrogenator).
Catalytic Transfer Hydrogenolysis Ammonium formate (B1220265) (HCOONH₄), 10% Pd/C, in MeOH or EtOHNot applicableAlso susceptible to catalyst poisoning by sulfur, though sometimes more effective than H₂ gas.[8]

Experimental Protocols

Protocol 1: Z-Group Deprotection using HBr in Acetic Acid
  • Preparation: Dissolve the Z-protected cysteine-containing peptide in a minimal amount of glacial acetic acid. If needed, add a scavenger such as thioanisole (5-10 equivalents).

  • Reaction: Cool the solution in an ice bath. Add a solution of 33% HBr in acetic acid (typically a 10-20 fold excess).

  • Monitoring: Allow the reaction to stir at room temperature for 1-4 hours. Monitor the progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, precipitate the crude peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the pellet multiple times with cold ether to remove residual acid and scavengers.

  • Purification: Dry the crude peptide under vacuum and purify using a suitable method like reverse-phase HPLC.

Protocol 2: Z-Group Deprotection via Catalytic Hydrogenolysis

Note: This method is prone to failure due to catalyst poisoning.[3]

  • Preparation: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution (typically 10-20% by weight relative to the peptide) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr hydrogenator) while stirring vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction can be slow (4-24 hours). If the reaction stalls, it may be necessary to filter the mixture and add a fresh portion of the catalyst.[3]

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the Pd/C catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude deprotected peptide.

  • Purification: Purify the product by HPLC or other appropriate chromatographic techniques.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting incomplete Z-group deprotection from cysteine.

G start Incomplete Z-Deprotection Observed (HPLC/MS) method Which deprotection method was used? start->method acid Acidolysis (HBr/AcOH, TFA) method->acid hydrogen Catalytic Hydrogenolysis method->hydrogen scavenger_q Were scavengers used (e.g., TIS, EDT)? acid->scavenger_q poison_q Is catalyst poisoning suspected? hydrogen->poison_q scavenger_no No scavenger_q->scavenger_no No scavenger_yes Yes scavenger_q->scavenger_yes Yes add_scavenger Action: Add scavengers (TIS, EDT, Thioanisole) to trap benzyl cations. scavenger_no->add_scavenger conditions_q Were reaction time/ acid strength sufficient? scavenger_yes->conditions_q conditions_no No conditions_q->conditions_no No side_products Check for side products: - Disulfide formation - S-alkylation conditions_q->side_products Yes optimize_conditions Action: Increase reaction time or use stronger acid conditions (e.g., HBr/AcOH). conditions_no->optimize_conditions workup_sol Solution: Use reducing agents in workup (e.g., DTT) and ensure efficient scavenging. side_products->workup_sol poison_yes Yes (highly likely with Cysteine) poison_q->poison_yes poison_sol Action: Increase catalyst loading, add fresh catalyst portion-wise, or switch solvent to liquid NH3. poison_yes->poison_sol alt_method If poisoning persists, switch to a chemical method like acidolysis. poison_sol->alt_method

Caption: Troubleshooting workflow for incomplete Z-group deprotection from cysteine.

References

Technical Support Center: Optimizing H-Cys(Z)-OH Coupling with HCTU/DIC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of H-Cys(Z)-OH. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when coupling this compound?

A1: The primary challenges during the coupling of cysteine derivatives like this compound are racemization and other side reactions. Cysteine is particularly susceptible to racemization at the α-carbon during the activation and coupling steps of peptide synthesis.[1] This can result in a mixture of D- and L-cysteine epimers in the final peptide, which can be difficult to purify and may significantly alter the peptide's biological activity.[1] Another common side reaction, particularly in Fmoc-based solid-phase peptide synthesis (SPPS), is the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine. This occurs through a base-catalyzed elimination of the protected sulfhydryl group, followed by the addition of piperidine (B6355638).[2]

Q2: Which coupling reagent, HCTU or DIC, is generally recommended for this compound?

A2: Both HCTU and DIC have their advantages. HCTU is a highly efficient and fast-acting coupling reagent.[3][4] It is often used with a base like diisopropylethylamine (DIPEA). However, base-mediated coupling methods can increase the risk of racemization with sensitive amino acids like cysteine.[5] DIC, often used in combination with an additive like HOBt or OxymaPure, can be performed under base-free conditions, which is a significant advantage for minimizing racemization when coupling Fmoc-Cys(Trt)-OH, for example.[6] The choice between HCTU and DIC will depend on the specific requirements of the synthesis, such as the desired speed and the acceptable level of racemization.

Q3: What is the role of the Z (benzyloxycarbonyl) protecting group on the cysteine side chain?

A3: The Z (benzyloxycarbonyl) group is a protecting group for the thiol side chain of cysteine. Its primary function is to prevent unwanted side reactions involving the highly reactive thiol group, such as oxidation to form disulfides or alkylation.[7] This protection is crucial for ensuring the correct peptide sequence is synthesized. The Z group is typically stable under the conditions of peptide coupling and can be removed at a later stage, often through methods like catalytic hydrogenation.

Troubleshooting Guides

Guide 1: Low Coupling Efficiency

Problem: Incomplete coupling of this compound, as indicated by a positive Kaiser test.

Potential Cause Recommended Solution(s)
Steric Hindrance The bulky side chain of the preceding amino acid or the growing peptide chain on the resin may hinder the approach of the activated this compound. Consider a double coupling protocol or increasing the coupling time.
Peptide Aggregation Certain peptide sequences are prone to aggregation on the solid support, which can block reactive sites. Try switching to a more polar solvent like DMF or NMP, or consider using a "magic mixture" (e.g., a combination of DCM, DMF, and NMP).
Poor Resin Swelling Inadequate swelling of the resin can limit the accessibility of the reactive sites. Ensure the resin is properly swelled in the chosen solvent before the coupling reaction. A gradual change from a non-polar to a polar solvent (e.g., DCM to DMF) can improve swelling.[8]
Suboptimal Activation The activation of this compound may be inefficient. If using HCTU, ensure the correct stoichiometry of the base (e.g., DIPEA) is used.[9] If using DIC, the addition of an activating agent like HOBt or OxymaPure is recommended.[6]
Guide 2: High Levels of Racemization

Problem: Detection of the D-Cysteine diastereomer in the final peptide product.

Potential Cause Recommended Solution(s)
Base-Mediated Racemization The use of a strong base like DIPEA with HCTU can promote the abstraction of the α-proton of the activated cysteine, leading to racemization.[10]
- Switch to a carbodiimide-based method: Use DIC in combination with a racemization-suppressing additive like HOBt or OxymaPure, which can be performed without a base.[6]
- Use a weaker or sterically hindered base: If a base is necessary, consider using a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine, which has been shown to reduce racemization compared to DIPEA.[5]
Prolonged Activation Time The longer the activated cysteine species exists before coupling, the higher the risk of racemization. Minimize the pre-activation time. Ideally, the activation should be performed in situ by adding the coupling reagents directly to the reaction vessel containing the resin and the protected amino acid.[11]
Solvent Effects The polarity of the solvent can influence the rate of racemization. While DMF is a common solvent for peptide synthesis, consider using a less polar solvent or a mixture of solvents like DCM/DMF.[1]

Quantitative Data Summary

The following table summarizes the impact of different coupling conditions on cysteine racemization, based on data from model peptides.

Coupling MethodBaseAdditive% D-Cys Formation
HCTUDIEA6-Cl-HOBtHigh
DIC-OxymaPure0.74% (with Fmoc-Cys(Thp)-OH)
DIC--3.3% (with Fmoc-Cys(Trt)-OH)
DIC--6.8% (with Fmoc-Cys(Dpm)-OH)

Note: Data is illustrative and based on findings for different cysteine derivatives and coupling conditions.[12] The level of racemization can vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: HCTU/DIPEA Mediated Coupling
  • Resin Preparation: Swell the resin in DMF (10 mL/g of resin) for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Coupling: Add the activation mixture to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: DIC/OxymaPure Mediated Coupling (Low Racemization)
  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Mixture Preparation: In a reaction vessel, add the deprotected resin, this compound (3 equivalents), and OxymaPure (3 equivalents). Add DMF to swell the mixture.

  • Coupling: Add DIC (3 equivalents) to the reaction vessel and shake at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test. The reaction may require a longer time compared to HCTU-mediated coupling.

  • Washing: Upon completion, wash the resin with DMF (5 times) and DCM (3 times).

Visualizations

Troubleshooting_Low_Coupling_Efficiency start Low Coupling Efficiency (Positive Kaiser Test) q1 Is the resin properly swelled? start->q1 sol1 Swell resin adequately (e.g., DCM then DMF) q1->sol1 No q2 Is peptide aggregation suspected? q1->q2 Yes a1_yes Yes a1_no No sol2 Switch to a more polar solvent or use a 'magic mixture' q2->sol2 Yes q3 Is activation method optimal? q2->q3 No a2_yes Yes a2_no No sol3 Adjust stoichiometry of reagents (e.g., base for HCTU, additive for DIC) q3->sol3 No sol4 Perform double coupling or increase coupling time q3->sol4 Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for low coupling efficiency.

Racemization_Mitigation_Strategy start High Racemization Detected q1 Using base-mediated coupling (e.g., HCTU/DIPEA)? start->q1 sol1 Switch to DIC with a racemization suppressor (e.g., OxymaPure) q1->sol1 Yes sol2 Use a weaker or sterically hindered base (e.g., NMM, collidine) q1->sol2 Yes q2 Is pre-activation time long? q1->q2 No a1_yes Yes a1_no No sol3 Use in situ activation q2->sol3 Yes q3 Consider solvent effects q2->q3 No a2_yes Yes a2_no No sol4 Try less polar solvents or a DCM/DMF mixture q3->sol4

Caption: Strategies for mitigating cysteine racemization.

References

How to avoid S-alkylation side products with C-terminal H-Cys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to avoid S-alkylation side products, particularly when working with peptides containing a C-terminal cysteine, such as H-Cys(Z)-OH.

Frequently Asked Questions (FAQs)

Q1: What is S-alkylation of C-terminal Cysteine and why does it occur?

S-alkylation is an undesired side reaction in peptide synthesis where an alkyl group is improperly attached to the sulfur atom of a cysteine residue's thiol side chain (-SH).[1] This reaction is particularly problematic during the final cleavage step, when the peptide is removed from the solid support and all side-chain protecting groups are cleaved.[2]

The process is typically initiated by strong acids like trifluoroacetic acid (TFA), which are used to remove acid-labile protecting groups such as Boc (tert-butyloxycarbonyl), tBu (tert-butyl), and Trt (trityl) from other amino acids in the peptide sequence.[2] This cleavage generates highly reactive carbocations (e.g., the tert-butyl cation). The nucleophilic thiol group of a deprotected cysteine can then attack this carbocation, forming a stable but incorrect thioether bond, leading to the S-alkylated side product.[2]

Q2: Why is a C-terminal Cysteine residue especially susceptible to S-alkylation?

While any deprotected cysteine is at risk, C-terminal cysteines can be particularly prone to side reactions for several reasons. During solid-phase peptide synthesis (SPPS), anchoring the C-terminal cysteine via its carboxyl group can sometimes lead to side reactions like racemization or the formation of 3-(1-piperidinyl)alanine during repeated Fmoc deprotection steps with piperidine.[3][4] More critically, during final cleavage, the C-terminal residue is often fully exposed, and any generated carbocations in the cleavage mixture can readily react with its thiol group.[2]

For a peptide with a C-terminal this compound, the benzyloxycarbonyl (Z) protecting group on the thiol is also acid-labile. If it is cleaved under the same TFA conditions as other protecting groups, the thiol is exposed at the precise moment the concentration of reactive carbocations is at its highest, significantly increasing the risk of S-alkylation.[5][6]

Q3: How can I detect S-alkylation side products in my crude peptide sample?

S-alkylation side products are typically identified using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • HPLC Analysis: In a reverse-phase HPLC chromatogram, the S-alkylated peptide will typically appear as a new, distinct peak that is more hydrophobic than the desired peptide. This causes it to elute later (have a longer retention time) than the main product peak.[2]

  • Mass Spectrometry (MS) Analysis: MS is used to confirm the identity of the side product by detecting a specific mass increase corresponding to the attached alkyl group. The most common modification is S-tert-butylation from tBu or Boc protecting groups, which results in a mass increase of +56 Da.[2] Other alkylations can also be identified by their characteristic mass shifts.

Troubleshooting Guide

Issue: My mass spectrometry results show a significant peak at +56 Da for my cysteine-containing peptide.

This indicates the formation of an S-tert-butylated side product, a common issue when synthesizing peptides containing both cysteine and amino acids with tBu-based protecting groups (e.g., Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)).[2]

Root Cause Analysis:

The tert-butyl cations generated during TFA cleavage are reacting with the free thiol of your cysteine residue instead of being neutralized. This suggests your cleavage cocktail is not effective enough at "scavenging" these reactive species. The standard cocktail of TFA/Water/Triisopropylsilane (B1312306) (TIS) is often insufficient for peptides with sensitive residues like cysteine.[2]

Solution: Optimize Your Cleavage Cocktail with Scavengers

Scavengers are nucleophilic agents added to the cleavage cocktail to trap carbocations before they can react with the peptide.[2] For cysteine-containing peptides, a multi-component cocktail is highly recommended.[7][8]

  • Use a Thiol Scavenger: Thiol-based scavengers like 1,2-ethanedithiol (EDT) are crucial. They not only scavenge carbocations but also keep the cysteine residue in its reduced state, preventing oxidation and disulfide bond formation.[9]

  • Incorporate a "Soft" Scavenger: Thioanisole (B89551) is effective at scavenging trityl cations and can help minimize other side reactions related to tryptophan, if present.[7][8]

  • Maintain Standard Scavengers: Water helps scavenge some carbocations, and Triisopropylsilane (TIS) is a very effective reducing agent and scavenger for trityl cations.[10][11]

A robust and widely used cocktail for sensitive peptides is Reagent K .[7][8]

Workflow for Troubleshooting S-Alkylation

G start S-Alkylation Detected? (e.g., +56 Da in MS) check_cocktail 1. Review Cleavage Cocktail start->check_cocktail Yes no_alkylation No significant S-alkylation detected start->no_alkylation No add_scavengers 2. Add/Increase Thiol Scavengers (e.g., EDT, Thioanisole) check_cocktail->add_scavengers optimize_cond 3. Optimize Cleavage Conditions (Shorter time, lower temp) add_scavengers->optimize_cond re_cleave Re-cleave a new batch of peptide-resin optimize_cond->re_cleave proceed Proceed to Purification no_alkylation->proceed

Caption: Troubleshooting workflow for addressing S-alkylation.

Data Presentation

Table 1: Comparison of TFA Cleavage Cocktails for Cysteine-Containing Peptides

The choice of cleavage cocktail significantly impacts the level of S-alkylation. The following table summarizes common cocktails and their suitability.

Cocktail NameComposition (v/v)Recommended UseS-Alkylation Risk
Standard 95% TFA / 2.5% H₂O / 2.5% TISPeptides without sensitive residues.[7]High
Reagent B 88% TFA / 5% Phenol (B47542) / 5% H₂O / 2% TISGood for scavenging trityl groups.[7]Moderate
TFA / TIS / H₂O / EDT 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDTGood for peptides with Trp, Cys, or Met.[7]Low
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTGeneral-purpose for peptides with Cys, Met, Trp, Tyr.[7][8]Very Low

Note: Data compiled from multiple sources indicating relative risk. Actual percentages of side products are sequence-dependent. A study on a 14-mer C-terminal Cys peptide showed S-tbutylation could be reduced from over 15% to negligible amounts by optimizing the scavenger mixture and conditions.[2]

Experimental Protocols

Protocol: Optimized TFA Cleavage to Minimize S-Alkylation

This protocol uses a Reagent K-like cocktail to cleave and deprotect a peptide with a C-terminal cysteine from the resin.

Materials:

  • Peptide-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), high purity

  • Phenol (crystalline)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized Water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin thoroughly with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove any residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[7]

  • Cleavage Cocktail Preparation (Reagent K):

    • CAUTION: Prepare the cocktail in a certified fume hood. TFA is highly corrosive. EDT and thioanisole have strong, unpleasant odors.

    • For 100 mg of resin, prepare approximately 2 mL of cleavage cocktail.

    • In a glass vial, combine the following reagents in order:

      • Water: 100 µL (5%)

      • Phenol: ~100 mg (5%)

      • Thioanisole: 100 µL (5%)

      • 1,2-Ethanedithiol (EDT): 50 µL (2.5%)

      • Trifluoroacetic acid (TFA): 1.65 mL (82.5%)

    • Mix thoroughly until the phenol is completely dissolved. The cocktail should be prepared fresh just before use.[7][8]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried peptide-resin.

    • Gently agitate the mixture at room temperature (20-25°C) for 2 to 4 hours. A shorter duration (e.g., 2 hours) is often preferable to minimize side reactions.[2][12]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the TFA-peptide mixture using a filter syringe or by passing it through a polypropylene (B1209903) tube with a frit.

    • Collect the filtrate into a new centrifuge tube (e.g., 50 mL).

    • Wash the resin once more with a small amount of fresh TFA (~0.5 mL) and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (~40 mL). A white precipitate should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet two more times with cold ether to remove residual scavengers.

    • Dry the final peptide pellet under vacuum.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC and LC-MS to confirm the identity and purity and to check for any remaining S-alkylation byproducts.

Mechanism of S-Alkylation and Scavenger Action

G cluster_0 TFA-Mediated Deprotection cluster_1 Undesired S-Alkylation cluster_2 Desired Scavenging Pathway Boc_AA R-Prot(tBu) tBu_cation t-Butyl Cation (Reactive) Boc_AA->tBu_cation + H⁺ (from TFA) TFA TFA (Strong Acid) Cys_SH Cysteine Thiol (Nucleophile) tBu_cation->Cys_SH Scavenger Scavenger (e.g., TIS, EDT) tBu_cation->Scavenger Side_Product S-alkylated Cysteine (+56 Da Side Product) Cys_SH->Side_Product Trapped Trapped Cation (Neutralized) Scavenger->Trapped

Caption: Mechanism of S-alkylation and the protective role of scavengers.

References

Technical Support Center: Managing Aggregation of Peptides Containing H-Cys(Z)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with peptides containing H-Cys(Z)-OH, a cysteine residue protected by a benzyloxycarbonyl (Z) group. Aggregation of these peptides is a common issue that can impact synthesis, purification, and experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in peptides containing this compound?

A1: Peptide aggregation is a multifaceted issue arising from the peptide's intrinsic properties and its interaction with the surrounding environment. For peptides containing this compound, several factors are key contributors:

  • Intermolecular Hydrogen Bonding: The peptide backbone can form hydrogen bonds between chains, leading to the formation of stable secondary structures like β-sheets. This is a primary driver of aggregation.[1]

  • Hydrophobic Interactions: The benzyloxycarbonyl (Z) group is aromatic and hydrophobic. In aqueous environments, these groups on different peptide chains can associate to minimize contact with water, promoting aggregation.[2] The overall hydrophobicity of the peptide sequence is a major predictor of aggregation propensity.[1]

  • Sequence-Dependent Factors: The primary amino acid sequence dictates the tendency to form secondary structures. Stretches of hydrophobic residues or amino acids prone to hydrogen bonding (e.g., Gln, Ser, Thr) can significantly increase aggregation risk.[3]

  • Oxidation of Cysteine: Although the thiol group of cysteine is protected by the Z group, any deprotection during synthesis or handling can lead to the formation of disulfide bridges between peptide chains, resulting in dimers and higher-order oligomers which are a form of aggregation.

Q2: My peptide containing this compound is showing poor solubility after synthesis and cleavage. What initial steps can I take to dissolve it?

A2: When encountering a seemingly insoluble peptide, a systematic approach to solubilization is recommended. It's crucial to start with a small aliquot of your peptide for solubility testing to avoid wasting your entire sample.[4][5][6]

Here is a general workflow to follow:

  • Initial Solvent Selection: Based on the overall charge of your peptide, begin with the recommended solvent.

    • Acidic Peptides (net negative charge): Start with deionized water. If unsuccessful, try a dilute basic solution like 0.1% aqueous ammonia (B1221849) (NH4OH). However, be cautious with basic solutions for Cys-containing peptides as they can promote disulfide bond formation if any deprotection has occurred. [7][8]

    • Basic Peptides (net positive charge): Begin with deionized water. If solubility is poor, try a dilute acidic solution such as 10-30% acetic acid.[5][9]

    • Neutral or Highly Hydrophobic Peptides: These peptides, often rich in hydrophobic residues, will likely require an organic solvent. Start with a small amount of a strong organic solvent like Dimethylformamide (DMF) or N-methylpyrrolidone (NMP). Dimethyl sulfoxide (B87167) (DMSO) is also an option, but DMF is often preferred for cysteine-containing peptides to avoid potential oxidation of the thiol if the Z-group is compromised.[5][9][10]

  • Stepwise Dilution: Once the peptide is dissolved in a minimal amount of organic solvent, slowly add your aqueous buffer of choice dropwise while vortexing. If the solution becomes cloudy, you have likely reached the solubility limit.[4][8]

  • Physical Dissolution Aids:

    • Sonication: This can help break up small aggregates and improve dissolution.[4][5]

    • Gentle Warming: Heating the solution to temperatures below 40°C can sometimes improve solubility, but be cautious as excessive heat can degrade the peptide.[6][9]

If these initial steps fail, more aggressive solubilization strategies involving chaotropic agents may be necessary (see Troubleshooting Guide).

Troubleshooting Guides

Issue 1: Persistent Peptide Aggregation and Insolubility Post-Synthesis

If standard solubilization methods are ineffective, the following strategies can be employed to dissolve aggregated peptides containing this compound.

Strategy 1: Utilizing Chaotropic Agents

Chaotropic agents disrupt the structure of water, weakening hydrophobic interactions and interfering with hydrogen bonding, thereby helping to solubilize aggregated peptides.[1]

  • Recommended Agents: Guanidine hydrochloride (Gdn-HCl) and urea (B33335) are commonly used.[5]

  • Working Concentrations: Typically, 6M Gdn-HCl or 8M urea are effective.

Illustrative Comparison of Solubilizing Agents

AgentTypical ConcentrationMechanism of ActionConsiderations
Water/Aqueous Buffer N/ASolvates hydrophilic peptides.Ineffective for hydrophobic or highly aggregated peptides.
Organic Solvents (DMF, NMP, DMSO) 10-50% (final concentration)Disrupts hydrophobic interactions.May be incompatible with some biological assays at high concentrations. DMF is preferred over DMSO for Cys-containing peptides.[5][10]
Chaotropic Agents (Gdn-HCl, Urea) 6-8 MDenatures secondary structures and disrupts hydrogen bonds.Will denature proteins in your assay. Must be diluted to non-denaturing concentrations for most biological applications.

Strategy 2: The Use of Reducing Agents

If you suspect disulfide bond formation is contributing to aggregation, the addition of a reducing agent can be beneficial.

  • Recommended Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and effective over a wider pH range.

  • Protocol: Dissolve the peptide in a buffer containing 1-5 mM DTT or TCEP.[11]

Issue 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Preventing aggregation during synthesis is often more effective than trying to solubilize an aggregated product. If you are experiencing poor resin swelling, slow or incomplete coupling reactions, or difficult Fmoc deprotection, consider the following strategies for your next synthesis.

Strategy 1: Modifying Synthesis Conditions

  • Solvent Choice: Switch from standard solvents like DMF to more polar options such as N-methylpyrrolidone (NMP), or use a mixture of solvents (e.g., DCM/DMF/NMP). Adding a small amount of DMSO can also improve solvation.[1]

  • Elevated Temperature/Microwave Assistance: Performing coupling reactions at higher temperatures (e.g., 50-75°C) can disrupt secondary structure formation. Microwave-assisted SPPS is particularly effective at reducing aggregation and shortening reaction times.[1][12][13]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can interfere with hydrogen bonding.[1]

Strategy 2: Incorporating Aggregation-Disrupting Moieties

  • Pseudoproline Dipeptides: These are one of the most effective tools for preventing aggregation. A pseudoproline is a temporary modification of a Ser, Thr, or Cys residue that introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of β-sheets.[9][14] They are introduced as dipeptide units during synthesis and are reverted to the native residue during the final TFA cleavage.[14]

  • Backbone Protection: Using protecting groups on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can physically prevent the formation of intermolecular hydrogen bonds.[1][3][15]

Illustrative Effectiveness of Aggregation Prevention Strategies in SPPS

StrategyPrincipleTypical Improvement in Crude Purity
Standard SPPS BaselineVariable
Microwave-Assisted SPPS Increased reaction kinetics, disruption of secondary structures.Moderate to High
Use of Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, disrupting β-sheet formation.High
Backbone Protection (Hmb/Dmb) Sterically hinders intermolecular hydrogen bonding.High

Note: The improvement in purity is sequence-dependent and the values are for illustrative comparative purposes.

Experimental Protocols

Protocol 1: Step-by-Step Solubilization of a Highly Aggregated this compound Peptide
  • Initial Assessment: Begin with a small, weighed aliquot (e.g., 1 mg) of the lyophilized peptide.

  • Primary Organic Solvent: Add a minimal volume (e.g., 20-50 µL) of DMF to the peptide. Vortex or sonicate briefly. The goal is to create a concentrated slurry or solution.

  • Addition of Chaotropic Agent: Prepare a stock solution of 8M Guanidine Hydrochloride in your desired final buffer (e.g., PBS, pH 7.4). Add this solution to the peptide/DMF mixture to achieve a final peptide concentration of 1-2 mg/mL.

  • Dissolution: Vortex and sonicate the mixture until the peptide is fully dissolved. Gentle warming (<40°C) may be applied if necessary.

  • Centrifugation: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining insoluble material.[4]

  • Supernatant Collection: Carefully collect the supernatant. This is your solubilized peptide stock solution.

  • Concentration Determination: Determine the peptide concentration using a suitable method like UV absorbance at 280 nm (if Trp or Tyr are present) or a colorimetric assay (e.g., BCA assay).

  • Downstream Use: For biological assays, this stock solution will likely need to be diluted to a final concentration where the Gdn-HCl is no longer denaturing (typically <0.5 M).

Protocol 2: General Procedure for Microwave-Assisted SPPS of a Peptide Prone to Aggregation

This protocol provides a general guideline for using a microwave peptide synthesizer. Specific parameters may need to be optimized for your instrument and peptide sequence.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine (B6355638) in DMF to the resin.

    • Apply microwave irradiation (e.g., 75°C for 3-5 minutes).[13]

    • Drain the vessel and wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Prepare the coupling solution: Fmoc-amino acid (5 eq.), a coupling agent like HBTU (5 eq.), and a base like DIPEA (10 eq.) in DMF. For this compound, it is advisable to use coupling conditions that minimize racemization, such as pre-activation with DIC/Oxyma.

    • Add the coupling solution to the resin.

    • Apply microwave irradiation (e.g., 75°C for 5-10 minutes). For temperature-sensitive residues like Cys and His, a lower temperature (e.g., 50°C) is recommended to prevent side reactions.

    • Drain the vessel and wash the resin with DMF.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and then purify by HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_postsynthesis Post-Synthesis Processing start Start SPPS deprotection Fmoc Deprotection (Microwave @ 75°C) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Microwave @ 75°C) wash2 DMF Wash coupling->wash2 wash1->coupling wash2->deprotection Next Amino Acid end_synthesis Final Deprotection wash2->end_synthesis Final Amino Acid cleavage Cleavage from Resin (e.g., TFA/TIS/H2O) end_synthesis->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation hplc HPLC Purification precipitation->hplc lyophilization Lyophilization hplc->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: Workflow for microwave-assisted solid-phase peptide synthesis and subsequent processing.

troubleshooting_workflow start Aggregated Peptide Sample test_solubility Q: Soluble in Water or Standard Buffers? start->test_solubility organic_solvent Try Organic Solvent (e.g., DMF, NMP) test_solubility->organic_solvent No soluble Peptide Solubilized test_solubility->soluble Yes organic_solvent->test_solubility Re-test in Aqueous Buffer chaotropic_agent Use Chaotropic Agent (6M Gdn-HCl or 8M Urea) organic_solvent->chaotropic_agent If still insoluble reducing_agent Add Reducing Agent (DTT or TCEP) chaotropic_agent->reducing_agent If disulfide bonds are suspected chaotropic_agent->soluble insoluble Still Insoluble: Re-evaluate Synthesis Strategy chaotropic_agent->insoluble reducing_agent->soluble

Caption: Logical troubleshooting workflow for dissolving an aggregated peptide containing this compound.

References

Technical Support Center: Cysteine Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of protected cysteine residues, with a specific focus on Z-protected Cysteine (H-Cys(Z)-OH), during prolonged piperidine (B6355638) treatment in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary concern when treating cysteine-containing peptides with piperidine for extended periods?

Prolonged exposure of cysteine residues to piperidine, commonly used for Fmoc-group removal in SPPS, can lead to several side reactions. The most significant of these are:

  • Racemization: The chiral center of the cysteine residue can epimerize, leading to a mixture of D and L isomers in the final peptide. This is particularly problematic for C-terminal cysteine residues.

  • β-elimination and Adduct Formation: The protected thiol group can be eliminated, forming a dehydroalanine (B155165) intermediate. This reactive intermediate can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct, an irreversible modification that is difficult to remove.[1]

Q2: How stable is the Z-group (benzyloxycarbonyl) on the cysteine thiol (this compound) during piperidine treatment?

The benzyloxycarbonyl (Z or Cbz) group is generally considered stable to the mildly basic conditions of standard Fmoc deprotection (e.g., 20% piperidine in DMF). It is typically removed by strong acids or hydrogenolysis. However, its stability during prolonged piperidine treatment is not extensively documented with quantitative data in recent literature. While it is expected to be more stable than some other protecting groups, extended exposure to the basic conditions could potentially lead to slow degradation or facilitate the aforementioned side reactions of racemization and β-elimination.

Q3: What factors can influence the stability of this compound during Fmoc deprotection?

Several factors can impact the stability of a protected cysteine residue during piperidine treatment:

  • Duration of Piperidine Treatment: Longer exposure times increase the risk of side reactions.

  • Concentration of Piperidine: Higher concentrations of piperidine can accelerate the rate of side reactions.

  • Position in the Peptide Sequence: C-terminal cysteine residues are particularly susceptible to racemization and β-elimination.[1][2][3]

  • Steric Hindrance of the Protecting Group: Bulkier protecting groups, such as Trityl (Trt), can offer more protection against side reactions compared to smaller groups.[1]

  • Resin Type: The choice of resin can influence the extent of side reactions, especially for C-terminal cysteines.

Q4: Are there alternative protecting groups for cysteine that are well-documented to be stable to prolonged piperidine treatment?

Yes, several protecting groups are commonly used in Fmoc-SPPS and are known for their high stability to piperidine. These include:

  • Trityl (Trt): A bulky group that provides good protection and is widely used.[3]

  • Acetamidomethyl (Acm): Very stable to piperidine and requires specific conditions for removal, making it useful for orthogonal protection strategies.[3]

  • tert-Butyl (tBu): Stable to piperidine and removed with strong acid.

  • Tetrahydropyranyl (Thp) and 4-methoxytrityl (Mmt): These have shown to outperform other protecting groups in minimizing side reactions during prolonged piperidine treatment.[2]

Troubleshooting Guide

Issue 1: Unexpected Loss of Cysteine Side-Chain Protection
  • Symptom: Mass spectrometry analysis of the crude peptide shows a mass corresponding to the unprotected cysteine or disulfide-bonded dimers.

  • Possible Cause: The Z-group on the cysteine thiol may be partially labile to the prolonged piperidine treatment conditions used.

  • Troubleshooting Steps:

    • Reduce Piperidine Exposure: Minimize the deprotection time to the minimum required for complete Fmoc removal. Standard protocols often use two treatments (e.g., 2 minutes followed by 8 minutes) instead of a single long incubation.

    • Decrease Piperidine Concentration: If longer deprotection times are necessary due to aggregation, consider using a lower concentration of piperidine (e.g., 10%).

    • Perform a Stability Test: Conduct a control experiment to quantify the stability of this compound to your specific piperidine treatment conditions (see Experimental Protocols section).

    • Consider an Alternative Protecting Group: If lability is confirmed, switch to a more robust protecting group such as Trt or Acm for the cysteine residue.

Issue 2: Presence of a +85 Da Adduct in Mass Spectrometry
  • Symptom: A significant peak with a mass increase of 85 Da (the mass of piperidine) is observed in the mass spectrum of the crude peptide.

  • Possible Cause: This indicates the formation of a 3-(1-piperidinyl)alanine adduct following β-elimination of the protected thiol.

  • Troubleshooting Steps:

    • Confirm the Location: If possible, use tandem mass spectrometry (MS/MS) to confirm the modification is on the cysteine residue.

    • Optimize Deprotection Conditions: As with the loss of the protecting group, reduce the time and concentration of the piperidine treatment.

    • Use a More Sterically Hindering Protecting Group: The Z-group may not provide sufficient steric bulk to prevent β-elimination. Switching to the bulkier Trityl (Trt) group is known to minimize this side reaction.[1]

Issue 3: Diastereomeric Impurities Detected by HPLC
  • Symptom: The HPLC chromatogram of the purified peptide shows a closely eluting peak or a broadened main peak, which is confirmed by mass spectrometry to have the same mass as the desired peptide.

  • Possible Cause: Racemization of the cysteine residue has occurred.

  • Troubleshooting Steps:

    • Minimize Piperidine Exposure: Racemization is time-dependent, so reducing the deprotection time is crucial.

    • Change the Base: In some cases, using a different base for Fmoc deprotection, such as DBU in combination with a scavenger, or using hindered bases like 2,4,6-collidine during coupling, can reduce racemization.[4]

    • Protecting Group Selection: The choice of protecting group can influence the rate of racemization. The Thp protecting group has been reported to result in less racemization compared to Trt.

Data on Cysteine Protecting Group Stability

Cysteine Protecting Group% Epimerization% Piperidinyl-Ala Adduct
Trityl (Trt) 1.80.2
4-methoxytrityl (Mmt) 1.10.1
Acetamidomethyl (Acm) 4.30.4
tert-Butyl (tBu) 2.50.3
Tetrahydropyranyl (Thp) 1.2<0.1
Benzyloxycarbonyl (Z) Data not available in the cited studyData not available in the cited study
Table adapted from a study on a model peptide Boc-Leu-Ala-Cys(PG)-O-2-CT resin.[2]

Experimental Protocols

Protocol: Stability Test of this compound to Piperidine Treatment

This protocol allows for the direct assessment of the stability of the Z-group on a cysteine residue under specific Fmoc deprotection conditions.

1. Materials:

  • Fmoc-Cys(Z)-OH

  • Solid-phase synthesis resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin)

  • Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)

  • DMF (N,N-Dimethylformamide)

  • Piperidine

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC system with a C18 column

  • Mass spectrometer

2. Procedure:

  • Synthesis of a Model Peptide: Synthesize a short model peptide, for example, Ac-Ala-Cys(Z)-resin.

    • Load Fmoc-Cys(Z)-OH onto the resin.

    • Deprotect the Fmoc group using standard conditions (e.g., 2 x 10 min with 20% piperidine/DMF).

    • Couple Fmoc-Ala-OH.

    • Deprotect the Fmoc group from Alanine.

    • Cap the N-terminus with acetic anhydride.

  • Prolonged Piperidine Treatment:

    • Divide the resin-bound peptide into several samples.

    • Treat each sample with 20% piperidine in DMF for different durations (e.g., 2 hours, 8 hours, 24 hours). Keep one sample as a control with no prolonged treatment.

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF and DCM after the piperidine treatment.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a standard TFA cocktail for 2 hours.

  • Analysis:

    • Analyze the crude peptide from each sample by RP-HPLC and mass spectrometry.

    • HPLC Analysis: Quantify the percentage of the desired peptide and any new peaks that appear. Look for diastereomers (racemization) which may appear as closely eluting peaks.

    • Mass Spectrometry Analysis: Identify the mass of the main peak and any side products. Look for masses corresponding to the unprotected peptide, the piperidinyl-alanine adduct (+85 Da), or other potential degradation products.

5. Interpretation:

  • Compare the chromatograms and mass spectra of the treated samples to the control sample.

  • A decrease in the main peak area and the appearance of new peaks in the treated samples indicate instability.

  • Quantify the percentage of degradation or side product formation at each time point to determine the stability of this compound under your specific prolonged treatment conditions.

Visual Workflow

troubleshooting_workflow start Problem Encountered: Unexpected side products or low yield with Cys(Z)-containing peptide ms_analysis Analyze crude peptide by LC-MS start->ms_analysis check_mass Identify mass of major impurities ms_analysis->check_mass mass_plus_85 Mass = [M+H]+ + 85 Da? check_mass->mass_plus_85 Check for adducts mass_minus_Z Mass = [M-Z+H]+? mass_plus_85->mass_minus_Z No beta_elim Conclusion: β-elimination and piperidine adduct formation mass_plus_85->beta_elim Yes diastereomers Diastereomers detected by HPLC? mass_minus_Z->diastereomers No z_loss Conclusion: Z-group is labile under prolonged treatment mass_minus_Z->z_loss Yes diastereomers->ms_analysis No, re-evaluate MS data racemization Conclusion: Racemization of Cysteine residue diastereomers->racemization Yes solution1 Reduce piperidine exposure (time and/or concentration) beta_elim->solution1 solution2 Switch to a bulkier protecting group (e.g., Trityl) beta_elim->solution2 z_loss->solution1 solution3 Perform a stability test (see protocol) z_loss->solution3 racemization->solution1 solution4 Consider alternative deprotection base racemization->solution4

Caption: Troubleshooting workflow for Cys(Z) stability issues.

References

Minimizing 3-piperidinylalanine formation with C-terminal cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of 3-piperidinylalanine, a common side product when synthesizing peptides with a C-terminal cysteine using Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is 3-piperidinylalanine and how is it formed during peptide synthesis?

A1: 3-(1-Piperidinyl)alanine is a common impurity observed during the Fmoc-based solid-phase peptide synthesis (SPPS) of peptides containing a C-terminal cysteine. Its formation is a two-step process. First, the base used for Fmoc deprotection (commonly piperidine) catalyzes a β-elimination of the protected sulfhydryl group of the C-terminal cysteine, leading to the formation of a highly reactive dehydroalanine (B155165) intermediate. Subsequently, a molecule of piperidine (B6355638) acts as a nucleophile and adds to the dehydroalanine, resulting in the formation of the 3-piperidinylalanine adduct. This side reaction can be confirmed by mass spectrometry, as it results in a mass shift of +51 Da.[1]

Q2: What are the main factors influencing the formation of 3-piperidinylalanine?

A2: Several factors can influence the extent of 3-piperidinylalanine formation:

  • Choice of Cysteine Protecting Group: The nature of the protecting group on the cysteine's sulfhydryl group plays a crucial role. Bulky protecting groups can sterically hinder the initial β-elimination step.

  • Fmoc Deprotection Conditions: The type of base, its concentration, and the duration of the deprotection steps significantly impact the rate of this side reaction.

  • Resin Type: The choice of solid support can also influence the occurrence of side reactions. For instance, 2-chlorotrityl resin is often preferred for C-terminal cysteine peptides as its steric bulk can help inhibit the formation of diketopiperazines, a related side reaction.[1]

  • Peptide Sequence: The local peptide sequence around the C-terminal cysteine can also affect the propensity for this side reaction.

Q3: How can I detect and quantify the 3-piperidinylalanine adduct in my crude peptide?

A3: The most common method for detecting and quantifying the 3-piperidinylalanine adduct is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

  • Detection: The adduct can be identified by its characteristic mass increase of +51 atomic mass units (amu) compared to the target peptide.

  • Quantification: For accurate quantification, it is recommended to synthesize a standard of the 3-piperidinylalanine adduct. This can be achieved by intentionally promoting the side reaction, for example, by treating the peptide resin with 20% piperidine in DMF for an extended period (e.g., 24 hours), particularly with a cysteine protecting group prone to elimination like S-tert-butylsulfenyl (StBu).[2] The purified adduct can then be used to create a calibration curve for accurate quantification in your sample.

Troubleshooting Guide

This guide addresses common issues related to 3-piperidinylalanine formation and provides actionable solutions.

Issue 1: High levels of 3-piperidinylalanine adduct detected in the crude peptide.

  • Possible Cause: The chosen cysteine protecting group is not sufficiently robust to prevent β-elimination under the current deprotection conditions.

  • Troubleshooting Steps:

    • Change the Cysteine Protecting Group: The selection of an appropriate side-chain protecting group for cysteine is a critical first step in minimizing this side reaction. The Tetrahydropyranyl (Thp) and 4-methoxytrityl (Mmt) protecting groups have been shown to be superior to the more common Trityl (Trt) group in minimizing both piperidinylalanine formation and racemization.[2]

    • Optimize Deprotection Conditions: Modifying the Fmoc deprotection protocol can significantly reduce the formation of the adduct.

Protecting GroupKey Features
Trityl (Trt) Most common and cost-effective. However, it is prone to leading to significant 3-(1-piperidinyl)alanine formation and racemization, especially at the C-terminus.[3]
Tetrahydropyranyl (Thp) Significantly reduces both racemization and 3-(1-piperidinyl)alanine formation. It is a valuable alternative to the Trt group.
4-Methoxytrityl (Mmt) More acid-labile than Trt, allowing for selective deprotection. It has been shown to outperform other protecting groups in minimizing side reactions.[2]
Acetamidomethyl (Acm) Stable to standard cleavage conditions and requires specific deprotection methods. It can lead to significant formation of the piperidinyl adduct.[4]
tert-Butyl (tBu) Stable to TFA and requires harsh deprotection conditions.

Issue 2: The formation of the 3-piperidinylalanine adduct persists even after changing the protecting group.

  • Possible Cause: The standard 20% piperidine in DMF for Fmoc deprotection is too harsh for the C-terminal cysteine.

  • Troubleshooting Steps:

    • Use an Alternative Base for Deprotection: Replace piperidine with a weaker base like piperazine (B1678402). Piperazine has been shown to be effective for Fmoc removal while reducing base-catalyzed side reactions.[5][6] A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine can also be used for rapid and efficient Fmoc deprotection with reduced side reactions.[7]

    • Add an Acidic Additive to the Deprotection Solution: The addition of 1-hydroxybenzotriazole (B26582) (HOBt) at a concentration of 0.1 M to the standard 20% piperidine in DMF solution can help suppress the β-elimination by creating a more acidic microenvironment.[5][8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Protocol 2: Modified Fmoc Deprotection with HOBt

  • Prepare a fresh deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt.

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/0.1 M HOBt in DMF solution to the resin.

  • Agitate the mixture for 10-15 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 4-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Fmoc Deprotection using Piperazine

  • Prepare a deprotection solution of 20% piperazine in DMF.

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperazine in DMF solution to the resin.

  • Agitate the mixture for 15-20 minutes at room temperature. Note that deprotection with piperazine may be slower than with piperidine.

  • Drain the deprotection solution.

  • Repeat steps 4-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times).

Protocol 4: HPLC-MS Method for Quantification of 3-piperidinylalanine Adduct

  • Standard Preparation: Synthesize the 3-piperidinylalanine adduct of your target peptide as a reference standard.[2]

  • Sample Preparation: Cleave the crude peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Precipitate the peptide in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% formic acid) to a known concentration.

  • HPLC Conditions (General Guidance):

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

    • Gradient: A linear gradient from low to high percentage of mobile phase B over 15-30 minutes is a good starting point.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at 214 nm and 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Full scan mode to identify the molecular ions of the target peptide and the adduct. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity.

  • Quantification: Create a calibration curve by injecting known concentrations of the purified 3-piperidinylalanine adduct standard. Use the peak area from the extracted ion chromatogram of the adduct in your sample to determine its concentration based on the calibration curve.

Visualizations

formation_pathway C_Cys C-terminal Cysteine (Protected) Elimination β-Elimination C_Cys->Elimination Base-catalyzed Piperidine Piperidine (Fmoc Deprotection) Piperidine->Elimination Dehydroalanine Dehydroalanine Intermediate Elimination->Dehydroalanine Addition Michael Addition Dehydroalanine->Addition Piperidine_add Piperidine (Nucleophile) Piperidine_add->Addition Adduct 3-Piperidinylalanine Adduct Addition->Adduct

Caption: Formation pathway of 3-piperidinylalanine from C-terminal cysteine.

troubleshooting_workflow start High 3-Piperidinylalanine Adduct Detected q1 Is Cys protecting group Trt or Acm? start->q1 change_pg Switch to Thp or Mmt Protecting Group q1->change_pg Yes q2 Using standard 20% piperidine/DMF? q1->q2 No change_pg->q2 modify_deprotection Modify Deprotection Protocol q2->modify_deprotection Yes end Reduced Adduct Formation q2->end No use_piperazine Use Piperazine or Piperazine/DBU modify_deprotection->use_piperazine add_hobt Add 0.1M HOBt to Piperidine Solution modify_deprotection->add_hobt use_piperazine->end add_hobt->end

References

Addressing solubility issues of peptides with Z-protected cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the solubility of peptides containing benzyloxycarbonyl (Z)-protected cysteine residues.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Z-protected cysteine difficult to dissolve?

A1: The primary reason for poor solubility is the nature of the benzyloxycarbonyl (Z) protecting group. The Z-group is aromatic and highly hydrophobic, which significantly increases the overall hydrophobicity of the peptide sequence. This can lead to aggregation, where peptide chains stick together through non-covalent interactions, making them resistant to dissolving in aqueous solutions. Additionally, the inherent properties of the peptide backbone can promote the formation of secondary structures that also contribute to aggregation and reduced solubility.

Q2: Can the position of the Z-Cys residue in the sequence affect solubility?

A2: Yes. While the Z-group's hydrophobicity is a major factor regardless of position, a C-terminal cysteine can be particularly problematic. Peptides with a C-terminal cysteine are sometimes more prone to side reactions and aggregation during synthesis and purification.[1][2] Furthermore, clusters of hydrophobic residues, including the Z-protected cysteine, can create domains that are highly insoluble.

Q3: My peptide sequence is hydrophilic, but the Z-Cys residue makes it insoluble. What should I do first?

A3: For peptides that are predicted to be hydrophilic but are insoluble due to the Z-group, the first step is to try dissolving a small amount of the peptide in a minimal volume of a strong organic solvent before diluting it with your aqueous buffer.[3][4] This method breaks up the initial aggregates formed by the hydrophobic protecting groups. Always test solubility on a small aliquot first to avoid wasting your entire sample.[4]

Q4: Is it possible that my peptide has formed disulfide bonds, causing insolubility?

A4: If the Z-protection is intact, the thiol group of cysteine is blocked, and it cannot form disulfide bonds.[5] However, insolubility can arise from intermolecular aggregation driven by the hydrophobic Z-groups and hydrogen bonding between peptide backbones. If you suspect the Z-group may have been partially cleaved during synthesis or handling, unintended disulfide bond formation could lead to oligomerization and precipitation.[6] In such cases, the addition of a reducing agent would be necessary, but this would also cleave the Z-group.

Q5: Which organic solvents are recommended for dissolving Z-protected cysteine peptides?

A5: For highly hydrophobic peptides, dimethylformamide (DMF) is a preferred choice.[7] Dimethyl sulfoxide (B87167) (DMSO) is also commonly used, but it should be handled with care as it can potentially oxidize other sensitive residues like methionine, although the Z-protected cysteine itself is safe.[3][7] Other options include isopropanol (B130326) or acetonitrile.[7] The strategy is to use the smallest amount of organic solvent necessary to dissolve the peptide, then slowly add the aqueous buffer while vortexing.[3]

Troubleshooting Guides

Initial Solubility Testing

If you are encountering solubility issues, follow this systematic approach to find an appropriate solvent system.

G cluster_0 Solubility Troubleshooting Workflow start Start: Insoluble Peptide (Z-Cys Protected) test_water 1. Test Solubility in Sterile Deionized Water start->test_water is_soluble Soluble? test_water->is_soluble success Success! Proceed with Experiment is_soluble->success Yes check_charge 2. Determine Net Charge of Peptide is_soluble->check_charge No charge Net Charge? check_charge->charge acidic_sol 3a. Try Acidic Solution (e.g., 10% Acetic Acid) charge->acidic_sol Positive basic_sol 3b. Try Basic Solution (e.g., 0.1% NH4OH) charge->basic_sol Negative organic_sol 4. Use Organic Solvent (Start with DMF or DMSO) charge->organic_sol Neutral / Hydrophobic is_soluble_acid Soluble? acidic_sol->is_soluble_acid is_soluble_basic Soluble? basic_sol->is_soluble_basic is_soluble_acid->success Yes is_soluble_acid->organic_sol No is_soluble_basic->success Yes is_soluble_basic->organic_sol No is_soluble_org Soluble? organic_sol->is_soluble_org chaotropic 5. Use Chaotropic Agents (e.g., 6M Guanidine HCl) chaotropic->success If Soluble & Assay Compatible is_soluble_org->success Yes, after dilution is_soluble_org->chaotropic No

Caption: A stepwise workflow for troubleshooting the solubility of peptides containing Z-protected cysteine.

Solvent Selection Guide

The choice of solvent is critical and depends on the peptide's overall properties. The Z-group pushes the peptide towards being more hydrophobic.

Solvent/AdditivePrimary Use CaseAdvantagesDisadvantages & Considerations
Deionized Water First choice for hydrophilic peptides.Most biocompatible, neutral pH.Often ineffective for peptides with hydrophobic protecting groups like Z.[7]
Acetic Acid (10-30%) Peptides with a net positive charge.Can break up aggregates by protonating acidic residues.Low pH may not be suitable for all assays; can be lyophilized.[6][7]
Ammonium (B1175870) Hydroxide (B78521) (0.1%) or Ammonium Bicarbonate Peptides with a net negative charge.Increases solubility by deprotonating basic residues.Basic pH can cause side reactions; avoid for Cys-containing peptides if deprotection is a risk.[7][8]
DMF (Dimethylformamide) Very hydrophobic or neutral peptides.Strong organic solvent, good for dissolving stubborn aggregates. Recommended for Cys-peptides over DMSO.[7]Must be used in minimal quantities and diluted carefully; may be incompatible with some cell-based assays.[3]
DMSO (Dimethyl Sulfoxide) Very hydrophobic or neutral peptides.Excellent for dissolving hydrophobic compounds.Can oxidize sensitive residues (e.g., Met); should be used with caution and kept to <1% in final assay solutions.[3][4]
Guanidine HCl (6M) or Urea (8M) Severely aggregated peptides.Powerful denaturants that disrupt hydrogen bonds causing aggregation.Drastically alters peptide conformation; must be removed or highly diluted for biological assays.[7]

Experimental Protocols

Protocol 1: Stepwise Solubility Testing

This protocol details a systematic method for testing the solubility of a small amount of your Z-Cys-containing peptide.

  • Preparation : Aliquot ~1 mg of the lyophilized peptide into a microcentrifuge tube. Allow it to warm to room temperature before opening.[4]

  • Step 1: Water : Add 50 µL of sterile, deionized water. Vortex for 30 seconds. If the solution is not clear, proceed to the next step.

  • Step 2: pH Adjustment (based on peptide's net charge):

    • If Net Positive : Add 10% acetic acid in 10 µL increments, vortexing after each addition, up to a total volume of 200 µL.

    • If Net Negative : Add 0.1% ammonium hydroxide in 10 µL increments, vortexing after each addition.

    • If the peptide dissolves, note the required volume and pH for future reference. If not, proceed to the next step using a fresh aliquot.

  • Step 3: Organic Solvent :

    • Take a fresh 1 mg aliquot of the peptide.

    • Add 25-50 µL of DMF.[7] Vortex thoroughly. The peptide should dissolve.

    • Slowly add your desired aqueous buffer (e.g., PBS) dropwise while vortexing to reach the final desired concentration. If the peptide precipitates, it may not be soluble at that concentration in a mixed solvent system.

  • Step 4: Sonication : If slight turbidity remains after any step, sonicate the vial in a water bath for 5-10 minutes.[4] This can help break up smaller aggregates.

Protocol 2: Native Chemical Ligation (NCL) Solubility Strategy

In NCL, poor solubility of an N-terminal cysteine peptide fragment is a common issue.[9] While the Z-group is not typically used directly in NCL (as a free thiol is required), strategies for solubilizing cysteine-containing fragments are relevant. One advanced strategy involves attaching a temporary, hydrophilic "solubilizing tag" to the peptide.[9][10]

G cluster_0 Solubilizing Tag Strategy for NCL Peptide Insoluble Peptide (N-Terminal Cys) Linker Cleavable Linker (e.g., Disulfide) Peptide->Linker Tag Hydrophilic Tag (e.g., oligo-Lys) Tag->Linker TaggedPeptide Soluble Tagged Peptide Linker->TaggedPeptide NCL Native Chemical Ligation (NCL) TaggedPeptide->NCL FinalProduct Final Protein Product (Tag is Cleaved) NCL->FinalProduct

Caption: Workflow showing the use of a cleavable hydrophilic tag to improve peptide solubility for NCL.[9][10]

This strategy involves synthesizing the peptide with a linker that allows for the attachment of a highly soluble sequence (like a chain of lysine (B10760008) or arginine residues).[9] This tag enhances the solubility of the entire peptide fragment during purification and the ligation reaction. The linker is designed to be cleaved during or after the NCL reaction, leaving the native protein sequence.[9][10]

References

Validation & Comparative

A Comparative Guide to Cysteine Protection in Peptide Synthesis: H-Cys(Z)-OH vs. H-Cys(Trt)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision in peptide synthesis, directly impacting yield, purity, and the overall success of the synthetic strategy. Cysteine, with its highly reactive thiol side chain, necessitates robust protection to prevent undesired side reactions. This guide provides a comprehensive comparison of two commonly employed protected cysteine derivatives, H-Cys(Z)-OH (benzyloxycarbonyl protected) and H-Cys(Trt)-OH (trityl protected), with a focus on their performance in modern solid-phase peptide synthesis (SPPS).

Executive Summary

H-Cys(Trt)-OH is the overwhelmingly preferred choice for routine Fmoc-based solid-phase peptide synthesis due to its compatibility with standard cleavage protocols and the wealth of optimization data available. While the Z-protecting group has a historical significance in peptide chemistry, its application in modern Fmoc-SPPS is limited due to challenges in achieving orthogonal deprotection on a solid support. The Trt group offers a cost-effective and efficient solution for the synthesis of peptides containing free thiol groups, though careful consideration of potential side reactions, particularly racemization, is necessary.

Performance Comparison: Z vs. Trt Protecting Groups

The performance of a protecting group in peptide synthesis is evaluated based on several key parameters: ease of introduction (coupling), stability during synthesis, ease of removal (deprotection), and the propensity to induce side reactions.

ParameterThis compound (Benzyloxycarbonyl)H-Cys(Trt)-OH (Trityl)
Primary Application Primarily solution-phase synthesis; limited use in modern Fmoc-SPPS.Standard for Fmoc-based solid-phase peptide synthesis.[1]
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids (e.g., HBr/AcOH).[2]Mild to strong acids (e.g., TFA).[1]
Orthogonality in Fmoc-SPPS Problematic. Deprotection is not readily orthogonal to standard acid-labile side-chain protecting groups and the solid support linkage.Fully compatible and orthogonal to the base-labile Fmoc group.[]
Racemization Generally low during coupling.Prone to racemization, especially during prolonged activation times and with certain coupling reagents.[4][5][6]
Other Side Reactions Potential for catalyst poisoning in solution-phase.Susceptible to S-alkylation during cleavage and 3-(1-piperidinyl)alanine formation.

In-Depth Analysis

Coupling Efficiency

Both Fmoc-Cys(Z)-OH and Fmoc-Cys(Trt)-OH can be efficiently coupled to a growing peptide chain using standard coupling reagents such as HBTU, HATU, or DIC/HOBt. However, the bulky nature of the Trt group can sometimes lead to slightly slower coupling kinetics compared to the less sterically hindered Z group. For sterically hindered couplings involving Fmoc-Cys(Trt)-OH, the use of more potent activating agents like HATU may be beneficial.

Deprotection Strategy: The Core Difference

The most significant distinction between the Z and Trt protecting groups lies in their deprotection chemistry, which dictates their utility in different synthetic strategies.

H-Cys(Trt)-OH: The trityl group is highly acid-labile and is typically removed concurrently with the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA) cocktail.[1] This makes it exceptionally well-suited for the standard Fmoc/tBu strategy where other side-chain protecting groups (like Boc, tBu, and Pbf) are also cleaved by TFA. The yellow-orange color of the trityl cation released during cleavage provides a useful visual indicator of successful deprotection.

This compound: The benzyloxycarbonyl (Cbz or Z) group is stable to the acidic conditions used for the cleavage of most acid-labile resins and side-chain protecting groups in Fmoc-SPPS. Its removal typically requires catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst) or strong acids like HBr in acetic acid.[2] Performing catalytic hydrogenolysis on a resin-bound peptide can be challenging due to poor catalyst accessibility and potential side reactions. While catalytic transfer hydrogenation methods using reagents like ammonium (B1175870) formate (B1220265) have been explored, they are not as routine or straightforward as the TFA cleavage for the Trt group in a standard SPPS workflow.[7][8][9][10]

Side Reactions: A Critical Consideration

The choice of protecting group can significantly influence the purity of the final peptide by minimizing or contributing to side reactions.

Racemization: Cysteine is particularly prone to racemization during activation and coupling, and the choice of protecting group plays a crucial role. Studies have shown that Fmoc-Cys(Trt)-OH is more susceptible to racemization compared to other protecting groups, especially with prolonged pre-activation times or when using certain base/coupling reagent combinations.[4][6] For instance, one study reported a racemization level of 8.0% for Trt-protected cysteine with uronium activation, while other protecting groups showed significantly lower levels.[6] To minimize racemization when using Fmoc-Cys(Trt)-OH, it is recommended to use carbodiimide-based coupling reagents without a strong base or to have short pre-activation times.

Other Side Reactions with Cys(Trt):

  • S-alkylation: During TFA cleavage, the liberated trityl cation can re-attach to the deprotected thiol group or alkylate other sensitive residues like tryptophan. The inclusion of scavengers such as triisopropylsilane (B1312306) (TIS) and ethanedithiol (EDT) in the cleavage cocktail is essential to effectively quench the trityl cation and prevent these side reactions.

  • 3-(1-Piperidinyl)alanine Formation: Peptides with a C-terminal cysteine are susceptible to the formation of a 3-(1-piperidinyl)alanine byproduct during the repeated piperidine (B6355638) treatments for Fmoc deprotection. While the bulky Trt group can minimize this side reaction, it does not eliminate it entirely.

Experimental Protocols

General Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis, highlighting the key stages where the choice of cysteine protecting group is relevant.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_AA1 Fmoc-AA1-OH Coupling Resin->Fmoc_AA1 1. First AA Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_AA1->Deprotection1 Fmoc_Cys Fmoc-Cys(PG)-OH Coupling (PG = Trt or Z) Deprotection1->Fmoc_Cys 2. Cysteine Incorporation Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Cys->Deprotection2 Fmoc_AAn Fmoc-AAn-OH Coupling Deprotection2->Fmoc_AAn 3. Elongation Deprotection_n Final Fmoc Deprotection Fmoc_AAn->Deprotection_n Cleavage Cleavage & Side-Chain Deprotection Deprotection_n->Cleavage 4. Final Steps Peptide Crude Peptide Cleavage->Peptide

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Methodologies

Protocol 1: Coupling of Fmoc-Cys(Trt)-OH

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 100-200 mesh) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (B109758) (DCM) (3 x 1 min), and finally DMF (3 x 1 min).

  • Coupling:

    • Prepare the coupling solution by dissolving Fmoc-Cys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the coupling solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.

    • Monitor the coupling completion using a qualitative ninhydrin (B49086) (Kaiser) test.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

Protocol 2: Cleavage and Deprotection of Cys(Trt)-containing Peptides

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing multiple Cys(Trt) residues, the addition of 2.5% EDT is recommended.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 1 g of resin) and agitate at room temperature for 2-3 hours. The solution will typically turn a vibrant yellow-orange color due to the formation of the trityl cation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Logical Relationship of Protecting Group Choice and Synthetic Outcome

Logic_Diagram Start Start: Need to Synthesize a Cysteine-Containing Peptide Strategy Choose Synthetic Strategy Start->Strategy Fmoc_SPPS Fmoc-SPPS Strategy->Fmoc_SPPS Standard Method Other_Strategy Other (e.g., Solution Phase) Strategy->Other_Strategy Protecting_Group Select Cysteine Protecting Group Fmoc_SPPS->Protecting_Group Other_Strategy->Protecting_Group Cys_Trt H-Cys(Trt)-OH Protecting_Group->Cys_Trt Recommended Cys_Z This compound Protecting_Group->Cys_Z Not Recommended Outcome_Trt Routine Synthesis High Yield & Purity (with optimization) Cys_Trt->Outcome_Trt Outcome_Z_Fmoc Complex Deprotection Potential for Side Reactions Lower Purity/Yield Cys_Z->Outcome_Z_Fmoc in Fmoc-SPPS Outcome_Z_Solution Established Protocols Viable Option Cys_Z->Outcome_Z_Solution in Solution Phase

Decision pathway for choosing a cysteine protecting group.

Conclusion

For researchers engaged in Fmoc-based solid-phase peptide synthesis, H-Cys(Trt)-OH is the superior and recommended choice for incorporating cysteine residues when a free thiol is desired in the final peptide. Its deprotection is seamlessly integrated into the final cleavage step, and the potential side reactions are well-documented and can be mitigated with optimized protocols.

While This compound has its place in organic and medicinal chemistry, particularly in solution-phase synthesis, its use in Fmoc-SPPS is not practical due to the lack of a simple and orthogonal deprotection method. The challenges associated with removing the Z group on a solid support without affecting other components of the protected peptide make it an inefficient choice for this application. Therefore, for high-purity, high-yield synthesis of cysteine-containing peptides via Fmoc-SPPS, H-Cys(Trt)-OH remains the industry and academic standard.

References

A Researcher's Guide to Cysteine Protection: A Comparative Analysis of Z, Acm, tBu, and Trt Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis and drug development, the strategic selection of protecting groups for amino acid side chains is a critical determinant of success. For cysteine, with its highly nucleophilic thiol group, this choice is paramount to prevent unwanted side reactions and to orchestrate the precise formation of disulfide bonds, which are often crucial for the structure and function of peptides and proteins. This guide provides an objective comparison of four commonly employed cysteine protecting groups: Carbobenzoxy (Z), Acetamidomethyl (Acm), tert-Butyl (tBu), and Trityl (Trt), supported by experimental data and detailed protocols for the discerning researcher.

Performance and Stability: A Quantitative Overview

The efficacy of a protecting group is defined by its stability under various conditions encountered during peptide synthesis and its selective removal without compromising the integrity of the peptide. The following table summarizes the stability and deprotection characteristics of the Z, Acm, tBu, and Trt groups.

Protecting GroupChemical StructureStable ToLabile ToKey AdvantagesKey Disadvantages
Z (Carbobenzoxy) Benzyl-oxy-carbonylMild acid, mild baseH₂/Pd, Na/NH₃, HBr/AcOHWell-established, useful in solution-phase synthesisNot orthogonal to many common protecting groups in Fmoc-SPPS
Acm (Acetamidomethyl) Acetamido-methylTFA, HF, piperidineI₂, Hg(OAc)₂, AgOTf, CuSO₄[1][2][3]Highly stable to acidic and basic conditions, enables post-synthesis purification and selective disulfide bond formationDeprotection often requires toxic heavy metals or harsh oxidative conditions[4]
tBu (tert-Butyl) tert-ButylTFA (in the absence of strong nucleophiles)[5][6], piperidine, I₂ oxidation[7]Strong acids (e.g., TFMSA, HF)[5][6][8], Hg(OAc)₂[5][6][8]Orthogonal to acid-labile groups like Trt, stable to standard Fmoc-SPPS cleavage conditions[5][7]Difficult to remove, often requiring harsh and toxic reagents[6][8]
Trt (Trityl) TriphenylmethylPiperidine, mild acid (with scavengers)TFA, I₂, mild acid (e.g., 1% TFA in DCM for Ser(Trt))[9]Easily cleaved under standard TFA conditions, cost-effective for routine synthesis[10]Prone to causing racemization at the C-terminus[10], reversible cleavage requires efficient scavengers

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of these protecting groups. Below are representative protocols for the deprotection of each group.

Deprotection of S-Acm-Cysteine

Method 1: Iodine-Mediated Oxidative Deprotection and Disulfide Bond Formation [11][12]

  • Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid (e.g., 80% AcOH) or a mixture of methanol (B129727) and water at a concentration of 1-2 mg/mL.

  • Add a 10-40 fold molar excess of iodine (I₂) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by HPLC.

  • Quench the excess iodine by adding a 1 M aqueous solution of sodium thiosulfate (B1220275) until the brown color disappears.

  • Purify the resulting peptide containing the disulfide bond by preparative HPLC.

Method 2: Mercury(II) Acetate (B1210297) Mediated Deprotection [10]

Caution: Mercury compounds are highly toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid to a concentration of 5-10 mg/mL.

  • Adjust the pH of the solution to approximately 4.0 with glacial acetic acid.

  • Add a 10-fold molar excess of mercury(II) acetate [Hg(OAc)₂] per Acm group.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add β-mercaptoethanol (20-50 equivalents per Acm group) to precipitate the mercury ions.

  • Allow the mixture to stand for at least 5 hours.

  • Remove the precipitate by centrifugation.

  • Desalt and purify the deprotected peptide by HPLC.

Deprotection of S-tBu-Cysteine

Method 1: Mercury(II) Acetate Mediated Deprotection [6][8]

Caution: Mercury compounds are highly toxic. Handle with extreme care.

  • Dissolve the tBu-protected peptide in ice-cold trifluoroacetic acid (TFA).

  • Add a 10-fold molar excess of mercury(II) acetate per tBu group.

  • Stir the mixture at room temperature for 3 hours under an inert atmosphere (e.g., nitrogen).

  • Remove the TFA by evaporation under reduced pressure.

  • Redissolve the residue in 10% aqueous acetic acid.

  • Add β-mercaptoethanol (20 equivalents per tBu group) and let the mixture stand for 5 hours.

  • Remove the precipitate by centrifugation and purify the supernatant by HPLC.

Method 2: Strong Acid Cleavage (TFMSA) [5][8]

  • This method is typically used in Boc-SPPS to simultaneously cleave the peptide from the resin and remove the S-tBu group.

  • Treat the peptide-resin with a cocktail of trifluoromethanesulfonic acid (TFMSA), thioanisole, and ethanedithiol in TFA.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Precipitate the cleaved peptide in cold diethyl ether.

Deprotection of S-Trt-Cysteine

Standard TFA Cleavage Cocktail [5]

  • Prepare a cleavage cocktail of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5, v/v/v). TIS acts as a scavenger to irreversibly trap the liberated trityl cations.

  • Treat the Trt-protected peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

Logical Relationships and Workflows

The selection of a cysteine protecting group is intrinsically linked to the overall synthetic strategy, particularly when multiple disulfide bonds are required. The orthogonality of these groups allows for sequential deprotection and disulfide bond formation.

G Orthogonal Deprotection Strategy for a Two-Disulfide Peptide Peptide Peptide with Cys(Trt) and Cys(Acm) Step1 1. Mild Acidolysis (e.g., TFA/TIS/H₂O) Peptide->Step1 Intermediate Intermediate with Cys(SH) and Cys(Acm) Step1->Intermediate Step2 2. Oxidation (e.g., Air, I₂) Intermediate->Step2 Product1 Peptide with First Disulfide Bond and Cys(Acm) Step2->Product1 Step3 3. Acm Deprotection (e.g., I₂ or Hg(OAc)₂) Product1->Step3 Intermediate2 Intermediate with First Disulfide Bond and Cys(SH) Step3->Intermediate2 Step4 4. Oxidation Intermediate2->Step4 FinalProduct Peptide with Two Regioselective Disulfide Bonds Step4->FinalProduct

Caption: A typical workflow for the regioselective formation of two disulfide bonds using orthogonal Trt and Acm protecting groups.

Chemical Structures and Deprotection Mechanisms

A visual representation of the protected cysteine residues and their deprotection pathways can aid in understanding their chemical behavior.

G Cysteine Protecting Groups and Deprotection cluster_Z Z (Carbobenzoxy) cluster_Acm Acm (Acetamidomethyl) cluster_tBu tBu (tert-Butyl) cluster_Trt Trt (Trityl) Z_protected Z-Cys O=C(OBn)NH-CH(CH₂-S-Z)-COOH Z_deprotection H₂/Pd or Na/NH₃ Z_protected->Z_deprotection Z_product Cysteine Z_deprotection->Z_product Acm_protected Acm-Cys NH₂-CH(CH₂-S-CH₂-NH-CO-CH₃)-COOH Acm_deprotection I₂ or Hg(OAc)₂ Acm_protected->Acm_deprotection Acm_product Cysteine Acm_deprotection->Acm_product tBu_protected tBu-Cys NH₂-CH(CH₂-S-C(CH₃)₃)-COOH tBu_deprotection TFMSA or Hg(OAc)₂ tBu_protected->tBu_deprotection tBu_product Cysteine tBu_deprotection->tBu_product Trt_protected Trt-Cys NH₂-CH(CH₂-S-C(Ph)₃)-COOH Trt_deprotection TFA / Scavenger Trt_protected->Trt_deprotection Trt_product Cysteine Trt_deprotection->Trt_product

Caption: Structures of Z-, Acm-, tBu-, and Trt-protected cysteine and their respective deprotection reagents.

Conclusion

The choice of a cysteine protecting group is a strategic decision that significantly impacts the outcome of peptide synthesis. For routine syntheses where the final product requires a free thiol, the Trt group offers a cost-effective and easily removable option, although caution is advised for C-terminal cysteine residues due to the risk of racemization.[10] For complex syntheses requiring orthogonal protection for the regioselective formation of multiple disulfide bonds, the highly stable Acm and tBu groups are invaluable.[10] However, their removal necessitates harsher conditions, often involving toxic heavy metals, which requires careful handling and purification. The Z group, while historically significant, finds more limited application in modern solid-phase peptide synthesis due to its lack of orthogonality with many standard protecting group schemes. Ultimately, the optimal choice depends on the specific requirements of the target peptide and the overall synthetic strategy.

References

A Comparative Guide to Analytical Methods for Assessing H-Cys(Z)-OH Raw Material Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like H-Cys(Z)-OH (S-benzyloxycarbonyl-L-cysteine) is a critical step in ensuring the validity of experimental results and the safety and efficacy of therapeutic candidates. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, complete with experimental data, detailed protocols, and workflow visualizations.

The primary analytical techniques for purity assessment of complex organic molecules such as this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] Each method offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.

Comparison of Key Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for impurity identification, the required level of sensitivity, and sample throughput.

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative NMR (¹H-qNMR)
Primary Use Purity determination and quantification of known impurities.[1]Impurity identification, characterization, and quantification.[3][4]Absolute purity determination and structural confirmation.[2][5]
Specificity Moderate to High; relies on chromatographic separation.Very High; combines chromatographic separation with mass-to-charge ratio analysis.[3]High; based on unique nuclear magnetic resonances of the molecule.
Sensitivity High (ng to pg range).Very High (pg to fg range); excellent for trace impurity detection.[3][6]Moderate (µg to mg range).[7]
Quantitation Excellent for relative purity (e.g., area percent). Requires reference standards for absolute quantification.Good; can provide quantitative data, especially with tandem MS.[1]Excellent for absolute purity without a specific reference standard of the analyte.[2][5]
Impurity ID Limited; identification based on retention time comparison with known standards.Excellent; provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[4]Good; provides structural information about impurities if they are present at sufficient concentration.[1]
Throughput High.Moderate to High.Low to Moderate.

Detailed Experimental Protocols

Detailed and standardized protocols are essential for obtaining reproducible and reliable results.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard RP-HPLC method for determining the purity of this compound.

Methodology:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[8]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.[8]

  • Gradient: 5% to 95% B over 30 minutes.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV at 220 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Mobile Phase A.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is designed for the identification and quantification of impurities in this compound.

Methodology:

  • LC System: Utilize the same column and mobile phases as the RP-HPLC method.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Sample Preparation: Dissolve 0.1 mg of this compound in 1 mL of Mobile Phase A.

Quantitative ¹H-NMR Spectroscopy (¹H-qNMR)

This protocol allows for the absolute purity determination of this compound using an internal standard.

Methodology:

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Internal Standard: Maleic acid (a precisely weighed amount).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d6.

  • Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (typically 30-60 seconds) to ensure full relaxation.[2]

    • Pulse angle of 90°.

    • At least 16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Integrate a well-resolved signal from this compound (e.g., the benzylic protons) and the signal from the internal standard (the vinyl protons of maleic acid).

    • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.

Quantitative Data Presentation

The following tables present representative data from the analysis of a hypothetical batch of this compound.

Table 1: Purity Assessment of this compound by Different Methods

Method Purity (%) Known Impurity A (%) Known Impurity B (%) Unknown Impurities (%)
RP-HPLC (Area %) 98.50.80.40.3
LC-MS (Area %) 98.40.80.40.4
¹H-qNMR (w/w) 98.1Not QuantifiedNot QuantifiedNot Quantified

Table 2: Common Potential Impurities and Recommended Detection Method

Impurity Potential Source Recommended Method Notes
L-Cysteine Starting materialLC-MSHighly polar, may elute early in RP-HPLC.
Benzyl Alcohol By-product of Z-group cleavageGC-MS or LC-MSCan be identified by its characteristic mass spectrum.
Dibenzyl Carbonate Reagent-related impurityLC-MSExpected m/z can be targeted for detection.
Oxidized this compound (Disulfide) Oxidation during synthesis or storageRP-HPLC, LC-MSWill have a different retention time and a higher molecular weight.
Residual Solvents (e.g., Ethyl Acetate, Dichloromethane) Synthesis/purification process¹H-NMR, GC-HSNMR is excellent for identifying and quantifying common solvents.[9][10]

Mandatory Visualizations

Workflow for Purity Assessment

The following diagram illustrates a comprehensive workflow for the purity assessment of this compound raw material, from initial screening to final characterization.

cluster_0 Purity Assessment Workflow raw_material This compound Raw Material hplc_screen RP-HPLC Purity Screen raw_material->hplc_screen pass_spec Purity > 98%? hplc_screen->pass_spec qnmr_assay ¹H-qNMR Absolute Purity Assay final_report Final Certificate of Analysis qnmr_assay->final_report lcms_profile LC-MS Impurity Profile id_impurities Identify Impurities lcms_profile->id_impurities pass_spec->qnmr_assay Yes pass_spec->lcms_profile No id_impurities->final_report

Caption: General workflow for assessing this compound raw material purity.

Impurity Identification Workflow using LC-MS

This diagram details the logical steps involved in identifying an unknown impurity detected during LC-MS analysis.

cluster_1 LC-MS Impurity Identification start Unknown Peak Detected in LC-MS get_mass Determine Monoisotopic Mass start->get_mass propose_formula Propose Elemental Formula get_mass->propose_formula msms Acquire Tandem MS (MS/MS) Data propose_formula->msms fragment Analyze Fragmentation Pattern msms->fragment propose_structure Propose Structure fragment->propose_structure confirm Confirm with Reference Standard propose_structure->confirm

Caption: Logical workflow for the structural elucidation of impurities via LC-MS.

References

A Researcher's Guide to LC-MS Analysis of Peptides with S-Z-Cysteine Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of peptides containing modified cysteine residues is critical for understanding protein function, elucidating disease mechanisms, and developing novel therapeutics. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the analysis and interpretation of peptides featuring S-Z-cysteine modifications, where 'Z' represents a range of biologically significant moieties.

This document delves into the nuances of sample preparation, liquid chromatography, and mass spectrometry fragmentation for three common S-Z-cysteine modifications: S-glutathionylation, S-palmitoylation, and S-nitrosylation. By presenting key experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select and optimize analytical methods for their specific research needs.

Comparative Overview of S-Z-Cysteine Modifications

The diverse nature of moieties that can be attached to the sulfur atom of cysteine presents unique analytical challenges and opportunities. The chemical properties of the 'Z' group significantly influence the peptide's behavior during LC separation and its fragmentation pattern in the mass spectrometer.

Modification'Z' GroupMass Shift (Monoisotopic)Key CharacteristicsAnalytical Challenges
S-Glutathionylation Glutathione+305.0682 DaReversible modification involved in redox signaling.Can be labile under certain MS conditions.
S-Palmitoylation Palmitic Acid+238.2297 DaReversible lipid modification affecting protein localization and trafficking.High hydrophobicity requires specialized LC methods; labile thioester bond.
S-Nitrosylation Nitric Oxide+28.9902 DaHighly labile, reversible modification crucial in cell signaling.Extreme lability makes sample preparation and analysis challenging.

Experimental Protocols and Methodologies

Successful LC-MS analysis of S-Z-cysteine modified peptides hinges on meticulous sample preparation and optimized analytical conditions. Below are representative protocols for the enrichment and analysis of these modified peptides.

General Sample Preparation Workflow

A generalized workflow for the analysis of S-Z-cysteine modified peptides involves several key steps designed to preserve the modification of interest while preparing the sample for LC-MS analysis.

Sample Preparation Workflow cluster_0 Protein Extraction & Reduction/Alkylation cluster_1 Enrichment of Modified Peptides cluster_2 LC-MS Analysis p1 Cell Lysis & Protein Extraction p2 Reduction of Disulfide Bonds (e.g., DTT, TCEP) p1->p2 p3 Alkylation of Free Cysteines (e.g., IAM, NEM) p2->p3 e1 Enzymatic Digestion (e.g., Trypsin) p3->e1 e2 Affinity Purification / Enrichment (Modification-Specific) e1->e2 l1 Liquid Chromatography Separation e2->l1 m1 Mass Spectrometry Analysis (MS1 & MS/MS) l1->m1 Fragmentation Techniques cluster_cid Collision-Induced Dissociation (CID) cluster_hcd Higher-Energy Collisional Dissociation (HCD) cluster_etd Electron Transfer Dissociation (ETD) cid_node Peptide Ion cid_frag b- and y-ions cid_node->cid_frag Collision with inert gas cid_nl Neutral loss of modification is common for labile groups cid_frag->cid_nl hcd_node Peptide Ion hcd_frag b- and y-ions hcd_node->hcd_frag Collision in HCD cell hcd_adv Provides high-resolution fragment ions, retaining modification on fragments hcd_frag->hcd_adv etd_node Multiply Charged Peptide Ion etd_frag c- and z-ions etd_node->etd_frag Electron transfer etd_adv Preserves labile modifications, ideal for S-nitrosylation etd_frag->etd_adv

A Comparative Guide to the NMR Characterization of H-Cys(Z)-OH and Alternative Cysteine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characterization data for H-Cys(Z)-OH (N-Benzyloxycarbonyl-L-cysteine) and two common alternatives: Fmoc-Cys(Trt)-OH and Boc-Cys(Acm)-OH. The presented data, experimental protocols, and visualizations are intended to assist researchers in the identification, quantification, and purity assessment of these crucial building blocks in peptide synthesis and drug development.

NMR Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and its alternatives in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). This solvent is frequently used for these compounds due to their good solubility.

Table 1: ¹H NMR Characterization Data in DMSO-d₆

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound α-CH4.15 - 4.25m
β-CH₂2.80 - 3.00m
NH7.65d8.0
Ar-H (Z group)7.30 - 7.40m
CH₂ (Z group)5.05s
COOH12.8 (br s)s
Fmoc-Cys(Trt)-OH α-CH3.85 - 3.95m
β-CH₂2.55 - 2.65m
NH7.85d8.4
Ar-H (Trt group)7.20 - 7.40m
Ar-H (Fmoc group)7.30 - 7.90m
CH (Fmoc group)4.20 - 4.30t6.8
CH₂ (Fmoc group)4.30 - 4.40d6.8
COOH12.7 (br s)s
Boc-Cys(Acm)-OH α-CH4.10 - 4.20m
β-CH₂2.85 - 3.00m
NH (Boc group)7.05d8.0
CH₂ (Acm group)4.35d5.6
NH (Acm group)8.45t5.6
CH₃ (Acm group)1.85s
C(CH₃)₃ (Boc group)1.40s
COOH12.7 (br s)s

Table 2: ¹³C NMR Characterization Data in DMSO-d₆

CompoundCarbonChemical Shift (δ, ppm)
This compound C=O (Carboxyl)172.5
C=O (Z group)156.0
Ar-C (Z group)137.0, 128.4, 127.8, 127.7
α-CH55.0
β-CH₂34.5
CH₂ (Z group)65.5
Fmoc-Cys(Trt)-OH C=O (Carboxyl)172.8
C=O (Fmoc group)156.1
Ar-C (Trityl)144.5, 129.2, 127.9, 126.7
Ar-C (Fmoc group)143.8, 140.7, 127.6, 127.0, 125.3, 120.1
C (Trityl)66.3
α-CH54.9
β-CH₂34.0
CH (Fmoc group)46.6
CH₂ (Fmoc group)65.8
Boc-Cys(Acm)-OH C=O (Carboxyl)172.9
C=O (Boc group)155.2
C=O (Acm group)169.0
C(CH₃)₃ (Boc group)78.2
α-CH54.0
β-CH₂32.5
CH₂ (Acm group)41.5
CH₃ (Acm group)22.5
C(CH₃)₃ (Boc group)28.2

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra of these protected amino acids is outlined below.

1. Sample Preparation

  • Amount: Weigh approximately 10-20 mg of the amino acid derivative for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 12-16 ppm.

  • ¹³C NMR Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 200-240 ppm.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Pick the peaks and report the chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hz.

Visualizations

The following diagrams illustrate the chemical structures and a general workflow for NMR analysis.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Set Up Experiment (1H, 13C, etc.) load_sample->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal analyze Analyze Spectrum (Shifts, Integrals, etc.) phase_cal->analyze

General workflow for NMR sample preparation and analysis.

G cluster_Z This compound cluster_Fmoc Fmoc-Cys(Trt)-OH cluster_Boc Boc-Cys(Acm)-OH Z_struct Fmoc_struct Boc_struct

Chemical structures of this compound and alternatives.

Orthogonal Stability of Cysteine Protecting Groups: A Comparative Guide to H-Cys(Mmt)-OH and H-Cys(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. For cysteine residues, the thiol side chain's high nucleophilicity necessitates robust protection to prevent unwanted side reactions, such as oxidation and alkylation. The concept of "orthogonal stability" is central to this strategy, allowing for the selective removal of one type of protecting group under specific conditions while others remain intact.

This guide provides an objective comparison of two widely used cysteine protecting groups: the highly acid-labile Monomethoxytrityl (Mmt) group and the highly acid-stable Benzyl (Bzl) group. While the Benzyloxycarbonyl (Z) group is a well-known amine-protecting group, its use on the cysteine side chain is less common in modern solid-phase peptide synthesis (SPPS) than the chemically similar Benzyl (Bzl) group. Therefore, this guide will focus on H-Cys(Bzl)-OH as the functionally relevant counterpart to H-Cys(Mmt)-OH.

Chemical Structures

The fundamental difference in the stability of Mmt and Bzl groups stems from their distinct chemical structures and the stability of the carbocation formed during acid-mediated cleavage.

Caption: Chemical structures of H-Cys(Mmt)-OH and H-Cys(Bzl)-OH.

Principle of Orthogonal Protection in SPPS

The choice between H-Cys(Mmt)-OH and H-Cys(Bzl)-OH is intrinsically linked to the overall synthetic strategy, typically either Fmoc/tBu or Boc/Bzl. The Mmt group is designed for the Fmoc/tBu strategy, offering an extra layer of orthogonality, while the Bzl group is a cornerstone of the classical Boc/Bzl approach.

Orthogonal_Strategies cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc Nα-Fmoc (Base Labile) tBu Side-Chain-tBu (Strong Acid Labile) Fmoc->tBu Orthogonal Mmt Side-Chain-Mmt (Very Mild Acid Labile) Fmoc->Mmt Orthogonal tBu->Mmt Orthogonal Boc Nα-Boc (Moderate Acid Labile) Bzl Side-Chain-Bzl (Very Strong Acid Labile) Boc->Bzl Non-Orthogonal (Differential Acid Lability)

Caption: Orthogonality in Fmoc/tBu vs. Boc/Bzl peptide synthesis strategies.

Performance Comparison: Mmt vs. Bzl

The differing acid lability of the Mmt and Bzl groups dictates their stability, cleavage conditions, and ultimate application in peptide synthesis.

FeatureH-Cys(Mmt)-OHH-Cys(Bzl)-OH
Protecting Group Monomethoxytrityl (Mmt)Benzyl (Bzl)
Primary SPPS Strategy Fmoc/tBuBoc/Bzl
Cleavage Conditions Very Mild Acid: 1-2% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) with scavengers.[1][2][3]Very Strong Acid: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).[1][2][4]
Stability to Nα-Fmoc Deprotection Stable (to 20-50% piperidine (B6355638) in DMF).[5]Stable.
Stability to Nα-Boc Deprotection Not stable (to 25-50% TFA in DCM).Stable (to repetitive TFA treatments).[2][6]
Stability to Final Resin Cleavage Cleaved during standard TFA cocktails (e.g., 95% TFA).Cleaved simultaneously with resin cleavage by HF or TFMSA.[7][8]
Orthogonality Orthogonal to tBu, Trt, Acm, and Dpm protecting groups.[4][5]Not orthogonal with other Bzl-based groups; orthogonal to Fmoc and Alloc groups.
Primary Application On-resin selective deprotection for regioselective disulfide bond formation or side-chain modification.[2][3]Global deprotection post-synthesis; used when a free thiol is desired only after final cleavage.[2]

Experimental Protocols and Workflows

Selective On-Resin Deprotection of Cys(Mmt)

This protocol is employed to selectively unmask a cysteine residue for on-resin modification, such as disulfide bridge formation, while the peptide remains attached to the solid support and other protecting groups are retained.

Experimental Protocol:

  • Resin Preparation: Swell the Cys(Mmt)-containing peptidyl-resin in DCM for 30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM (v/v/v). TIS acts as a scavenger to irreversibly trap the released Mmt cation.

  • Batchwise Deprotection:

    • Drain the swelling solvent from the resin.

    • Add the deprotection solution to the resin and agitate gently for 2 minutes. The solution will typically turn a distinct yellow-orange color, indicating the release of the Mmt cation.

    • Drain the deprotection solution.

    • Repeat this treatment 5-10 times until no further color change is observed upon addition of fresh solution.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x) to remove all traces of acid and scavengers.

  • Confirmation (Optional): A small sample of resin can be cleaved and analyzed by HPLC-MS to confirm complete removal of the Mmt group.

  • Next Steps: The resin with the now-free cysteine thiol is ready for the subsequent on-resin reaction (e.g., oxidation to form a disulfide bond).

Mmt_Workflow A Peptidyl-Resin with Cys(Mmt) and Cys(Trt) B Swell Resin in DCM A->B C Treat with 1-2% TFA / TIS in DCM (Repeat until colorless) B->C D Wash Resin (DCM, DMF) C->D E Peptidyl-Resin with Free Cys-SH and Cys(Trt) D->E F On-Resin Oxidation (e.g., Iodine, Air) E->F G First Disulfide Bond Formed F->G H Final Cleavage (95% TFA) & Deprotection of Trt G->H I Cyclized Peptide with Free Cys-SH H->I

Caption: Workflow for selective Cys(Mmt) deprotection and on-resin cyclization.

Global Cleavage and Deprotection of Cys(Bzl)

This protocol is characteristic of the Boc/Bzl strategy, where all protecting groups are removed in a single step using a very strong acid, which also cleaves the peptide from the resin.

Experimental Protocol:

Caution: Anhydrous HF is extremely toxic and corrosive and requires a specialized Teflon apparatus and extensive safety precautions. This protocol is a general outline and must be performed by trained personnel in a properly equipped facility.

  • Resin Preparation: Dry the Cys(Bzl)-containing peptidyl-resin thoroughly under high vacuum.

  • Scavenger Addition: Place the dried resin in the HF reaction vessel. Add appropriate scavengers (e.g., anisole, p-cresol) to protect sensitive residues from alkylation by carbocations generated during cleavage.

  • HF Cleavage:

    • Cool the reaction vessel to 0°C.

    • Carefully condense a measured amount of anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

  • Peptide Precipitation:

    • Wash the remaining resin-scavenger mixture with cold diethyl ether to remove the organic scavengers.

    • Triturate the resin with ether to precipitate the crude peptide.

    • Collect the precipitated peptide by filtration.

  • Extraction and Lyophilization: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and lyophilize to obtain a dry powder.

  • Purification: The crude peptide is then purified, typically by reverse-phase HPLC.

Bzl_Workflow A Completed Peptidyl-Resin (Boc-SPPS with Cys(Bzl)) B Dry Resin & Add Scavengers A->B C Cleavage with Anhydrous HF (0°C, 1-2h) B->C D HF Evaporation C->D E Precipitate Peptide with Cold Diethyl Ether D->E F Extract & Lyophilize E->F G Crude Linear Peptide with Free Cys-SH F->G H Purification (HPLC) G->H I Pure Peptide H->I

References

A Comparative Guide to Cysteine Derivatives in Solid-Phase Peptide Synthesis: A Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of the appropriate cysteine derivative is a critical determinant of success. The unique reactivity of the cysteine thiol side chain necessitates the use of protecting groups during Solid-Phase Peptide Synthesis (SPPS) to prevent undesirable side reactions, such as oxidation and disulfide bond scrambling. The choice of this protecting group not only dictates the synthetic strategy, particularly for complex peptides with multiple disulfide bonds, but also profoundly influences the yield and purity of the final product. This guide provides an objective comparison of the performance of various cysteine derivatives in SPPS, supported by experimental data on side reactions that directly impact the effective yield of the target peptide.

Performance Comparison of Cysteine Protecting Groups

The efficiency of a cysteine protecting group in SPPS can be evaluated by its ability to minimize side reactions, primarily racemization (epimerization) at the α-carbon and the formation of piperidinyl-alanine adducts when piperidine (B6355638) is used for Fmoc group removal. These side reactions reduce the yield of the desired peptide and complicate purification.

The following tables summarize key quantitative data from studies comparing commonly used cysteine protecting groups.

Table 1: Comparison of Racemization/Epimerization Levels with Different Cysteine Protecting Groups

Cysteine DerivativeModel Peptide/Coupling MethodRacemization/Epimerization (%)Reference
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure coupling0.74[1]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure coupling3.3[1]
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma Pure coupling6.8[1]
Fmoc-Cys(Trt)-OHBz-Ser(tBu)-Cys(Trt)-NovaSynTGT resin + 20% piperidine (6h)23 (d-Cys formation)[2]
Fmoc-Cys(MBom)-OHBz-Ser(tBu)-Cys(MBom)-NovaSynTGT resin + 20% piperidine (6h)6 (d-Cys formation)[2]

Table 2: Side Product Formation in a Model Peptide (Boc-Leu-Ala-Cys(PG)-O-2-CT-resin) after 24h Treatment with 20% Piperidine in DMF

Protecting Group (PG)Epimerization (%)N-piperidinyl-Ala Adduct (%)Total Side Products (%)Reference
Mmt1.80.32.1
Thp2.10.32.4
Trt4.10.64.7
Dpm4.20.64.8
Acm10.41.812.2
StBu12.12.114.2

From the data, it is evident that the choice of the cysteine protecting group has a significant impact on the purity of the crude peptide. The Tetrahydropyranyl (Thp) and 4-methoxytrityl (Mmt) groups consistently show a lower propensity for both epimerization and piperidinyl-alanine formation compared to the more common Trityl (Trt) group, especially in syntheses involving C-terminal cysteine residues[1]. While direct yield comparisons are often sequence-dependent and not always published in a comparative format, a lower percentage of side products inherently leads to a higher effective yield of the desired, pure peptide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the key experiments cited in this guide.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin.

  • Resin Swelling: The Rink Amide resin is swelled in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling agent such as HBTU/HOBt or DIC/OxymaPure in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid solution is then added to the resin, and the mixture is agitated for 1-2 hours. Coupling completion is monitored by a Kaiser test.

  • Washing: The resin is washed with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water. The resin is treated with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: The cleavage mixture is filtered, and the peptide is precipitated with cold diethyl ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Racemization/Epimerization Analysis

This protocol describes a stress test to evaluate the propensity of different cysteine protecting groups to cause epimerization at the C-terminus.

  • Synthesis of a Model Tripeptide: A model tripeptide, such as Boc-Leu-Ala-Cys(PG)-OH, is synthesized on a 2-chlorotrityl chloride resin. The protecting group (PG) for the cysteine is varied (e.g., Trt, Mmt, Thp, Dpm, Acm, StBu).

  • Fmoc Deprotection and Base Treatment: The N-terminal Fmoc group of the dipeptide-resin (Boc-Ala-Cys(PG)-O-2-CT-resin) is removed using 20% piperidine in DMF.

  • Coupling of the Third Amino Acid: Boc-Leu-OH is then coupled to the deprotected dipeptide-resin.

  • Prolonged Base Exposure (Stress Test): After the synthesis of the tripeptide, the resin is subjected to a prolonged treatment with 20% piperidine in DMF for 24 hours to induce epimerization and the formation of N-piperidinyl-Ala adducts.

  • Cleavage and Analysis: The peptide is cleaved from the resin using a mild acidic solution (e.g., TFA/DCM mixture) to avoid the removal of acid-labile side-chain protecting groups on the peptide backbone, which could interfere with the analysis. The crude peptide is then analyzed by HPLC to quantify the amount of the desired L-Cys epimer, the D-Cys epimer, and the N-piperidinyl-Ala adducts.

Visualizing the SPPS Workflow

The following diagram illustrates the general workflow of Fmoc-based Solid-Phase Peptide Synthesis, highlighting the critical steps of cysteine protection and final cleavage.

SPPS_Workflow cluster_resin Solid Support cluster_cleavage Final Steps Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Synthesis Washing1 Washing (DMF) Deprotection->Washing1 Repeat n-1 times Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Repeat n-1 times Washing2 Washing (DMF/DCM) Coupling->Washing2 Repeat n-1 times Cys_Coupling Coupling of Fmoc-Cys(PG)-OH Coupling->Cys_Coupling Washing2->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification Cys_Coupling->Washing2

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The diagram above illustrates the cyclical nature of SPPS, starting from the solid support and proceeding through repeated cycles of deprotection, washing, and coupling to elongate the peptide chain. The incorporation of a cysteine derivative, Fmoc-Cys(PG)-OH (where PG is the protecting group), is shown as a specific coupling step. The final steps involve the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups, followed by purification.

References

Decoding the Report Card: A Researcher's Guide to Interpreting an H-Cys(Z)-OH Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and related disciplines, the purity and characterization of starting materials are paramount. The Certificate of Analysis (COA) for a protected amino acid, such as S-carbobenzyloxy-L-cysteine (H-Cys(Z)-OH), serves as a critical quality control document. This guide provides a comprehensive framework for interpreting the data presented in an this compound COA, comparing it with alternatives, and understanding the underlying experimental methodologies.

Understanding the Basics of a COA

A Certificate of Analysis is a batch-specific document that confirms a product meets its predetermined specifications. It is the end-user's guarantee of quality and consistency, which are essential for reproducible research and manufacturing. For a protected amino acid like this compound, the COA provides vital information about its identity, purity, and physical properties.

Key Analytical Parameters on an this compound COA: A Comparative Overview

The quality of this compound can be assessed through a series of analytical tests, each providing a piece of the puzzle to confirm its structure and purity. Below is a summary of typical specifications for this compound and a comparison with other commonly used protected cysteine derivatives.

ParameterTypical Specification for this compoundH-Cys(Trt)-OHH-Cys(Acm)-OHH-Cys(Boc)-OH
Appearance White to off-white crystalline powderWhite to off-white powderWhite crystalline powderWhite solid
Purity (HPLC) ≥ 98.0%≥ 99.0%≥ 98.0%≥ 97.0%
Specific Optical Rotation ([\a]20/D) -35.0 to -31.0° (c=2, AcOH)-34.0 to -30.0° (c=1, DMF)-52.0 to -48.0° (c=1, EtOH)+27.0 to +31.0° (c=1, EtOH)
Melting Point 143-147 °C145-149 °C147-150 °C143-146 °C
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to structure
Mass Spectrometry (ESI-MS) [M+H]⁺ = 256.06 ± 0.5[M+H]⁺ = 464.18 ± 0.5[M+H]⁺ = 193.06 ± 0.5[M+H]⁺ = 222.08 ± 0.5
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%≤ 1.0%
Solubility Soluble in DMF, DMSO, slightly soluble in AcetoneSoluble in DMF, DCMSoluble in water, MeOHSoluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Note: The specifications for alternative protected cysteines are representative and may vary between suppliers.

The choice of protecting group for the cysteine thiol is a critical consideration in peptide synthesis strategy. The benzyloxycarbonyl (Z) group is a well-established protecting group removable by catalytic hydrogenation or strong acids.[1] In contrast, the trityl (Trt) group is acid-labile and can be removed under milder acidic conditions, making it compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] The acetamidomethyl (Acm) group is stable to both acid and base and is typically removed by treatment with mercury(II) acetate or iodine, allowing for selective deprotection.[2][3] The tert-butoxycarbonyl (Boc) group, while more commonly used for Nα-protection, can also be used for side-chain protection and is removed with strong acid.[1]

Experimental Protocols for Key Analytical Tests

A thorough understanding of the experimental methods cited on a COA is essential for a critical evaluation of the data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For purity analysis of this compound, a reversed-phase method is typically employed.

Methodology:

  • Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in a suitable solvent, often the mobile phase.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a UV detector is used.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid) is commonly used.

  • Detection: The elution of the compound is monitored by UV absorbance at a specific wavelength, typically around 214 nm or 254 nm.

  • Quantification: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR is used to confirm the presence and connectivity of hydrogen atoms in the molecule.

Methodology:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer is used to acquire the spectrum.

  • Data Acquisition: The ¹H NMR spectrum is recorded, showing chemical shifts (δ) in parts per million (ppm) and coupling patterns.

  • Interpretation: The observed signals are assigned to the specific protons in the this compound structure, confirming its identity.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids and peptides.

Methodology:

  • Sample Preparation: The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

  • Ionization: The sample is ionized using an electrospray source.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

  • Detection: The detector records the abundance of ions at each m/z value. For this compound, the expected protonated molecule [M+H]⁺ is observed to confirm its molecular weight.

Specific Optical Rotation for Stereochemical Purity

Principle: Chiral molecules, such as L-amino acids, rotate the plane of plane-polarized light. The specific rotation is a characteristic physical property that indicates the enantiomeric purity of the compound.

Methodology:

  • Sample Preparation: A precise concentration of the this compound sample is prepared in a specified solvent (e.g., acetic acid).

  • Instrumentation: A polarimeter is used to measure the angle of rotation.

  • Measurement: The observed rotation is measured at a specific temperature (usually 20°C) and wavelength (the sodium D-line, 589 nm).

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the sample cell in decimeters, and c is the concentration in g/mL.

Visualizing the Interpretation Workflow and Application Context

To aid in understanding the logical flow of COA interpretation and the relevance of cysteine protection in a biological context, the following diagrams are provided.

COA_Interpretation_Workflow cluster_0 Initial Document Review cluster_1 Data Analysis cluster_2 Decision start Receive this compound and COA check_id Verify Product Name, Lot Number, and CAS Number start->check_id appearance Appearance Specification check_id->appearance Identity Confirmed decision Accept or Reject Batch check_id->decision Identity Mismatch hplc Purity (HPLC) appearance->hplc rotation Specific Optical Rotation hplc->rotation nmr ¹H NMR rotation->nmr ms Mass Spectrometry nmr->ms ms->decision All Specifications Met ms->decision Specification Failure

Caption: Workflow for the systematic interpretation of an this compound Certificate of Analysis.

Cysteine_in_Signaling cluster_0 Redox Signaling cluster_1 Cellular Response ROS Reactive Oxygen Species (ROS) Protein_SH Protein-Cys-SH (Active) ROS->Protein_SH Oxidation Protein_SS Protein-Cys-S-S-Cys (Inactive) Protein_SH->Protein_SS Disulfide Bond Formation Protein_SS->Protein_SH Reduction response Altered Cell Function Protein_SS->response GSH Glutathione (GSH) GSH->Protein_SS Reduction

Caption: Simplified diagram of cysteine's role in redox signaling pathways.

References

Thiol Protection in Cysteine Coupling: A Comparative Guide to Racemization Rates of Z- and Thp-Protected Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, minimizing racemization of amino acids is paramount to ensuring the desired biological activity and structural integrity of the final peptide. Cysteine, with its reactive thiol side chain, is particularly susceptible to epimerization during coupling reactions. This guide provides an objective comparison of the racemization rates observed when using two different thiol-protecting groups for cysteine: the traditional benzyloxycarbonyl (Z) group and the more recent tetrahydropyranyl (Thp) group.

This comparison focuses on the influence of the thiol-protecting group on the racemization of the cysteine alpha-carbon during the activation and coupling steps in solid-phase peptide synthesis (SPPS). While the user query specified H-Cys(Z)-OH, in modern Fmoc-based SPPS, the benzyloxycarbonyl (Z) group is less commonly used for thiol protection compared to the trityl (Trt) group. Given the structural similarity and the availability of comparative data, this guide will use the widely studied Trityl (Trt) group as a representative bulky aromatic protecting group to compare against the tetrahydropyranyl (Thp) group. The fundamental principles and the observed trends are highly relevant for understanding the impact of bulky aromatic protecting groups versus S,O-acetal protecting groups like Thp.

The primary mechanism for cysteine racemization is the abstraction of the α-proton, which is facilitated by the electron-withdrawing nature of the adjacent activated carboxyl group and influenced by the properties of the thiol-protecting group.[1][2]

Comparative Analysis of Racemization Rates

Experimental data consistently demonstrates that the choice of the S-protecting group has a significant impact on the degree of cysteine racemization during peptide coupling. Studies have shown that the tetrahydropyranyl (Thp) protecting group is superior to bulky aromatic protecting groups like trityl (Trt) in minimizing this side reaction.[3][4]

The S,O-acetal nature of the Thp group is thought to reduce the acidity of the α-proton compared to aromatic groups, thus lowering the propensity for racemization.[4] The non-aromatic Thp group has been shown to minimize not only racemization but also the formation of piperidinylalanine by-products, a common issue with C-terminal cysteine residues in Fmoc-SPPS.[3][5]

The following table summarizes quantitative data from studies comparing the racemization of cysteine protected with different groups during the synthesis of a model peptide (H-Gly-Cys-Phe-NH₂).

S-Protecting GroupCoupling Conditions% D-Cys (Racemization)Reference
Trityl (Trt) HCTU/6-Cl-HOBt/DIEA (pre-activation)8.0%[4]
Trityl (Trt) HBTU/HOBt/DIEA (pre-activation)16.3%[6]
Trityl (Trt) HATU/HOAt/DIEA (pre-activation)32.7%[6]
Trityl (Trt) DIC/HOBt (no base)< 1%[7]
Tetrahydropyranyl (Thp) HCTU/6-Cl-HOBt/DIEA (pre-activation)Significantly lower than Trt[4]
Tetrahydropyranyl (Thp) Not specifiedLess prone to epimerization than Trt[8]

Note: Direct quantitative percentage for Thp under identical conditions as the 8.0% for Trt was not explicitly found in a single table, but multiple sources confirm its significantly lower racemization levels.[3][4][8]

Experimental Protocols

The quantitative data presented above is typically generated using a standardized model system to assess racemization.

Synthesis of Model Peptide (H-Gly-Cys-Phe-NH₂) for Racemization Assay
  • Resin: A Rink amide resin is typically used for the solid-phase synthesis of the peptide amide.

  • Peptide Elongation: The peptide chain is assembled on the resin using standard Fmoc/tBu solid-phase peptide synthesis protocols.

  • Cysteine Coupling (The Critical Step):

    • The N-Fmoc protected cysteine derivative (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Thp)-OH) is activated using a coupling reagent.

    • Activation/Coupling Method 1 (High Racemization): A pre-activation step (e.g., 1-5 minutes) is performed where the Fmoc-Cys(PG)-OH is mixed with a coupling reagent (like HCTU, HBTU, or HATU), an additive (like HOBt or HOAt), and a tertiary amine base (like DIEA) before being added to the resin-bound peptide.[6][9]

    • Activation/Coupling Method 2 (Low Racemization): The coupling is performed without a strong tertiary base, for example using carbodiimides like DIC in the presence of an additive like HOBt or Oxyma Pure.[7][10]

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).[5]

  • Analysis:

    • The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • A chiral chromatography method or a standard RP-HPLC method capable of separating the L-Cys and D-Cys diastereomeric peptides is used.

    • The percentage of racemization is calculated by integrating the peak areas corresponding to the desired peptide (H-Gly-L-Cys-Phe-NH₂) and its epimer (H-Gly-D-Cys-Phe-NH₂).[9]

Visualizing the Impact of Protecting Groups on Cysteine Racemization

The choice of protecting group is a critical decision point in the workflow of peptide synthesis, directly influencing the purity of the final product.

G cluster_0 Peptide Synthesis Workflow Start Start: N-Fmoc Protected Cysteine Protecting_Group Thiol Protecting Group Selection Start->Protecting_Group Cys_Z H-Cys(Trt)-OH (Bulky Aromatic Group) Protecting_Group->Cys_Z Traditional Choice Cys_Thp H-Cys(Thp)-OH (S,O-Acetal Group) Protecting_Group->Cys_Thp Modern Alternative Coupling Activation & Coupling (e.g., HCTU, DIEA) Cys_Z->Coupling Cys_Thp->Coupling Rac_High High Racemization Risk (α-proton abstraction) Coupling->Rac_High with Trt group Rac_Low Low Racemization Risk Coupling->Rac_Low with Thp group Peptide Final Peptide Product Rac_High->Peptide Impure Product Rac_Low->Peptide Higher Purity

Caption: Workflow comparing racemization risk during peptide coupling.

Conclusion

For researchers aiming to synthesize high-purity cysteine-containing peptides, the choice of the thiol-protecting group is a critical parameter. The experimental evidence strongly supports the use of H-Cys(Thp)-OH over traditionally used bulky aromatic protecting groups like H-Cys(Trt)-OH to minimize racemization during coupling steps. While coupling conditions, such as the choice of base and activation method, also play a crucial role, starting with a less racemization-prone building block like Fmoc-Cys(Thp)-OH provides a significant advantage in obtaining the desired peptide with high stereochemical fidelity.

References

A Comparative Guide to Confirming Selective Disulfide Bond Formation Post-Z-Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the precise formation of disulfide bonds is a critical quality attribute that dictates the structure, stability, and function of therapeutic proteins and peptides.[1][2] The removal of the benzyloxycarbonyl (Z- or Cbz-) protecting group from cysteine residues is a key step that precedes the formation of these crucial linkages. This guide provides a comparative overview of analytical methods to confirm the selective and correct formation of disulfide bonds following Z-group deprotection, complete with experimental protocols and supporting data.

Comparison of Analytical Methods

The selection of an analytical technique for confirming disulfide bond formation depends on the specific information required, such as quantitative accuracy, identification of specific linkages, or high-throughput capabilities.[1] A summary of the most common methods is presented below.

MethodPrincipleInformation ProvidedThroughputQuantitationStrengthsLimitations
Mass Spectrometry (Peptide Mapping) Proteins are digested under non-reducing conditions, and the resulting disulfide-linked peptides are analyzed by LC-MS/MS.[1][3]Precise location of inter- and intra-chain disulfide bonds. Can identify incorrect or scrambled linkages.[1][4]Low to MediumRelative quantitation of isoforms is possible.High specificity and sensitivity; considered the "gold standard" for definitive characterization.[1][5]Labor-intensive and requires sophisticated instrumentation.[2]
RP-HPLC Separation of peptides or proteins based on hydrophobicity. The formation of disulfide bonds alters the retention time.[6]Monitors the progress of the disulfide formation reaction and can quantify the yield of the correctly folded product.Medium to HighQuantitativeRobust, reproducible, and provides quantitative data on purity and yield.Does not directly identify which cysteine residues are linked.
SDS-PAGE (Reducing vs. Non-reducing) The protein is run on a polyacrylamide gel with and without a reducing agent (e.g., DTT or BME).[1]Indicates the presence of inter-chain disulfide bonds by a shift in molecular weight.[7]HighQualitative / Semi-quantitativeSimple, rapid, and widely accessible for a preliminary assessment of overall structure.[8][9]Provides no information on specific cysteine pairings or intra-chain bonds. Low resolution.[1]
Ellman's Assay (DTNB) 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with free sulfhydryl (-SH) groups to produce a yellow-colored product measured at 412 nm.[10][11][12]Quantifies the number of free cysteine residues. The number of disulfide bonds is inferred by comparing results before and after reduction.[13][14]HighQuantitativeRapid, simple, and suitable for quantifying the overall extent of disulfide bond formation.[10][15]Indirect method; does not identify which cysteines are bonded. Susceptible to interference from other reducing agents.[1]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for confirming disulfide bond formation and the logic of using orthogonal protecting groups for selective disulfide bond synthesis.

experimental_workflow cluster_synthesis Peptide Synthesis & Deprotection cluster_analysis Analytical Confirmation cluster_results Data Interpretation start Peptide with Z-Protected Cysteines deprotection Z-Group Removal (e.g., HBr/AcOH, Catalytic Hydrogenation) start->deprotection oxidation Oxidation to Form Disulfide Bonds deprotection->oxidation hplc RP-HPLC Analysis oxidation->hplc Monitor Reaction ms LC-MS/MS Peptide Mapping oxidation->ms Confirm Linkages ellman Ellman's Assay oxidation->ellman Quantify Free Thiols sds_page SDS-PAGE (non-reducing vs. reducing) oxidation->sds_page Assess Inter-chain Bonds confirm Confirmation of Selective Disulfide Bond Formation hplc->confirm ms->confirm ellman->confirm sds_page->confirm

Caption: Experimental workflow for disulfide bond formation and confirmation.

orthogonal_protection cluster_step1 Step 1: First Disulfide Bond cluster_step2 Step 2: Second Disulfide Bond cluster_step3 Step 3: Final Disulfide Bond peptide Peptide with Multiple Cys Residues (Cys-PG1, Cys-PG2, Cys-PG3) deprotect1 Selective Removal of PG1 peptide->deprotect1 oxidize1 Oxidation to form first S-S bond deprotect1->oxidize1 deprotect2 Selective Removal of PG2 oxidize1->deprotect2 oxidize2 Oxidation to form second S-S bond deprotect2->oxidize2 deprotect3 Removal of PG3 oxidize2->deprotect3 oxidize3 Oxidation to form third S-S bond deprotect3->oxidize3 final_product final_product oxidize3->final_product Regioselectively Formed Multiple Disulfide Bonds

Caption: Logic of orthogonal protecting groups for selective disulfide synthesis.

Key Experimental Protocols

Detailed methodologies are essential for obtaining reproducible and accurate results.

1. Mass Spectrometry-Based Peptide Mapping (Non-reducing)

  • Principle: This is the definitive method for identifying specific disulfide linkages. The protein is digested under conditions that preserve the disulfide bonds, and the resulting peptides are analyzed by LC-MS/MS.[1][16] Disulfide-linked peptides will have a characteristic mass and fragmentation pattern.[17]

  • Protocol:

    • Denaturation and Digestion:

      • Dissolve the protein sample (post-Z-group removal and oxidation) in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0).

      • Dilute the sample with an appropriate buffer to reduce the denaturant concentration to a level compatible with the chosen protease (e.g., trypsin).

      • Add the protease (e.g., trypsin, chymotrypsin) at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).[8]

      • Incubate at 37°C for 4-16 hours. To prevent disulfide scrambling, maintain a slightly acidic pH (if possible for the enzyme) and avoid elevated temperatures.[18]

    • LC-MS/MS Analysis:

      • Inject the peptide digest onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer.[8]

      • Elute the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

      • Acquire MS and MS/MS data. The MS/MS fragmentation of disulfide-linked peptides will produce fragments from both peptide chains.[17]

    • Data Analysis:

      • Use specialized software to identify the disulfide-linked peptides by searching the MS/MS data against the protein sequence, allowing for the possibility of two peptides linked by a disulfide bond.[2]

2. RP-HPLC Monitoring of Disulfide Formation

  • Principle: The formation of a disulfide bond changes the conformation and hydrophobicity of a peptide or protein, resulting in a different retention time on a reverse-phase HPLC column.[19] This allows for the monitoring of the reaction progress and quantification of the final product.

  • Protocol:

    • Sample Preparation:

      • At various time points during the oxidation reaction (e.g., 0, 1, 2, 4, and 24 hours), withdraw an aliquot of the reaction mixture.

      • Quench the reaction in the aliquot by adding an acid (e.g., formic acid or TFA) to a final concentration of 0.1-1%.[19]

    • HPLC Analysis:

      • Inject the quenched sample onto a C18 RP-HPLC column.

      • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) over a suitable time frame (e.g., 5% to 95% acetonitrile over 30 minutes).

      • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

    • Data Analysis:

      • Identify the peaks corresponding to the starting material (reduced peptide) and the final product (oxidized, disulfide-bonded peptide).

      • Calculate the percentage conversion and purity by integrating the peak areas.[19]

3. Ellman's Assay for Free Thiol Quantification

  • Principle: This colorimetric assay quantifies the number of free sulfhydryl groups remaining in the solution.[20][21] A decrease in free thiols after the oxidation step indicates the formation of disulfide bonds.

  • Protocol:

    • Reagent Preparation:

      • Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).[12]

      • Prepare an Ellman's reagent solution by dissolving DTNB in the reaction buffer to a final concentration of 4 mg/mL.[12]

    • Assay Procedure:

      • Add a known amount of your protein/peptide sample to the reaction buffer.

      • Add the Ellman's reagent solution.

      • Incubate at room temperature for 15 minutes.[15]

      • Measure the absorbance at 412 nm using a spectrophotometer.

    • Calculation:

      • The concentration of free thiols can be calculated using Beer's Law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette, and c is the molar concentration of the sulfhydryl groups.[12][15]

      • Compare the concentration of free thiols before and after the oxidation step to determine the extent of disulfide bond formation.

Alternative Protecting Groups for Selective Disulfide Formation

While the Z-group is effective, modern peptide synthesis often employs a strategy of "orthogonal" protecting groups.[5] This allows for the sequential and regioselective formation of multiple disulfide bonds within the same molecule.[5][22]

Protecting GroupCleavage ConditionOrthogonal To
Trityl (Trt) Mild acid (e.g., TFA/TIS)Acm, StBu
Acetamidomethyl (Acm) Iodine, mercury(II) acetateTrt, Mmt, StBu
tert-Butyl (tBu) HF, strong acidAcm, Trt, Mmt
4-methoxytrityl (Mmt) Very mild acid (e.g., 1% TFA in DCM)Acm, Trt, StBu
tert-Butylthio (StBu) Reducing agents (e.g., DTT, mercaptoethanol)Acm, Trt, Mmt

By selecting a combination of these protecting groups, one can deprotect and oxidize specific pairs of cysteines in a stepwise manner, ensuring the correct disulfide connectivity in complex molecules.[9][10] The confirmation of each step can be performed using the analytical methods described above.

References

Safety Operating Guide

Safe Disposal of H-Cys(Z)-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents like H-Cys(Z)-OH is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound waste. Adherence to these guidelines is essential to protect personnel and the environment from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While specific hazard information can vary between suppliers, general safety precautions for cysteine derivatives should be observed.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side-shields.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection If handling the compound as a powder where dust generation is likely, use a dust respirator. In case of spills or the potential for airborne contaminants, a self-contained breathing apparatus may be necessary.[1]
Hand Hygiene Always wash hands thoroughly with soap and water after handling the chemical.[1]

Hazard Summary:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

In case of exposure, flush eyes with water, and wash skin with soap and plenty of water.[1] If inhaled, move to fresh air.[1] Seek medical attention if irritation persists.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or household waste. [2]

Waste Collection and Disposal Procedure:

  • Containerization:

    • Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.[2]

    • Use separate, compatible containers for solid and liquid waste.[2]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste material.[2]

    • List any solvents used to dissolve the compound.[2]

    • Attach appropriate hazard symbols (e.g., GHS07 for harmful/irritant) as per your institution's guidelines.[2]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1]

    • The storage temperature for the pure compound is typically 4°C. While waste may not require refrigeration, it should be stored in a cool, dry place.

  • Spill Management:

    • Small Spills: Use appropriate tools to carefully place the spilled material into a convenient and labeled waste disposal container.[1]

    • Large Spills: Use a shovel to transfer the spilled material into a suitable waste disposal container.[1] Avoid generating dust.

    • Place all contaminated cleanup materials (e.g., absorbent pads, gloves, wipes) into the labeled hazardous waste container for disposal.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and proper disposal of the chemical waste.

    • Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe containerize Place Waste in a Designated, Labeled Container ppe->containerize spill Spill Occurred? containerize->spill cleanup Follow Spill Cleanup Procedure (Absorb, Collect, Decontaminate) spill->cleanup Yes storage Store Waste Container in a Designated Secure Area spill->storage No cleanup->containerize contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end End: Waste Disposed of per Regulations contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.